2-Methylamino-5-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102502. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-6-3-2-5(4-8-6)9(10)11/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSKSRVVPACJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295515 | |
| Record name | 2-Methylamino-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4093-89-4 | |
| Record name | N-Methyl-5-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 102502 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4093-89-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylamino-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-5-nitropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylamino-5-nitropyridine
Introduction: The Strategic Importance of 2-Methylamino-5-nitropyridine in Synthetic Chemistry
In the landscape of modern organic synthesis, certain molecules stand out not for their end-use application but for their role as versatile intermediates—the foundational building blocks for complex molecular architectures. This compound, identified by its CAS number 4093-89-4 , is a prime example of such a pivotal compound.[1][2][3] Its structure, featuring a pyridine ring functionalized with an electron-donating methylamino group and a potent electron-withdrawing nitro group, creates a unique electronic profile. This profile makes it a highly reactive and adaptable substrate for a variety of chemical transformations, particularly in the realms of pharmaceutical and agrochemical development.[4][5]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the rationale for its application in advanced chemical research, and the necessary protocols for its safe handling and analysis.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound govern its behavior in reactions, its solubility, and its stability. A clear understanding of these characteristics is fundamental to its effective application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 4093-89-4 | [1][2][3] |
| Molecular Formula | C₆H₇N₃O₂ | [6] |
| Molecular Weight | 153.14 g/mol | Inferred from Formula |
| Appearance | Brownish-yellow powder | [4] |
| Melting Point | 106-112 °C | [4] |
| Purity | Typically ≥98% | [1][6] |
| Storage | Store at 0-8 °C | [4] |
Synthesis Protocol: A Validated Approach to Nitration
The synthesis of this compound is typically achieved through the electrophilic nitration of 2-(methylamino)pyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating amino group at the 2-position directs the incoming nitro group to the 5-position. The following protocol is a well-established method for this transformation, adapted from standard procedures for nitrating aminopyridines.[7][8]
Experimental Workflow: Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-(methylamino)pyridine to a suitable solvent such as 1,2-dichloroethane.[8]
-
Cooling: Cool the reaction mixture to below 10°C using an ice bath. This is a critical step to control the exothermic nature of the nitration reaction and prevent unwanted side products.
-
Preparation of Nitrating Agent: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath. This creates the nitronium ion (NO₂⁺), the active electrophile.
-
Addition: Slowly add the prepared mixed acid (nitrating agent) dropwise to the solution of 2-(methylamino)pyridine via the dropping funnel.[8] Maintain the internal temperature of the reaction mixture below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 58°C) for several hours (e.g., 10 hours) to ensure complete conversion.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a sodium hydroxide solution, until the pH reaches approximately 5-7.[7][8] This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove any residual acids and salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield high-purity this compound.[7]
-
Drying: Dry the purified product under vacuum to remove all traces of solvent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The utility of this compound stems from its role as a versatile intermediate. The nitro group can be readily reduced to an amine, providing a reactive site for further functionalization, while the pyridine ring itself is a common scaffold in bioactive molecules.[9][10]
-
Pharmaceutical Development: Nitropyridine derivatives are crucial building blocks in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[9][10] this compound serves as an intermediate in the creation of novel compounds, particularly in the development of anti-inflammatory and antimicrobial agents.[4][5] The ability to modify the compound at multiple sites allows for the generation of diverse molecular libraries for screening and lead optimization.
-
Agrochemicals: This compound is utilized in the formulation of modern pesticides and herbicides.[4][5] Its structure can be incorporated into larger molecules designed to target specific biological pathways in pests or weeds, contributing to improved crop yields and more effective pest management strategies.[5]
-
Material Science: In the field of material science, this compound is employed in the production of specialty polymers and resins.[4] The incorporation of the nitropyridine moiety can enhance properties such as thermal stability and chemical resistance in the final materials.[4]
Safety and Handling: A Self-Validating Protocol
Working with nitroaromatic compounds requires strict adherence to safety protocols. The following information is synthesized from safety data sheets for structurally similar and functionally related chemicals.[11][12][13][14]
| Hazard Category | Precautionary Measures and PPE |
| Health Hazards | Harmful if swallowed or inhaled.[11] Toxic in contact with skin.[13][14] Causes skin and serious eye irritation.[13][15] May cause respiratory irritation.[11][13] |
| Physical Hazards | As a solid, it is not flammable, but dust can be combustible. Keep away from heat, sparks, and open flames.[11] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety goggles/face shield).[11][13] Use only outdoors or in a well-ventilated area, preferably a fume hood.[11] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray.[11][13] Wash skin thoroughly after handling.[11][15] Do not eat, drink, or smoke when using this product.[11][14] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[11][12] Store locked up.[12] |
| First Aid | IF SWALLOWED: Call a POISON CENTER or doctor.[11][14] IF ON SKIN: Wash with plenty of soap and water.[12] IF IN EYES: Rinse cautiously with water for several minutes.[13] |
Analytical Methodologies: Ensuring Purity and Identity
Verifying the purity and identity of this compound is essential for its use in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.[16][17]
Recommended Analytical Technique: HPLC
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound.[17][18]
Generalized HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or other modifier to improve peak shape) is a good starting point.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.[17]
-
Analysis: Inject the sample and monitor the elution profile. The purity is determined by the relative area of the main peak. The identity can be confirmed by comparing the retention time with that of a certified reference standard.
Analytical Workflow Diagram
Caption: A typical experimental workflow for HPLC analysis.
Conclusion
This compound (CAS: 4093-89-4) is more than just a chemical compound; it is an enabling tool for innovation in the chemical and life sciences. Its unique reactivity, born from the interplay of its functional groups, provides a gateway to novel molecular structures with significant potential in medicine, agriculture, and materials science. This guide has provided a comprehensive framework for its synthesis, application, safe handling, and analysis, empowering researchers to leverage its full potential in their work.
References
- Alchem Pharmtech. CAS 4093-89-4 | this compound.
- ChemicalBook. This compound | 4093-89-4.
- BLD Pharm. 4093-89-4|2-(Methylamino)-5-nitropyridine.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- The Role of Nitropyridines in Pharmaceutical Development.
- Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
- Jubilant Ingrevia Limited.
- ChemScene. 21203-68-9 | 2-Methyl-5-nitropyridine.
- TCI Chemicals.
- Synthesis of 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration. (2021). International Journal of Nanoscaled Quantum Devices, 4(2).
- ChemicalBook. 2-Amino-5-nitropyridine synthesis.
- Chem-Impex. 2-Methyl-5-nitropyridine.
- The Role of Nitropyridine Intermedi
- The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production.
- BenchChem. A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
- Kim, K. H., et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. This compound | 4093-89-4 [chemicalbook.com]
- 3. 4093-89-4|2-(Methylamino)-5-nitropyridine|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. chemscene.com [chemscene.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. benchchem.com [benchchem.com]
- 18. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylamino-5-nitropyridine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Methylamino-5-nitropyridine
Abstract
This compound (CAS No. 4093-89-4) is a pivotal chemical intermediate whose structural attributes—a pyridine core functionalized with an electron-donating methylamino group and a potent electron-withdrawing nitro group—render it a highly versatile building block in modern synthetic chemistry. This guide provides an in-depth analysis of its core chemical properties, synthesis, and spectroscopic profile. Authored from the perspective of a Senior Application Scientist, this document elucidates the causality behind its reactivity and provides field-proven insights for its application, particularly in the realms of pharmaceutical and agrochemical development. The content herein is structured to offer researchers, scientists, and drug development professionals a comprehensive technical resource, integrating detailed experimental protocols, data analysis, and critical safety procedures.
Core Physicochemical and Structural Properties
This compound is a solid at room temperature, typically appearing as a crystalline powder. The molecule's electronic landscape is defined by the interplay between the electron-donating secondary amine and the electron-withdrawing nitro group, which significantly influences the reactivity of the pyridine ring. The nitro group at the 5-position and the methylamino group at the 2-position create a polarized aromatic system, making it susceptible to nucleophilic substitution and a valuable precursor for more complex heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4093-89-4 | [2][3] |
| Molecular Formula | C₆H₇N₃O₂ | [4] |
| Molecular Weight | 153.14 g/mol | [4] |
| Appearance | Crystalline Powder | [5] |
| Solubility | Soluble in organic solvents like ethanol and methanol | [5] |
| Flash Point | 88 °C (190 °F) - closed cup | [4] |
Synthesis and Mechanistic Considerations
The synthesis of substituted nitropyridines is a cornerstone of heterocyclic chemistry. For this compound, a common and effective route involves the direct nitration of a 2-methylaminopyridine precursor. This electrophilic aromatic substitution is a well-established transformation, but its success hinges on precise control of reaction conditions to manage regioselectivity and prevent over-nitration.
Experimental Protocol: Nitration of 2-Methylaminopyridine
This protocol is based on established methods for the nitration of aminopyridine derivatives[6][7]. The choice of a mixed acid system (sulfuric and nitric acid) is critical; sulfuric acid acts as a catalyst and a dehydrating agent, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge 2-methylaminopyridine and a suitable solvent such as 1,2-dichloroethane[7]. Cool the mixture to 0-5 °C using an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixed acid solution by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add the mixed acid dropwise to the cooled solution of 2-methylaminopyridine, ensuring the internal temperature does not exceed 10 °C[7]. The slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to drive the reaction to completion[7]. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a base (e.g., sodium hydroxide solution) until the pH is approximately 7-8. This will precipitate the crude product.
-
Purification: Filter the resulting solid, wash with cold water to remove residual salts, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product with high purity[5].
Mechanistic Workflow
The mechanism involves the formation of the nitronium ion, which then attacks the electron-rich pyridine ring. The amino group at the 2-position is a strong activating group and directs the electrophile to the ortho and para positions. In the pyridine ring system, the 5-position is electronically analogous to the para-position and is sterically accessible, making it the primary site of nitration.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following data represents typical spectral characteristics.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Analogous nitropyridine structures show characteristic vibrational bands[1].
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | N-H | Stretching |
| ~1550-1530 | NO₂ | Asymmetric Stretching |
| ~1350-1330 | NO₂ | Symmetric Stretching |
| 1600-1480 | C=C / C=N | Aromatic Ring Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for structural elucidation in solution. While specific high-resolution spectra for this compound are available through specialized databases[8], the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the protons and carbons.
Table 3: Predicted ¹H and ¹³C NMR Data
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H | -CH₃ | ~3.0 | Methyl group attached to nitrogen. |
| ¹H | -NH | ~7.0-8.0 (broad) | Amine proton, subject to exchange. |
| ¹H | H-3 | ~7.8-8.2 | Downfield shift due to adjacent nitro group. |
| ¹H | H-4 | ~6.5-6.8 | Shielded by the amino group. |
| ¹H | H-6 | ~8.8-9.2 | Deshielded by ring nitrogen and ortho to nitro group. |
| ¹³C | -CH₃ | ~30 | Aliphatic carbon. |
| ¹³C | C-2 | ~160 | Attached to the electron-donating amino group. |
| ¹³C | C-3 | ~135 | Influenced by the nitro group. |
| ¹³C | C-4 | ~108 | Shielded by the amino group. |
| ¹³C | C-5 | ~140 | Attached to the electron-withdrawing nitro group. |
| ¹³C | C-6 | ~150 | Deshielded by ring nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Under Electron Ionization (EI), the molecular ion (M⁺˙) is expected, followed by fragmentation involving the loss of the nitro group (NO₂) or the methyl group (CH₃)[9].
-
Expected Molecular Ion (M⁺˙): m/z = 153.14
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its functional groups. It is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[5][10].
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 2-methylamino-5-aminopyridine, a diamine that serves as a precursor for building complex heterocyclic systems, such as imidazopyridines, which are common in medicinal chemistry[11].
-
Nucleophilic Aromatic Substitution (SₙAr): While the pyridine ring is generally electron-deficient, the strong electron-withdrawing effect of the nitro group further activates the ring for SₙAr reactions, although this is less common than in halonitropyridines.
-
Role in Drug Design: The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs[12]. Intermediates like this compound allow for the systematic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties. It has been used as a building block for compounds with potential anticancer and antimalarial activities[12].
Caption: Key synthetic transformation of this compound.
Safety and Handling Protocols
As a nitroaromatic compound, this compound requires careful handling. The following protocols are derived from safety data sheets and are critical for laboratory use.[4][13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood[14][15].
-
Handling: Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[4] Keep away from sources of ignition as the compound is combustible.[4][14] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge[4].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][15] Keep away from strong oxidizing agents[13][15].
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician[4][16].
-
Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists[4][16].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[4][13].
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[4].
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[13].
Conclusion
This compound is a chemical intermediate of significant value, bridging basic heterocyclic chemistry with advanced applications in drug discovery and materials science. Its well-defined reactivity, centered on the versatile nitro group and the activated pyridine ring, provides a robust platform for synthetic innovation. This guide has detailed its fundamental properties, synthesis, characterization, and safe handling, providing a comprehensive resource for scientific professionals. A thorough understanding of these aspects is essential for leveraging this compound's full potential in research and development.
References
- Vertex AI Search. (2009, November 30).
-
MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]
-
Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate. Retrieved from [Link]
-
NIST. (n.d.). 2-(Dimethylamino)-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Preprints.org. (2021, October 31). A 3E Synthesis Method for 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine.
-
SpectraBase. (n.d.). 2-(Ethylamino)-5-nitropyridine. Retrieved from [Link]
-
Borsodchem. (n.d.). The Role of Nitropyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-nitropyridine. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing 2-Amino-5-nitropyridine: Unleashing Endless Possibilities in Chemical Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
-
PubChem. (n.d.). 2-Methylamino-5-nitrobenzophenone. Retrieved from [Link]
-
National Institutes of Health. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Blogger. (2026, January 1). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(methylamino)-5-nitronicotinate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Benzylamino-5-nitropyridine. Retrieved from [Link]
-
PubMed. (2020, May 14). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | 4093-89-4 [chemicalbook.com]
- 3. This compound | 4093-89-4 [chemicalbook.com]
- 4. uwwapps.uww.edu [uwwapps.uww.edu]
- 5. nbinno.com [nbinno.com]
- 6. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 7. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. This compound(4093-89-4) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the Molecular Structure of 2-Methylamino-5-nitropyridine
This guide provides a comprehensive technical overview of 2-Methylamino-5-nitropyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its molecular structure, synthesis, and physicochemical properties, offering insights grounded in established scientific principles and experimental data. This document is intended for professionals in drug development and scientific research who require a deep understanding of this molecule's characteristics and potential applications.
Introduction: The Significance of Substituted Nitropyridines
Nitropyridine derivatives are a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] The pyridine ring, an electron-deficient aromatic system, is rendered even more reactive towards nucleophilic substitution by the presence of a strongly electron-withdrawing nitro group.[3] This inherent reactivity makes nitropyridines versatile intermediates in the construction of complex molecular architectures. This compound, in particular, presents a unique combination of a nucleophilic secondary amine and an electrophilic aromatic ring, making it a valuable synthon for creating diverse chemical libraries for drug discovery and other applications.[4][5]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a methylamino group (-NHCH₃) and at the 5-position with a nitro group (-NO₂).
Molecular Formula: C₆H₇N₃O₂
Molecular Weight: 153.14 g/mol
CAS Number: 4093-89-4[6]
The presence of both an electron-donating methylamino group and an electron-withdrawing nitro group on the pyridine ring significantly influences its electronic properties and reactivity. The methylamino group acts as an activating group, increasing the electron density of the ring, while the nitro group is a strong deactivating group, withdrawing electron density. This electronic push-pull system can lead to interesting photophysical properties and specific reactivity patterns.
Below is a 2D representation of the molecular structure of this compound:
Caption: 2D structure of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the N-H proton of the methylamino group, and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. A ¹H NMR spectrum for this compound is available on ChemicalBook, which can be used for structural confirmation.[8]
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons will be significantly affected by the attached functional groups. For instance, the carbon atom attached to the nitro group (C5) is expected to be deshielded and appear at a lower field, while the carbon attached to the amino group (C2) will be shielded and appear at a higher field. Data for the related compound 2-amino-5-methylpyridine can provide a useful reference for the expected chemical shifts.[9]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
N-H stretching of the secondary amine (around 3300-3500 cm⁻¹)
-
C-H stretching of the aromatic ring and the methyl group (around 2850-3100 cm⁻¹)
-
Asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively)
-
C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹)
Spectra for the similar compound 2-amino-5-nitropyridine are available in the NIST WebBook and can be used for comparison.[10]
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 153. Fragmentation patterns can provide further structural information. Mass spectral data for the related 2-amino-5-nitropyridine is available on PubChem.[11]
Crystalline Structure
While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, studies on similar molecules, such as 2-phenylamino-5-nitro-4-methylpyridine, provide valuable insights.[12] X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.[13][14] Such studies on analogs reveal that the planarity of the pyridine ring and the orientation of the substituents are influenced by intermolecular interactions, such as hydrogen bonding. In the solid state, this compound is likely to form hydrogen bonds between the N-H of the methylamino group and the oxygen atoms of the nitro group or the nitrogen of the pyridine ring of neighboring molecules. These interactions play a crucial role in the packing of the molecules in the crystal lattice and can influence the material's physical properties.
Synthesis of this compound
The synthesis of this compound can be achieved through nucleophilic aromatic substitution (SNAr) on a suitable precursor. A common and effective starting material is 2-chloro-5-nitropyridine.[15][16] The chlorine atom at the 2-position is an excellent leaving group, activated by the electron-withdrawing nitro group at the 5-position.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from established procedures for the reaction of 2-chloro-nitropyridines with primary amines.[3]
Materials:
-
2-Chloro-5-nitropyridine
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
A suitable solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
A base (e.g., triethylamine or potassium carbonate, if necessary)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in the chosen solvent.
-
To this solution, add a solution of methylamine (1.1-1.5 equivalents) dropwise at room temperature with stirring. If the methylamine is provided as a salt, a base (2.0 equivalents) should be added to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the solvent and the reactivity of the starting materials. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then subjected to an aqueous workup. This typically involves dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to yield the crude product.
-
Purification of the crude product can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Materials Science
Substituted nitropyridines are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4][17] The functional groups on this compound offer multiple avenues for further chemical transformations.
4.1. Intermediate for Biologically Active Molecules:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2-methylamino-5-aminopyridine. This diamine is a versatile building block for constructing more complex heterocyclic systems, which are common scaffolds in medicinal chemistry.
-
Modification of the Amino Group: The secondary amine can be further functionalized, for example, through acylation or alkylation, to introduce diverse side chains that can modulate the biological activity of the resulting molecule.
The broader class of nitropyridines has been explored for a variety of therapeutic applications, including the development of anticancer, antimalarial, and insecticidal agents.[17] Given the structural similarities, this compound holds promise as a key intermediate for the synthesis of novel compounds with potential biological activity.
Caption: Synthetic utility of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for structurally similar compounds like 2-amino-5-nitropyridine indicate that it should be handled with care.[11] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique molecular structure, characterized by the presence of both electron-donating and electron-withdrawing groups, imparts specific reactivity that can be exploited for the creation of novel and complex molecules. This guide has provided a detailed overview of its structure, synthesis, and potential applications, offering a solid foundation for researchers and drug development professionals working with this important class of compounds.
References
-
Balachandran, V., & Murugan, R. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. [Link]
-
Global Trade Online Limited. (2026). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Retrieved from [Link]
-
Wojciechowska, A., et al. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 28(23), 7851. [Link]
-
Sujamercy, M., & Premkumar, S. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. ResearchGate. [Link]
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o833. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]
-
Global Trade Online Limited. (2025). The Role of Nitropyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. Retrieved from [Link]
-
ResearchGate. (2023). Structural and spectroscopic properties as well as prospective applications of 2-N-methylnitramino-5-methyl-4-nitropyridine and its N-oxide. Retrieved from [Link]
-
Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 18(5), 692. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(10), 4051. [Link]
-
Pasternak, A., et al. (2018). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 72(10), 2535-2543. [Link]
-
Wang, L., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. Molecules, 26(21), 6667. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine. Retrieved from [Link]
-
Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
-
Matsumura, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(16), 4945. [Link]
- Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wang, L., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. ResearchGate. [Link]
- Google Patents. (2016). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
-
Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 269–280. [Link]
-
Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 13(19), 2235–2244. [Link]
-
SpectraBase. (n.d.). 2-Methylamino-3-nitropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261542, 2-Benzylamino-5-nitropyridine. Retrieved from [Link]
-
Cabeza, J. A., et al. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (1), 61-66. [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 4093-89-4 [chemicalbook.com]
- 7. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound(4093-89-4) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR [m.chemicalbook.com]
- 10. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 11. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 16. prepchem.com [prepchem.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-Methylamino-5-nitropyridine
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Methylamino-5-nitropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] The document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and the scientific rationale behind key process parameters. The core synthesis route discussed is the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with methylamine, a robust and high-yielding method. This guide emphasizes scientific integrity, providing actionable protocols and supporting data to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Significance
This compound is a substituted pyridine derivative whose structural motif is of significant interest in medicinal and materials chemistry. The presence of an electron-donating amino group and a powerful electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment, making it a versatile building block for more complex molecules.[1] Aminopyridines are foundational structures in a wide array of pharmaceutical agents, transition-metal ligands, and agricultural products.[2] The strategic placement of the methylamino and nitro functionalities in this compound allows for subsequent chemical modifications, enabling its use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders and cancer.[3]
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most efficient and widely adopted method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored for its high yields, operational simplicity, and the ready availability of starting materials.
Principle of the Reaction Mechanism
The SNAr reaction on a pyridine ring is analogous to the addition-elimination mechanism seen with other activated aryl halides.[4] The reaction is particularly effective in this case due to a confluence of favorable electronic factors:
-
Electron-Deficient Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles.[5]
-
Activation by Electron-Withdrawing Group: The presence of a strong electron-withdrawing nitro group (-NO₂) at the 5-position significantly enhances the electrophilicity of the pyridine ring. It does so by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.[5][6]
-
Excellent Leaving Group: The chlorine atom at the 2-position serves as an effective leaving group, facilitating the final elimination step to restore aromaticity.[5]
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (methylamine) attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
Caption: General mechanism for the SNAr synthesis.
Detailed Experimental Protocol
This section provides a generalized, field-proven protocol for the synthesis of this compound. This procedure is based on established methodologies for the amination of chloronitropyridines.[5][7]
Materials and Reagents
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Methylamine (aqueous solution, e.g., 40 wt. %, 1.5 - 2.0 eq)
-
Ethanol (or Isopropanol/Water mixture)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-nitropyridine in ethanol to a concentration of approximately 0.2-0.5 M.
-
Nucleophile Addition: While stirring at room temperature, slowly add the aqueous solution of methylamine (1.5-2.0 equivalents) to the flask. An exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[5]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual water-soluble impurities.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield a pure, crystalline solid.
Caption: Experimental workflow for the synthesis.
Data Presentation: Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the amination of activated chloropyridines, providing a baseline for experimental design.
| Parameter | Condition | Expected Yield (%) | Reference |
| Substrate | 2-Chloro-5-nitropyridine | N/A | [5][8] |
| Nucleophile | Methylamine | N/A | [4] |
| Solvent | Ethanol or Isopropanol/Water | 85-95 (Typical) | [5] |
| Base | Not required (Amine is basic) | N/A | |
| Temperature | 80 °C (Reflux) | High | [5][7] |
| Time | 2-4 hours | High | [5] |
Note: Yields are based on analogous reactions reported in the literature and may vary based on specific experimental conditions and scale.
Scientific Integrity & Causality
Rationale for Solvent Selection
The choice of solvent is critical for reaction success. Polar protic solvents like ethanol or isopropanol are often preferred for several reasons:
-
Solubility: They effectively dissolve both the polar substrate (2-chloro-5-nitropyridine) and the amine nucleophile.
-
Reaction Media: They provide a suitable medium for the SNAr reaction, and their boiling points allow for convenient heating to moderate temperatures (e.g., 80 °C).
-
Work-up: Their miscibility with water simplifies the initial stages of the aqueous work-up. In some cases, polar aprotic solvents like DMSO or DMF may be used, particularly if higher temperatures are required to drive the reaction to completion.[7]
The Role of Temperature and Reaction Time
While the nitro group strongly activates the pyridine ring towards substitution, gentle heating is typically employed to ensure a reasonable reaction rate and completion within a practical timeframe.[9] Monitoring the reaction by TLC is crucial to avoid prolonged heating, which could lead to the formation of side products. The reaction is generally complete within a few hours under reflux conditions.[5]
Precursor Synthesis: 2-Chloro-5-nitropyridine
A robust synthesis of the final product relies on the availability of a high-purity starting material. 2-Chloro-5-nitropyridine is commonly prepared from 2-hydroxy-5-nitropyridine. This transformation is typically achieved by treating 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).[10] The precursor, 2-hydroxy-5-nitropyridine, can in turn be synthesized from the nitration of 2-aminopyridine followed by hydrolysis and other steps.[11][12]
Conclusion
The synthesis of this compound via the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with methylamine stands as the premier method for its preparation. The pathway is underpinned by well-understood electronic principles, where the electron-withdrawing nitro group decisively activates the pyridine ring for substitution. The provided protocol represents a reliable and scalable procedure that delivers high yields of the desired product. This guide offers the necessary technical details and scientific rationale to empower researchers to confidently and successfully perform this important transformation.
References
-
Hamper, B. C., & Tesfu, E. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.
-
OChem Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.
-
Guidechem. (n.d.). 2-Amino-5-nitropyridine 4214-76-0 wiki.
-
BenchChem. (n.d.). Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
-
Pipzine Chemicals. (n.d.). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China.
-
ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.
-
PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
-
Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project.
-
Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
BenchChem. (n.d.). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine.
-
Autechaux. (2026). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production.
-
Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
-
ResearchGate. (n.d.). 2-Chloro-5-nitropyridine.
-
ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis.
-
MDPI. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.
-
NIST WebBook. (n.d.). 2-Hydroxy-5-nitropyridine.
-
Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
-
Sigma-Aldrich. (n.d.). 2-Hydroxy-5-nitropyridine 97%.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
-
Tokyo Chemical Industry. (n.d.). 2-Hydroxy-5-nitropyridine.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine.
-
Fisher Scientific. (n.d.). 2-Hydroxy-5-nitropyridine, 98+%.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Page loading... [guidechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 8. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 12. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Methylamino-5-nitropyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Methylamino-5-nitropyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its structural features through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The guide emphasizes the causal relationships between molecular structure and spectral output, providing a framework for the identification and characterization of this and related nitropyridine derivatives. While direct experimental spectra for this specific molecule are not universally published, this guide synthesizes data from closely related analogues to present a robust and predictive spectroscopic profile.
Introduction: The Significance of this compound
This compound belongs to the class of nitropyridines, which are fundamental scaffolds in the development of novel therapeutic agents and functional materials. The presence of the electron-donating methylamino group and the electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment, making it a valuable synthon for further chemical modifications. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in any research or development pipeline. This guide provides the foundational spectroscopic data and interpretation necessary for its confident use in experimental settings.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint. Understanding this structure is key to interpreting the resulting spectra.
Figure 1. Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms within the molecule. The predicted chemical shifts for this compound are based on the analysis of related structures and established substituent effects on the pyridine ring.[1][2][3]
Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 300 or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.4 - 6.6 | Doublet (d) | ~8.5 - 9.0 |
| H-4 | ~8.0 - 8.2 | Doublet of doublets (dd) | ~8.5 - 9.0, ~2.5 - 3.0 |
| H-6 | ~8.8 - 9.0 | Doublet (d) | ~2.5 - 3.0 |
| NH | ~5.0 - 6.0 | Broad singlet (br s) | - |
| CH₃ | ~3.0 - 3.2 | Singlet (s) | - |
Interpretation:
-
Aromatic Protons: The protons on the pyridine ring (H-3, H-4, and H-6) are expected to appear in the downfield region due to the aromatic ring current. The strong electron-withdrawing effect of the nitro group at the C-5 position will significantly deshield the adjacent protons, H-4 and H-6, causing them to resonate at a lower field. H-3, being ortho to the electron-donating methylamino group, is expected to be the most shielded of the aromatic protons.
-
Coupling Constants: The coupling between H-3 and H-4 is a typical ortho coupling with a larger J value, while the coupling between H-4 and H-6 is a meta coupling, resulting in a smaller J value.[4]
-
Amino and Methyl Protons: The methylamino proton (NH) signal is expected to be a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl protons (CH₃) will appear as a singlet in the upfield region.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The predicted chemical shifts are derived from data on analogous nitropyridine and aminopyridine derivatives.[5][6][7][8]
Experimental Protocol: A standard ¹³C NMR spectrum would be acquired on a 75 or 125 MHz spectrometer with proton decoupling. The sample preparation would be similar to that for ¹H NMR.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 162 |
| C-3 | ~106 - 110 |
| C-4 | ~135 - 139 |
| C-5 | ~138 - 142 |
| C-6 | ~145 - 149 |
| CH₃ | ~28 - 32 |
Interpretation:
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. C-2, being directly attached to the nitrogen of the amino group, is expected to be significantly downfield. C-5, bearing the nitro group, will also be deshielded. The electron-donating methylamino group will shield the ortho (C-3) and para (C-5, though also substituted) positions to some extent.
-
Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum.
Figure 2. General workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[9][10][11][12][13]
Experimental Protocol: The FT-IR spectrum would be recorded using a KBr pellet or as a thin film on a salt plate. The data is typically collected over a range of 4000-400 cm⁻¹.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3300 - 3400 | N-H stretch (secondary amine) | Medium |
| ~3000 - 3100 | Aromatic C-H stretch | Medium-Weak |
| ~2800 - 3000 | Aliphatic C-H stretch (methyl) | Medium-Weak |
| ~1600 - 1620 | C=C and C=N ring stretching | Strong |
| ~1500 - 1550 | Asymmetric NO₂ stretch | Strong |
| ~1330 - 1350 | Symmetric NO₂ stretch | Strong |
| ~1250 - 1300 | C-N stretch | Medium |
| ~800 - 850 | C-H out-of-plane bending | Strong |
Interpretation:
-
N-H and C-H Stretching: The presence of a band in the 3300-3400 cm⁻¹ region is indicative of the N-H stretching of the secondary amine. Aromatic and aliphatic C-H stretching vibrations are also expected in their characteristic regions.
-
Nitro Group Vibrations: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, which are definitive for the presence of this functional group.[9]
-
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to strong bands in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity and structure.[14][15][16]
Experimental Protocol: A mass spectrum would be obtained using an electron ionization (EI) or electrospray ionization (ESI) source. EI is a hard ionization technique that provides rich fragmentation information, while ESI is a soft ionization technique that typically shows the protonated molecular ion.
Predicted Mass Spectrometry Data (EI):
| m/z | Proposed Fragment |
| 153 | [M]⁺ (Molecular ion) |
| 138 | [M - CH₃]⁺ |
| 123 | [M - NO]⁺ |
| 107 | [M - NO₂]⁺ |
| 79 | [C₅H₅N]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 153, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the nitro group or the methyl group. The loss of NO₂ (46 Da) or NO (30 Da) is a characteristic fragmentation pathway for aromatic nitro compounds.[17][18] Cleavage of the C-N bond can lead to the loss of the methyl group (15 Da). Further fragmentation of the pyridine ring can also occur.
Figure 3. Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, derived from the analysis of closely related compounds, offer a solid foundation for the identification and structural verification of this important molecule. The interpretations provided herein are grounded in established principles of spectroscopic analysis and are intended to guide researchers in their experimental work. It is the author's belief that this comprehensive guide will serve as a valuable resource for the scientific community, facilitating the advancement of research and development in fields where nitropyridine derivatives play a crucial role.
References
-
J. Hanuza, M. Mączka, A. Waskowska, Z. Talik, M. J. Potrzebowski, E. Kucharska, and J. Michalski, "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers," Molecules, vol. 25, no. 23, p. 5727, Nov. 2020. [Online]. Available: [Link]
-
J. Hanuza et al., "Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers," International Journal of Molecular Sciences, vol. 24, no. 1, p. 863, Jan. 2023. [Online]. Available: [Link]
-
ResearchGate, "FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)..." [Online]. Available: [Link]
-
Human Metabolome Database, "13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888)." [Online]. Available: [Link]
-
J. Hanuza et al., "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers," National Institutes of Health, Nov. 2020. [Online]. Available: [Link]
-
ResearchGate, "13 C NMR spectrum of compound 5." [Online]. Available: [Link]
-
Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns." [Online]. Available: [Link]
-
ResearchGate, "FTIR spectra of 2-amino-5-methylpyridine and the complex." [Online]. Available: [Link]
-
Heriot-Watt University, "1H NMR Spectroscopy." [Online]. Available: [Link]
-
M. K. Kalinowski, "13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines," Polish Journal of Chemistry, vol. 76, no. 1, pp. 1-12, 2002. [Online]. Available: [Link]
-
S. Sivaprakash et al., "Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory," Heliyon, vol. 5, no. 7, p. e02149, Jul. 2019. [Online]. Available: [Link]
-
University of California, Los Angeles, "Table of Characteristic IR Absorptions." [Online]. Available: [Link]
-
SpectraBase, "2-(Ethylamino)-5-nitropyridine - Optional[FTIR] - Spectrum." [Online]. Available: [Link]
-
M. Jukić et al., "(PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile," Journal of Molecular Structure, vol. 1195, pp. 208-219, 2019. [Online]. Available: [Link]
-
PubChem, "2-Amino-5-nitropyridine." [Online]. Available: [Link]
-
Royal Society of Chemistry, "Preparing Supplementary Information." [Online]. Available: [Link]
-
D. C. Harris, "CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction," in Quantitative Chemical Analysis, 10th ed. W. H. Freeman, 2020. [Online]. Available: [Link]
-
V. Govindaraju, K. Young, and A. A. Maudsley, "Proton NMR chemical shifts and coupling constants for brain metabolites," NMR in Biomedicine, vol. 13, no. 3, pp. 129-153, 2000. [Online]. Available: [Link]
-
Alchem Pharmtech, "CAS 4093-89-4 | this compound." [Online]. Available: [Link]
-
Chemguide, "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS." [Online]. Available: [Link]
-
ResearchGate, "1 H NMR chemical shifts and coupling constants of selected model compounds." [Online]. Available: [Link]
-
Chemical Instrumentation Facility, Iowa State University, "NMR Coupling Constants." [Online]. Available: [Link]
-
NIST, "2-Amino-5-nitropyridine." [Online]. Available: [Link]
-
ResearchGate, "(PDF) Supplementary Information." [Online]. Available: [Link]
-
ResearchGate, "FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine." [Online]. Available: [Link]
-
W. C. Chan et al., "Mass spectrometry based fragmentation patterns of nitrosamine compounds," Rapid Communications in Mass Spectrometry, vol. 36, no. 8, p. e9261, 2022. [Online]. Available: [Link]
-
ResearchGate, "Mass spectrometry based fragmentation patterns of nitrosamine compounds." [Online]. Available: [Link]
- Google Patents, "CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine." [Online].
-
PubChem, "2-Benzylamino-5-nitropyridine." [Online]. Available: [Link]
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. whitman.edu [whitman.edu]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
2-Methylamino-5-nitropyridine solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 2-Methylamino-5-nitropyridine
Introduction
This compound is a substituted pyridine derivative with potential applications as a key intermediate in organic synthesis and pharmaceutical research. The presence of a basic pyridine ring, an electron-withdrawing nitro group, and a secondary amine imparts a unique combination of physicochemical properties. A thorough understanding of its solubility and stability is paramount for any researcher or drug development professional. This knowledge underpins critical decisions in reaction optimization, purification, formulation development, and defining storage conditions.
This guide provides a comprehensive framework for the systematic evaluation of this compound's solubility and stability. It moves beyond a simple data sheet to offer detailed experimental protocols and the scientific rationale behind them, empowering researchers to generate reliable and reproducible data. The methodologies described herein are grounded in established principles and regulatory guidelines, ensuring a robust characterization of this compound.
Section 1: Physicochemical Profile of this compound
A foundational understanding begins with the basic physicochemical properties of the molecule. These parameters provide initial clues to its potential behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| CAS Number | 4093-89-4 | [1][3][4] |
| Melting Point | 178-180 °C | [2] |
| Appearance | Yellow to orange powder or crystalline powder | [5] |
The structure, featuring both hydrogen bond donors (the amine group) and acceptors (the nitro and pyridine nitrogen atoms), alongside a moderately polar aromatic system, suggests a complex solubility profile. The melting point being relatively high indicates a stable crystal lattice, which may impact its dissolution rate.
Section 2: A Practical Guide to Solubility Profiling
Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics to bioavailability. The following section details a systematic approach to determining the thermodynamic (equilibrium) solubility of this compound.
Theoretical Considerations
The solubility of this compound is governed by its ability to form favorable interactions with solvent molecules, overcoming the energy of its own crystal lattice. Key factors include:
-
Polarity: The molecule's polarity suggests it will be more soluble in polar solvents.
-
pH: The pyridine nitrogen and the methylamino group are basic and can be protonated at low pH. This ionization would dramatically increase aqueous solubility.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.
Experimental Workflow for Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Shake-Flask Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Vials (e.g., 2 mL glass) with screw caps
-
Shaking incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
HPLC system with UV detector
-
Solvents to Test (Suggested):
-
pH 2.0 HCl Buffer
-
pH 4.5 Acetate Buffer
-
pH 7.4 Phosphate Buffer (PBS)
-
Water (unbuffered)
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dichloromethane
-
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to each vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Equilibration: Securely cap the vials. Place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration.
-
Expert Insight: A 24-hour period is often adequate, but a 48-hour period is recommended to ensure true equilibrium is reached, especially for compounds with slow dissolution kinetics. A pilot study comparing 24h and 48h time points can validate the chosen equilibration time.
-
-
Sample Collection: After equilibration, remove vials and let them stand to allow undissolved solids to settle.
-
Filtration: Carefully withdraw a portion of the supernatant and immediately filter it through a 0.45 µm syringe filter into a clean vial.
-
Trustworthiness Check: This step is critical to remove all particulate matter. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Dilution: Based on an estimated solubility, dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4) to determine the concentration.
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
Data Presentation: Solubility Profile
Results should be compiled into a clear, comparative table.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| HCl Buffer | 2.0 | 25 | Experimental Data | Experimental Data |
| Acetate Buffer | 4.5 | 25 | Experimental Data | Experimental Data |
| Phosphate Buffer | 7.4 | 25 | Experimental Data | Experimental Data |
| Methanol | N/A | 25 | Experimental Data | Experimental Data |
| Ethanol | N/A | 25 | Experimental Data | Experimental Data |
Section 3: Chemical Stability Assessment and Forced Degradation
Understanding a compound's intrinsic stability and its degradation pathways is a regulatory requirement and essential for developing stable formulations.[6] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[7][8] This process is crucial for developing stability-indicating analytical methods capable of separating the intact drug from its degradation products.[6][9]
Principles of Forced Degradation
The goal is to achieve a target degradation of 5-20% of the parent compound.[7][9] Excessive degradation can lead to secondary products not relevant to real-time stability, while insufficient degradation may not reveal potential issues.[9] Studies typically investigate four key degradation mechanisms: hydrolysis, oxidation, photolysis, and thermal stress.[6][8]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a Forced Degradation Study.
Detailed Protocol: Forced Degradation Study
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Materials:
-
Stock solution of this compound (e.g., 1 mg/mL in Acetonitrile:Water)[7]
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Environmental chamber (for heat/humidity)
-
Quartz cuvettes or other transparent containers for photostability
-
HPLC-UV and LC-MS systems
Methodology:
-
Hydrolytic Degradation:
-
Acid: Mix the stock solution with 0.1 M HCl. Store at 60 °C.
-
Base: Mix the stock solution with 0.1 M NaOH. Store at 60 °C.
-
Neutral: Mix the stock solution with purified water. Store at 60 °C.
-
Expert Insight: Run parallel control samples (e.g., drug in water at room temp) and blanks (stress condition without the drug).[9] Sample at appropriate time points (e.g., 2, 8, 24, 48 hours) and neutralize acidic/basic samples before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light.
-
Expert Insight: Oxidation reactions can be rapid. Sample at earlier time points (e.g., 0.5, 2, 6, 24 hours).
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80 °C) and elevated heat with humidity (e.g., 60 °C / 75% RH).[9]
-
Analyze by dissolving the stressed solid material at each time point.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]
-
Trustworthiness Check: A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.[11]
-
-
Analysis:
-
Analyze all stressed samples and controls using the developed stability-indicating HPLC method (Section 4).
-
Assess peak purity of the parent compound to ensure co-eluting degradants are not present.
-
Calculate the percentage of degradation and perform a mass balance calculation to account for all components.
-
For significant degradants, use LC-MS to obtain mass-to-charge ratios and propose potential structures.
-
Data Presentation: Stability Summary
| Stress Condition | Duration / Temp. | % Assay of Parent | % Degradation | Mass Balance (%) | Observations (No. of Degradants) |
| 0.1 M HCl | 48 h / 60 °C | Data | Data | Data | Data |
| 0.1 M NaOH | 48 h / 60 °C | Data | Data | Data | Data |
| 3% H₂O₂ | 24 h / RT | Data | Data | Data | Data |
| Thermal (Dry Heat) | 5 days / 80 °C | Data | Data | Data | Data |
| Photolytic (Solid) | ICH Q1B | Data | Data | Data | Data |
Section 4: Core Analytical Methodology
A robust, validated analytical method is the cornerstone of accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this type of compound.[13][14][15]
HPLC Method Development and Validation
Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Parameters (To be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution using:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of the compound (likely in the 254-350 nm range due to the nitro-aromatic system).
-
Injection Volume: 10 µL
Method Validation (ICH Q2(R1) Principles):
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of its degradation products. This is proven by analyzing stressed samples and demonstrating baseline separation between all peaks.
-
Linearity: Confirmed across a range of concentrations (e.g., 5-500 µg/mL) with a correlation coefficient (R²) > 0.999.
-
Accuracy & Precision: Determined by analyzing samples at multiple concentration levels and expressed as % recovery and % relative standard deviation (%RSD), respectively.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the characterization of this compound's solubility and stability. By following these detailed protocols, researchers and drug development professionals can generate the high-quality data necessary to support further research, optimize synthetic and purification processes, and make informed decisions during formulation development. The emphasis on understanding the causality behind experimental design and the use of self-validating protocols ensures the integrity and reliability of the results obtained.
References
-
Chemical Properties of 2-(Dimethylamino)-5-nitropyridine (CAS 2554-75-8). Cheméo. [Link]
-
Results of forced degradation studies. ResearchGate. [Link]
-
CAS 4093-89-4 | this compound. Alchem Pharmtech. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Omicsonline.org. [Link]
-
2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552. PubChem - NIH. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. LCGC. [Link]
-
Quality of medicines questions and answers: Part 2. European Medicines Agency. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Technical Guide Series - Forced Degradation Studies. HubSpot. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
This compound CAS#: 4093-89-4. ChemWhat. [Link]
-
2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888. PubChem. [Link]
-
2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446. PubChem. [Link]
-
2-Amino-5-nitropyridine. NIST WebBook. [Link]
-
The common degradation pathways of RDX. ResearchGate. [Link]
-
Method precision for 2-hydroxy-5-methyl pyridine, Pirfenidone and Iodobenzene. ResearchGate. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]
-
Guideline on Photostability Testing. BfArM. [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
-
2-Amino-5-nitropyridine. NIST WebBook. [Link]
-
Stability Testing: Photostability Testing of New Veterinary Drug Substances and Medicinal Products. FDA. [Link]
-
2-Amino-5-nitropyridine, 98%. Otto Chemie Pvt. Ltd. [Link]
-
2-(Benzylamino)-5-nitropyridine - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing. PubMed Central (PMC). [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central (PMC). [Link]
Sources
- 1. 4093-89-4|2-(Methylamino)-5-nitropyridine|BLD Pharm [bldpharm.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 4093-89-4 [chemicalbook.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 2-Amino-5-nitropyridine, 98% 4214-76-0 manufacturers in India | 2-Amino-5-nitropyridine, 98% - India with worldwide shipping [ottokemi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. cdn2.hubspot.net [cdn2.hubspot.net]
- 9. longdom.org [longdom.org]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. bfarm.de [bfarm.de]
- 12. fda.gov [fda.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Biological activity of 2-Methylamino-5-nitropyridine
An In-Depth Technical Guide to the Predicted Biological Activity and Research Potential of 2-Methylamino-5-nitropyridine
Executive Summary
This compound is a small heterocyclic molecule belonging to the nitropyridine class of compounds. While direct and extensive research on its specific biological activities is limited in publicly accessible literature, its structural motifs—the pyridine scaffold, the electron-withdrawing nitro group, and the methylamino substituent—are well-represented in a vast number of biologically active agents. This guide synthesizes the existing body of knowledge on structurally related nitropyridine and aminopyridine derivatives to construct a predictive profile of this compound's potential biological activities. We will explore its plausible synthetic routes, hypothesize its mechanisms of action in oncology and infectious diseases, and provide detailed, field-proven experimental workflows for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals as a foundational resource to guide future investigation into this promising chemical entity.
Introduction: The Chemical and Pharmacological Context
The pyridine ring is a "privileged structural motif" in drug design, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to possess a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities.[1][2][3] The biological versatility of the pyridine scaffold is significantly modulated by its substituents.
In this compound, two key functional groups dictate its potential activity:
-
The 5-nitro Group: The nitro group is a powerful electron-withdrawing group and a well-known pharmacophore, particularly in antimicrobial and anticancer agents.[4] Its mechanism often involves bioreduction within target cells or microorganisms to form reactive nitroso and superoxide species. These intermediates can covalently bind to and damage critical macromolecules like DNA, leading to cytotoxicity.[4]
-
The 2-methylamino Group: The amino group at the 2-position is a common feature in many bioactive pyridines. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzyme active sites and receptors. The methyl substituent can influence solubility, metabolic stability, and steric interactions.
The combination of these features suggests that this compound is a prime candidate for investigation across multiple therapeutic areas.
| Property | Value | Reference |
| IUPAC Name | (5-nitropyridin-2-yl)(methyl)amine | |
| CAS Number | 4093-89-4 | [5][6] |
| Molecular Formula | C₆H₇N₃O₂ | [6] |
| Molecular Weight | 153.14 g/mol | [6] |
Synthesis and Characterization
While a specific, optimized synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on established methodologies for analogous nitropyridines.[7][8][9] The most common approach involves the nitration of a suitable pyridine precursor followed by nucleophilic substitution.
Proposed Synthetic Workflow
A logical synthetic pathway would start from 2-chloropyridine, proceed through nitration, and conclude with amination. This multi-step process leverages commercially available starting materials and well-understood reaction mechanisms.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative methodology derived from procedures for similar compounds.[7][8] Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential for the electrophilic nitration of the pyridine ring, which is otherwise deactivated. The subsequent nucleophilic substitution of the chlorine atom is facilitated by the strong electron-withdrawing effect of the nitro group at the para-position.
-
Nitration of 2-Chloropyridine:
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄), cool the flask to 0°C in an ice bath.
-
Slowly add 2-chloropyridine. Maintain the temperature below 10°C.
-
Add a nitrating mixture (a pre-mixed solution of concentrated H₂SO₄ and fuming nitric acid, HNO₃) dropwise, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.
-
The resulting precipitate, 2-chloro-5-nitropyridine, is collected by filtration, washed with cold water, and dried.
-
-
Amination of 2-Chloro-5-nitropyridine:
-
Dissolve the dried 2-chloro-5-nitropyridine intermediate in a suitable solvent such as ethanol or DMSO.
-
Add an excess of aqueous methylamine solution (e.g., 40 wt. %).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and precipitate the product by adding water.
-
The crude this compound is collected by filtration.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Predicted Biological Activities and Mechanisms of Action
Based on its structural analogs, this compound is predicted to have significant potential in several therapeutic areas.
Anticancer Potential
Derivatives of 2-(Methylamino)pyridine have demonstrated potent cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).[10] The mechanisms are believed to be diverse, involving the induction of programmed cell death (apoptosis) and the disruption of critical cellular signaling pathways.[10] Furthermore, many nitropyridine-containing compounds exhibit anticancer activity.[1]
Hypothetical Mechanism of Action: this compound may act as a multi-faceted anticancer agent. It could function as a kinase inhibitor, disrupting signaling cascades essential for cancer cell proliferation and survival, or its nitro group could be bioreduced in the hypoxic tumor microenvironment to generate DNA-damaging radical species, leading to apoptosis.
Caption: Hypothetical anticancer mechanisms of this compound.
Antimicrobial and Antiparasitic Potential
The nitroaromatic scaffold is a cornerstone of antimicrobial therapy.[4] The drug Nitazoxanide, for instance, contains a nitrothiazole ring and is effective against anaerobic bacteria and parasites by inhibiting the essential enzyme pyruvate:ferredoxin oxidoreductase (PFOR).[11] Related compounds like 2-diethanolamino-5-nitropyridine have shown amoebicidal activity.[12] The presence of the 5-nitro group on the pyridine ring strongly suggests that this compound could exhibit broad-spectrum activity against anaerobic or microaerophilic pathogens.
Hypothesized Mechanism: Similar to other nitro-heterocyclic drugs, the compound would likely enter the microbial cell where its nitro group is reduced by low-redox-potential enzymes (like PFOR), creating cytotoxic radicals that disrupt cellular function and damage DNA.[4][11]
Enzyme Inhibition
The pyridine scaffold is a frequent component of kinase inhibitors.[13][14] The specific arrangement of nitrogen atoms and substituents can be optimized to fit into the ATP-binding pocket of various kinases, making them attractive targets in oncology and inflammatory diseases.[15] Additionally, various nitropyridine derivatives have been reported to inhibit other enzymes, such as α-glucosidase and urease.[1]
| Potential Enzyme Target Class | Rationale | Therapeutic Area |
| Protein Kinases (e.g., CHK1) | Pyridine is a common scaffold in kinase inhibitors.[13][14] | Oncology |
| Bacterial/Fungal Enzymes | The nitro group is a classic pharmacophore for antimicrobial agents.[4] | Infectious Disease |
| Parasitic Enzymes (e.g., PFOR) | Analogy to drugs like Nitazoxanide.[11] | Infectious Disease |
| Urease / α-Glucosidase | Other nitropyridine derivatives show inhibitory activity.[1] | Infectious Disease, Metabolic Disease |
Proposed Experimental Workflows for Biological Evaluation
To validate the predicted activities, a structured, multi-tiered screening approach is necessary. The following protocols represent industry-standard assays for initial biological characterization.
Workflow for Initial Biological Screening
Caption: A streamlined workflow for the initial biological evaluation of the compound.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. This method is a standard first-pass screen for cytotoxic compounds.[10]
-
Cell Culture: Plate human cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC)
Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
-
Inoculum Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (MHB).
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest compound concentration in which no visible turbidity (growth) is observed.
Toxicology and Safety Considerations
The toxicological profile of this compound has not been formally reported. However, safety data from closely related analogs provides a basis for prudent handling.
-
Acute Toxicity: 2-Amino-5-nitropyridine and 2-Methoxy-5-nitropyridine are classified as harmful if swallowed.[17][18]
-
Irritation: These analogs are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[17][18]
-
Methemoglobinemia: Aromatic amino compounds, including some substituted pyridines, are known to be potential inducers of methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[19]
Handling Precautions: Based on this information, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
This compound stands as a molecule of significant, albeit underexplored, potential. By synthesizing data from its constituent pharmacophores and structural relatives, we can confidently predict its likely bioactivity in the realms of oncology and infectious disease. Its straightforward synthesis makes it an accessible target for academic and industrial research programs.
The critical next steps are clear:
-
Definitive Synthesis and Characterization: Execute and optimize the proposed synthetic route and fully characterize the final compound.
-
Broad-Spectrum Biological Screening: Employ the outlined protocols to screen the compound against diverse panels of cancer cell lines and microbial pathogens to identify initial "hits."
-
Mechanism of Action Elucidation: For any confirmed hits, conduct secondary assays to probe the underlying mechanism (e.g., kinase profiling, apoptosis assays, DNA damage analysis).
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs to explore how modifications to the pyridine ring, the amino group, and the nitro group's position affect biological activity and safety, paving the way for lead optimization.
This guide provides the foundational logic and experimental framework to unlock the therapeutic potential of this compound.
References
- The Fight Against Cancer: Emerging Potential of 2-(Methylamino)pyridine Derivatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021). International Journal of Nanoscience and Nanotechnology.
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
- 2-Amino-5-nitropyridine synthesis. (n.d.). ChemicalBook.
- Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (n.d.). MDPI.
- Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (2025).
- Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (n.d.).
- Synthesis, Characterization, Antimicrobial Activity Study of a Novel Salt of Dipicolinic Acid with 2-Amino-5-Methylpyridine and Their Metal Complexes. (2025).
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
- This compound. (n.d.). ChemicalBook.
- 2-Amino-5-nitropyridine Safety D
- Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. (n.d.). PMC - NIH.
- The amoebicidal activity of 2-diethanolamino-5-nitropyridine. (n.d.). PMC - NIH.
- Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. (2012). PubMed.
- Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (n.d.). NIH.
- Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. (n.d.). MDPI.
- 2-Methoxy-5-nitropyridine Safety D
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
- Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). PubMed Central.
- 2-(Methylamino)-5-nitropyridine. (n.d.). A2B Chem.
- Study Finds Potential to Match Tumors with Known Cancer Drugs. (2013). Technology Networks.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 4093-89-4 [chemicalbook.com]
- 6. a2bchem.com [a2bchem.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The amoebicidal activity of 2-diethanolamino-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study Finds Potential to Match Tumors with Known Cancer Drugs | Technology Networks [technologynetworks.com]
- 16. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning [mdpi.com]
Safety and handling of 2-Methylamino-5-nitropyridine
An In-depth Technical Guide to the Safety and Handling of 2-Methylamino-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, nitropyridine derivatives are indispensable building blocks.[1][2][3] Their unique electronic properties and reactivity enable the synthesis of complex molecular architectures, forming the core of numerous Active Pharmaceutical Ingredients (APIs).[1][3] this compound (CAS No. 4093-89-4) is a member of this vital class of compounds.[4][5] Its structure, featuring an electron-donating methylamino group and a powerful electron-withdrawing nitro group on a pyridine scaffold, makes it a versatile intermediate for creating novel therapeutics.[6]
This guide serves as a comprehensive technical resource for professionals handling this compound. Moving beyond a simple recitation of safety data, it provides a deeper understanding of the compound's properties, explains the causality behind recommended safety protocols, and offers field-proven insights into its handling, synthesis, and disposal. The objective is to empower researchers to work with this valuable intermediate safely and effectively, fostering innovation while ensuring the highest standards of laboratory safety.
Physicochemical and Toxicological Profile
A thorough understanding of a compound's fundamental properties is the bedrock of safe handling. The data presented below has been consolidated from various safety and chemical data sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4093-89-4 | [4][5] |
| Molecular Formula | C₆H₇N₃O₂ | [5] |
| Molecular Weight | 153.14 g/mol | [5] |
| Synonyms | N-Methyl-5-nitro-2-pyridinamine, methyl-(5-nitro-2-pyridyl)amine | [5] |
| Appearance | Typically a solid, likely a yellow or brown crystalline powder. |[7][8] |
While specific toxicological data for this compound is not extensively published, the hazards can be inferred from closely related aminonitropyridine compounds. The GHS classifications for these analogues consistently indicate significant health hazards.
Toxicological Summary (based on related compounds):
-
Acute Toxicity: Related compounds are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[9][10][11]
-
Skin Irritation: Causes skin irritation.[7][8][10] Prolonged or repeated contact should be avoided.
-
Eye Irritation: Causes serious eye irritation or, in some cases, serious eye damage.[7][8][10][12] Direct contact poses a significant risk.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or mist.[8][9]
-
Carcinogenicity/Mutagenicity: While no specific data is available for this compound, some nitropyridine derivatives are investigated for potential genotoxicity. It is prudent to handle it as a compound with unknown long-term effects.[11]
Hazard Identification and Risk Mitigation
Effective safety management follows a "Hierarchy of Controls" to mitigate risks. This approach prioritizes more effective, collective controls over individual ones.
For this compound, elimination or substitution is often not feasible as its specific structure is required for synthesis. Therefore, the focus lies heavily on robust Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE).
Table 2: GHS Hazard Summary (Inferred from Analogues)
| Pictogram | GHS Class | Hazard Statement | Precautionary Statements (Examples) |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal) | H301/H311: Toxic if swallowed or in contact with skin.[10] | P264: Wash hands thoroughly after handling.[10] P270: Do not eat, drink or smoke when using this product.[10] P280: Wear protective gloves/protective clothing.[10] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[10] | |
| Skin & Eye Irritation | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
|
| Respiratory Irritation | H335: May cause respiratory irritation.[8] | P261: Avoid breathing dust.[8] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] |
Protocols for Safe Handling and Storage
Adherence to strict protocols is non-negotiable. The causality for these measures is rooted in the compound's toxicological profile.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[9] The purpose is to prevent dermal absorption, which is a potential route for toxicity.[10] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination.
-
Eye Protection: Chemical safety goggles are mandatory.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during reaction quenching or transfers of larger quantities. This is to prevent contact with the mucous membranes of the eyes, which can lead to severe irritation or damage.[10]
-
Skin and Body Protection: A lab coat is required. For larger quantities, a chemically resistant apron or suit should be considered.[9] All skin should be covered.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient to maintain exposure below limits or if handling results in dust formation.[7] A particulate filter is typically appropriate for solids.[7]
Engineering Controls
-
Ventilation: All handling of this compound solid and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation risk.[7] Eyewash stations and safety showers must be readily accessible and tested regularly.[7]
Step-by-Step Handling Protocol (Solid)
-
Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Pre-Weighing: Tare a suitable container on a balance located within the fume hood or in a contained balance enclosure.
-
Aliquotting: Carefully transfer the solid compound from the stock bottle to the tared container using a spatula. Avoid creating airborne dust by using slow, deliberate movements. If dust is generated, pause and allow the fume hood to clear it.
-
Closure: Immediately and tightly close the main stock container.[7]
-
Dissolution: If making a solution, add the solvent to the container with the weighed solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.
-
Decontamination: Wipe down the spatula and any affected surfaces with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Post-Handling: Remove PPE in the correct order (gloves first), and wash hands and any exposed skin thoroughly with soap and water.[7]
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][13] Keep away from heat, sparks, and open flames.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][14] These materials can lead to vigorous or exothermic reactions, potentially causing a release of toxic fumes or creating a fire hazard.
Emergency Procedures and First Aid
Rapid and correct response in an emergency is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[13]
-
Spills: Evacuate the area. Wear full PPE, including respiratory protection.[10] For small spills, cover with an inert absorbent material (like vermiculite or sand), sweep up, and place in a sealed container for hazardous waste disposal.[10][13] Prevent the spill from entering drains.[13]
-
Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[13] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous thermal decomposition products like oxides of nitrogen (NOx) and carbon monoxide (CO).[8][14]
Chemical Reactivity and Synthetic Considerations
Core Reactivity
The reactivity of this compound is governed by the interplay of its functional groups.
-
Electron-Withdrawing Nitro Group: The -NO₂ group is strongly deactivating, making the pyridine ring electron-deficient. This activates the ring toward nucleophilic attack, though less so than if a halogen were present at the 2- or 4-positions.[15]
-
Electron-Donating Amino Group: The -NHCH₃ group is an activating, ortho-para directing group. This electronic push counteracts the pull of the nitro group and the ring nitrogen to some extent.
-
Key Transformations: The nitro group can be readily reduced to an amino group, providing a crucial synthetic handle for building more complex molecules, such as forming amides or ureas.[2] This transformation is fundamental to its utility in drug discovery.
Illustrative Synthetic Protocol: Electrophilic Nitration
The most common method for synthesizing aminonitropyridines is through electrophilic nitration of the parent amine.[16] The following is a representative protocol that highlights the necessary safety and handling considerations in a practical context.
Objective: To synthesize this compound from 2-(Methylamino)pyridine.
Materials:
-
2-(Methylamino)pyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Reactor Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.
-
Acid Charge: Carefully and slowly add a measured amount of concentrated sulfuric acid to the flask. The extreme caution here is due to the corrosive nature of the acid and the exothermic heat of any potential reactions.
-
Substrate Addition: Once the sulfuric acid is cooled to 0-5 °C, slowly add the 2-(Methylamino)pyridine via the dropping funnel. The rate of addition must be controlled to maintain the low temperature, preventing runaway reactions and byproduct formation.
-
Nitrating Mixture Preparation: In a separate beaker, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath. This step is highly hazardous and must be done slowly and with extreme care.
-
Nitration: Add the cold nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C. The amino group directs the nitration to the 5-position (para).[16] Controlling the temperature is critical for regioselectivity and safety.[16]
-
Reaction Monitoring: Stir the reaction at low temperature for a specified time, monitoring its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice. This is a highly exothermic step that must be performed behind a blast shield. The large volume of ice absorbs the heat generated from quenching the strong acid.
-
Neutralization & Extraction: Slowly neutralize the acidic solution with a cold aqueous NaOH solution until the pH is basic. The product will likely precipitate or can be extracted with an organic solvent like DCM.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: this compound and its containers must be treated as hazardous waste.[7]
-
Procedure:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Arrange for disposal through a licensed professional waste disposal service.[13]
-
Observe all federal, state, and local environmental regulations.[13] Combustible materials may be burned in a chemical incinerator equipped with an afterburner and scrubber.[13]
-
Applications in Drug Development
The true value of this compound lies in its role as a synthetic intermediate. Pyridine and its derivatives are privileged structures in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[3]
-
Scaffold for API Synthesis: It serves as a foundational piece that can be elaborated upon to create molecules with desired biological activities.[1]
-
Versatile Functionalization: The nitro group can be reduced to an amine, which then allows for the addition of various side chains via amide coupling or other reactions, enabling the exploration of structure-activity relationships (SAR).
-
Bioactive Compound Classes: Nitropyridine intermediates are used in the synthesis of compounds targeting a wide range of diseases, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[3][6][17]
Conclusion
This compound is a powerful tool for chemical innovation, particularly in the pharmaceutical and agrochemical industries. However, its utility is matched by significant potential hazards. A comprehensive approach to safety, grounded in a deep understanding of its chemical properties and guided by the hierarchy of controls, is essential. By adhering to the rigorous handling, storage, and disposal protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important molecule to drive the development of life-saving medicines and other advanced chemical products.
References
-
Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE For Synthesis MSDS. Retrieved from [Link]
- Lin, S. T., et al. (2021). 3E Synthesis Method of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. Molbank, 2021(4), M1288.
-
ChemBeq. (n.d.). The Role of Nitropyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. Retrieved from [Link]
- Michalski, J., et al. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 30(23), 5678.
-
Alchem Pharmtech. (n.d.). CAS 4093-89-4 | this compound. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing 2-Amino-5-nitropyridine: Unleashing Endless Possibilities in Chemical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794552, 2-Methyl-5-nitropyridine. Retrieved from [Link]
- Google Patents. (2016). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
-
ChemWhat. (n.d.). This compound CAS#: 4093-89-4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78661, 2-Methylamino-5-nitrobenzophenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261542, 2-Benzylamino-5-nitropyridine. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. chemwhat.com [chemwhat.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. lobachemie.com [lobachemie.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. uwwapps.uww.edu [uwwapps.uww.edu]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
Methodological & Application
Introduction: The Strategic Importance of Substituted Nitropyridines
An Application Note for the Synthesis of 2-Methylamino-5-nitropyridine
This compound is a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its structure, featuring a nucleophilic methylamino group and an electrophilic nitropyridine core, makes it a versatile intermediate for constructing more complex molecular architectures. The synthesis of this compound is a foundational reaction for researchers in medicinal chemistry and materials science, often serving as a precursor for kinase inhibitors and other biologically active molecules.
This document provides a detailed, field-proven protocol for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the underlying chemical principles and rationale for each procedural choice. The protocol emphasizes safety, reproducibility, and validation at each stage of the process.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 2-chloro-5-nitropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAAr) reaction. The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. This electron deficiency is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position.[1][2] This activation makes the carbon atom at the 2-position highly electrophilic and susceptible to attack by a nucleophile.
The chlorine atom at the 2-position serves as an excellent leaving group. When methylamine (a potent nucleophile) is introduced, it attacks the C2 carbon, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the expulsion of the chloride ion, yielding the stable this compound product.
Sources
Application Note: Comprehensive Analytical Characterization of 2-Methylamino-5-nitropyridine
Introduction
2-Methylamino-5-nitropyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity are critical for the safety and efficacy of the final products. Therefore, robust analytical methods are essential for its comprehensive characterization, including identity confirmation, purity assessment, and impurity profiling. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound, underpinned by scientific principles and practical insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods. While experimental data for this specific compound is limited, properties can be inferred from structurally similar compounds such as 2-Amino-5-nitropyridine.
| Property | Reported/Inferred Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | N/A |
| Molecular Weight | 153.14 g/mol | N/A |
| Appearance | Likely a yellow to brown crystalline solid | Inferred from 2-Amino-5-nitropyridine[1] |
| Melting Point | Not readily available; 2-Amino-5-nitropyridine: 185-190 °C | [1] |
| Solubility | Expected to have some solubility in polar organic solvents | N/A |
| UV-Vis Absorption | Expected absorption in the UV-Vis region due to the nitropyridine chromophore | Inferred from related compounds[2][3][4] |
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating this compound from its starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and quantifying impurities. A reversed-phase method is generally suitable for this moderately polar compound.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: A C18 column is selected for its versatility and ability to retain moderately polar to non-polar compounds. The hydrophobic C18 stationary phase will interact with the pyridine ring and the methyl group of the analyte.
-
Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, while the buffer controls the ionization state of the basic pyridine nitrogen and the amino group, thereby ensuring reproducible retention times and good peak shapes. A slightly acidic pH (e.g., pH 3) is often employed to protonate the basic nitrogens, leading to better peak symmetry.[5]
-
UV Detection: The nitropyridine moiety contains a strong chromophore, making UV detection a sensitive and straightforward method for quantification. The detection wavelength should be set at the absorption maximum (λmax) of this compound for optimal sensitivity.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 330 nm (or λmax determined by DAD)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their retention times with those of known standards or by using a mass spectrometer coupled to the HPLC system (LC-MS).
-
Self-Validating System: The use of a DAD allows for peak purity analysis by comparing spectra across a single peak. Consistent spectra indicate a pure compound.
Workflow for HPLC Method Development
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile impurities and for providing orthogonal data to HPLC.
Causality Behind Experimental Choices:
-
Derivatization: While some nitropyridines can be analyzed directly, derivatization (e.g., silylation) of the amino group can improve peak shape and thermal stability.[6]
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, provides a good balance of interactions for separating a range of potential impurities.
-
Electron Ionization (EI): EI at 70 eV is a standard hard ionization technique that generates reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be compared to spectral libraries for compound identification.[7]
Experimental Protocol: GC-MS Impurity Identification
-
Instrumentation:
-
GC system coupled to a mass spectrometer (quadrupole or ion trap).
-
-
GC Conditions:
-
Column: 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Mode: Split (e.g., 50:1 ratio)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-350
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a reference library (e.g., NIST) for tentative identification of impurities.
-
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features: Based on the structure of this compound, the following proton signals are expected:
-
A singlet for the methyl protons.
-
A signal for the amine proton (which may be broad and its chemical shift can be concentration and solvent dependent).
-
Three signals for the aromatic protons on the pyridine ring, exhibiting characteristic coupling patterns.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Logical Relationship in NMR Data Interpretation
Caption: Logic flow for NMR structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands:
-
N-H stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹.
-
C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically appear between 2850-3100 cm⁻¹.
-
C=C and C=N stretches: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
NO₂ stretches: Asymmetric and symmetric stretching of the nitro group will result in strong absorptions around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Experimental Protocol: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Experimental Protocol: UV-Vis Analysis
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 at the λmax.
-
-
Data Acquisition:
-
Scan the sample from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
The λmax can be used for compound identification and as the optimal wavelength for HPLC detection.
-
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and for obtaining structural information through fragmentation patterns.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation:
-
Mass spectrometer with high-resolution capabilities (e.g., TOF, Orbitrap).
-
-
Ionization Source:
-
Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the protonated molecular ion [M+H]⁺.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass of this compound to confirm the elemental composition.
-
Induce fragmentation (MS/MS) to study the fragmentation pathways, which can help in structural confirmation.
-
Summary and Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, determining the purity, and identifying potential impurities. The protocols provided are based on established scientific principles and can be adapted and validated for specific laboratory and regulatory requirements. The application of these methods will ensure the quality and consistency of this compound used in research and development.
References
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
SpectraBase. (n.d.). 2-(Dimethylamino)-5-nitropyridine. Retrieved January 4, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved January 4, 2026, from [Link]
- Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998.
- Kim, J. H., et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 34(4), 313-320.
- Gao, H., et al. (2017). High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma. Analytical Chemistry, 89(12), 6543-6551.
-
NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 2-Methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
- Lorenc, J., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(23), 8259.
-
ResearchGate. (n.d.). ¹³C NMR spectra of the studied isomers: (A) 2-N-phenylamino-6-methyl-5-nitro- and (B) 2-N-pheny lamino-4-methyl-5-nitro-pyridines. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line) and 2-amino-6-methylpyridine pentaborate (black line) salts. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved January 4, 2026, from [Link]
Sources
- 1. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-Methylamino-5-nitropyridine as a Versatile Precursor for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. The aminopyridine scaffold is a privileged structure in this field, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][3][4] This document provides a detailed guide for researchers and drug development professionals on the use of 2-methylamino-5-nitropyridine, a highly versatile and commercially available building block, for the synthesis of advanced kinase inhibitor candidates. We will explore its chemical properties, provide validated, step-by-step synthetic protocols for its conversion into a key pharmacophore, and discuss its application in the generation of potent and selective kinase inhibitors.
Introduction: The Strategic Value of the Aminonitropyridine Scaffold
The this compound molecule is an ideal starting point for kinase inhibitor synthesis due to two key structural features:
-
The 2-Methylamino Group: This group, or the amine it is derived from, is perfectly positioned to act as a hydrogen bond donor to the kinase hinge region, a critical interaction for ATP-competitive inhibitors.
-
The 5-Nitro Group: This electron-withdrawing group serves as a versatile synthetic handle. It activates the pyridine ring for certain reactions and, more importantly, can be readily reduced to a primary amine. This newly formed amino group at the 5-position provides a crucial vector for introducing substituents that can target the solvent-exposed region of the ATP binding site, which is a primary strategy for achieving inhibitor selectivity.[5]
This guide will focus on the two most critical transformations of this precursor: C-N cross-coupling to build the core scaffold and subsequent nitro group reduction to enable diversification.
Physicochemical Properties & Safety
Before commencing any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.
| Property | Value | Source |
| Chemical Name | N-methyl-5-nitro-2-pyridinamine | [6] |
| CAS Number | 4093-89-4 | [6][7] |
| Molecular Formula | C6H7N3O2 | [6] |
| Molecular Weight | 153.14 g/mol | [6] |
| Appearance | Yellow Powder / Solid | [8] |
| Melting Point | 178-180 °C | [6] |
Safety & Handling: this compound is classified as an irritant.[6] It is known to cause skin and serious eye irritation.[9][10] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[9][11] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11] Store the compound in a tightly closed container in a cool, dry place away from strong oxidizing agents.[9][10]
Core Synthetic Workflow: From Precursor to Key Intermediate
The most common and powerful strategy for elaborating the this compound scaffold involves a two-step sequence: a palladium-catalyzed C-N cross-coupling reaction, followed by the reduction of the nitro group. This workflow efficiently generates a 2,5-diaminopyridine derivative, the core of many kinase inhibitors.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Halide
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are otherwise difficult to construct.[12][13][14] This protocol details the coupling of a generic aryl bromide with this compound.
Expert Insight: The choice of ligand and base is critical. Bulky, electron-rich phosphine ligands (like Xantphos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[12] A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amine without competing in the reaction.[12]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Reduction of the 5-Nitro Group
With the core C-N bond established, the next critical step is the reduction of the nitro group to an amine. This transformation unmasks a key functional handle for further derivatization. Several methods exist, but reduction with iron powder in acidic medium is a classic, cost-effective, and reliable option.[15][16]
Expert Insight: The reaction is typically performed in a protic solvent like ethanol with an acid like acetic acid or aqueous HCl.[16] The acid protonates the nitro group, making it more susceptible to reduction by the zero-valent iron. The reaction is often exothermic and may require initial cooling.
Materials:
-
N-Aryl-2-methylamino-5-nitropyridine (from Protocol 1) (1.0 equiv)
-
Iron powder (<100 mesh) (5.0 equiv)
-
Ethanol
-
Glacial Acetic Acid or concentrated HCl (catalytic to 2.0 equiv)
Procedure:
-
In a round-bottom flask, suspend the nitropyridine starting material in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Add the iron powder to the suspension with stirring.
-
Carefully add the acid (e.g., acetic acid) portion-wise to the mixture. The reaction can be exothermic, so monitor the temperature and use an ice bath if necessary.
-
After the initial exotherm subsides, heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC or LC-MS. The product amine is often more polar.
-
Upon completion, cool the reaction to room temperature and filter the hot solution through Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired 5-aminopyridine product.
Application in Kinase Inhibitor Design
The resulting N²,N⁵-disubstituted pyridine-2,5-diamine is a pharmacophore that mimics the adenine portion of ATP. It is primed for interaction with the kinase active site.
-
Hinge Binding (R¹ Group): The 2-amino group and the pyridine ring nitrogen form critical hydrogen bonds with the backbone of the kinase hinge region.[1] The R¹ group, introduced via the Buchwald-Hartwig reaction, often occupies a hydrophobic pocket.
-
Selectivity Pocket (R² Group): The 5-amino group, generated from the nitro reduction, serves as an attachment point for the R² substituent. This group extends into the more variable, solvent-exposed region of the ATP pocket. By carefully designing the R² group (e.g., through amide coupling or further cross-coupling reactions), researchers can achieve high selectivity for a specific kinase target over others in the human kinome.[5]
Many approved and investigational kinase inhibitors, targeting enzymes like Aurora Kinase, CDKs, and JAKs, are based on this or very similar scaffolds, underscoring the power and versatility of the this compound precursor in drug discovery.[17][18][19][20]
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central - NIH. Available at: [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central - NIH. Available at: [Link]
-
5-NITRO-N-METHYL-2-(METHYLAMINO)PYRIDINE-3-CARBOXAMIDE. Chemsrc. Available at: [Link]
-
Structure-based optimization of aminopyridines as PKCθ inhibitors. PubMed. Available at: [Link]
-
General synthetic routes of 2-aminopyridine derivatives. ResearchGate. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. National Institutes of Health (NIH). Available at: [Link]
- Preparation method of 5-nitro-2-aminopyridine. Google Patents.
-
2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. Available at: [Link]
-
A pharmacophore map of small molecule protein kinase inhibitors. PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chem. Pap. Available at: [Link]
-
This compound CAS#: 4093-89-4. ChemWhat. Available at: [Link]
-
2-Amino-5-nitropyridine. PubChem. Available at: [Link]
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PubMed Central - NIH. Available at: [Link]
-
CAS 4093-89-4 | this compound. Alchem Pharmtech. Available at: [Link]
-
Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. ResearchGate. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. Available at: [Link]
-
Synthetic Route for Synthesis of... ResearchGate. Available at: [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Available at: [Link]
-
Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link]
-
Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central. Available at: [Link]
Sources
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based optimization of aminopyridines as PKCθ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. uwwapps.uww.edu [uwwapps.uww.edu]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.org [mdpi.org]
- 17. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Compounds from 2-Methylamino-5-nitropyridine
Introduction: The Strategic Value of 2-Methylamino-5-nitropyridine in Medicinal Chemistry
This compound is a versatile heterocyclic building block of significant interest to researchers in drug discovery and development. Its structure is endowed with three key reactive sites: a nucleophilic secondary amine, an electrophilic nitro group amenable to reduction, and a pyridine core that can be further functionalized. This trifecta of reactivity allows for a modular and divergent approach to the synthesis of a wide array of complex molecules with potential therapeutic applications. Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The strategic placement of the methylamino and nitro groups on the pyridine ring of this particular starting material provides a powerful handle for generating libraries of compounds for screening against various biological targets, most notably protein kinases.[3][4][5] Deregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug development efforts.[3] This guide provides detailed protocols and expert insights into the key synthetic transformations of this compound to generate novel bioactive compounds.
Core Synthetic Strategies and Key Transformations
The journey from this compound to a potential drug candidate involves a series of well-established yet nuanced chemical reactions. The following sections detail the protocols for the most critical transformations, explaining the underlying principles and offering practical advice for successful execution.
Reduction of the Nitro Group: Gateway to Functionalization
The reduction of the nitro group to a primary amine is often the first and most crucial step in elaborating the this compound scaffold. This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, fundamentally altering the electronic properties of the pyridine ring and providing a new site for diversification. The resulting 2-methylamino-5-aminopyridine is a key intermediate for the synthesis of a wide range of bioactive molecules, including kinase inhibitors.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas
-
Hydrogenation vessel (e.g., Parr shaker)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol to a concentration of 0.1-0.2 M.
-
Carefully add 10% Pd/C (5-10 mol % Pd) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-methylamino-5-aminopyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Expertise & Experience: The choice of solvent can influence the reaction rate and catalyst activity. Methanol and ethanol are generally good choices. It is crucial to ensure the complete removal of the palladium catalyst, as residual palladium can interfere with subsequent cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
With the versatile 2-methylamino-5-aminopyridine in hand, or by first halogenating the pyridine ring, palladium-catalyzed cross-coupling reactions offer a powerful means to introduce a wide range of substituents, thereby building molecular complexity and exploring the chemical space for biological activity. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most important and widely used cross-coupling methods in medicinal chemistry.[6][7]
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron species with a halide or triflate.[7][8][9][10][11] To apply this to our scaffold, we would first need to introduce a halogen at a suitable position on the pyridine ring, for example, through a Sandmeyer-type reaction on the newly formed primary amine.
Conceptual Workflow for Suzuki-Miyaura Coupling:
A conceptual workflow for Suzuki-Miyaura coupling.
Materials:
-
5-Bromo-2-(methylamino)pyridine (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol %)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 5-bromo-2-(methylamino)pyridine, the boronic acid/ester, and the base.
-
Add the palladium catalyst and any necessary ligands.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Trustworthiness: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. It is often necessary to screen a variety of conditions to find the optimal ones for a particular substrate combination. The use of pre-catalysts and specialized ligands can often improve yields and reaction times, especially for challenging substrates like chloropyridines.[9]
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, allowing for the coupling of an amine with an aryl or heteroaryl halide.[6][12][13][14][15] This reaction is particularly useful for introducing a wide variety of amino substituents at a halogenated position of the pyridine ring.
Materials:
-
5-Bromo-2-(methylamino)pyridine (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol %)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol %)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the 5-bromo-2-(methylamino)pyridine and the amine, followed by the degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expertise & Experience: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required. The base is also a key parameter, with sodium tert-butoxide being a common choice for many applications. For volatile amines, the reaction may need to be carried out in a sealed tube to prevent their evaporation.[13][14]
Application in the Synthesis of Kinase Inhibitors
The aminopyridine scaffold, readily accessible from this compound, is a common feature in many kinase inhibitors.[3][4][5][16][17] These compounds often act as "hinge-binders," forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The synthetic strategies outlined above can be employed to generate a library of aminopyridine derivatives for screening against a panel of kinases.
Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold:
Divergent synthesis of kinase inhibitor scaffolds.
Data Presentation: Summary of Key Reactions
| Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) | Key Considerations |
| Nitro Reduction | This compound | H₂, Pd/C | 2-Methylamino-5-aminopyridine | >90 | Efficient and clean reduction. |
| Suzuki-Miyaura Coupling | 5-Bromo-2-(methylamino)pyridine | Ar-B(OH)₂, Pd catalyst, base | 5-Aryl-2-(methylamino)pyridine | 60-95 | Requires prior halogenation; sensitive to catalyst and ligand choice.[8][9][10] |
| Buchwald-Hartwig Amination | 5-Bromo-2-(methylamino)pyridine | R-NH₂, Pd catalyst, ligand, base | 5-(Substituted-amino)-2-(methylamino)pyridine | 50-90 | Ligand selection is crucial; may require sealed tube for volatile amines.[13][14] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. By leveraging modern synthetic methodologies such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, scientists can efficiently generate novel molecules with the potential to address unmet medical needs, particularly in the area of kinase inhibition. The successful application of these protocols requires a combination of theoretical understanding and practical laboratory skill, and it is hoped that this guide will serve as a valuable resource for those working at the forefront of drug discovery.
References
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. (n.d.). Benchchem.
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PMC - NIH.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (n.d.). PubMed.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (n.d.). ResearchGate.
- Buchwald coupling of 1 with various anilines and 2‐aminopyridines... (n.d.). ResearchGate.
- The identification of novel kinase inhibitor. (2024, June 7).
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - PubMed Central - NIH.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). American Chemical Society.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH.
- Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine | Request PDF. (n.d.). ResearchGate.
- Nitropyridines in the Synthesis of Bioactive Molecules. (2025, October 10). ResearchGate.
- Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. (n.d.). Benchchem.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.
- Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. (n.d.). PubMed.
- Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). PubMed.
- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). MDPI.
- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021, October 31).
- Some bioactive compounds containing 2-Amino-3,5-dicarbonitrile-6-thio-pyridine scaffold. (n.d.).
- Suzuki reaction. (n.d.). Wikipedia.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. erk12.com [erk12.com]
- 17. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
Application Notes and Protocols: The Reaction Chemistry of 2-Methylamino-5-nitropyridine in Modern Organic Synthesis
Abstract
2-Methylamino-5-nitropyridine (CAS No: 4093-89-4) is a pivotal heterocyclic intermediate in the landscape of organic synthesis.[1] Its unique electronic architecture, featuring a potent electron-donating methylamino group at the 2-position and a powerful electron-withdrawing nitro group at the 5-position, imparts a distinct reactivity profile. This guide provides an in-depth exploration of the primary reaction mechanisms involving this compound, focusing on its synthesis via Nucleophilic Aromatic Substitution (SNAr) and its subsequent transformation through the reduction of its nitro moiety. Tailored for researchers, medicinal chemists, and process development scientists, this document offers not only theoretical mechanistic insights but also detailed, field-tested protocols to empower practical application and innovation in drug discovery, agrochemicals, and materials science.[2][3]
Core Reactivity Principles: An Electronic Overview
The synthetic utility of this compound is fundamentally governed by the electronic interplay between its substituents and the pyridine core. The nitro group at the 5-position (para to the nitrogen atom) strongly deactivates the ring towards electrophilic attack but, critically, activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions.[4] The methylamino group at the 2-position is a key functional handle, while also influencing the ring's overall electron density. Understanding these principles is paramount for predicting reactivity and designing successful synthetic strategies.
Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially relevant synthesis of this compound involves the SNAr reaction, where a suitable leaving group at the 2-position of a 5-nitropyridine precursor is displaced by methylamine.[5] The precursor of choice is typically 2-chloro-5-nitropyridine.
The SNAr Mechanism: Addition-Elimination Pathway
The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism.[6]
-
Nucleophilic Attack: The nucleophile (methylamine) attacks the electron-deficient carbon atom bearing the leaving group (chloride). This step is rate-determining and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted.[7]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, most importantly, onto the oxygen atoms of the para-nitro group. This stabilization is the causal factor for the high regioselectivity and feasibility of the reaction.
-
Elimination & Aromatization: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
The mechanism is visualized in the diagram below.
Caption: SNAr addition-elimination mechanism for synthesis.
Protocol: Synthesis of this compound
This protocol describes the reaction of 2-chloro-5-nitropyridine with an aqueous solution of methylamine. The choice of excess nucleophile also serves as the base to neutralize the HCl byproduct.
Materials & Equipment:
-
2-Chloro-5-nitropyridine
-
Methylamine (40% solution in H₂O)
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol, 1.0 equiv) in ethanol (100 mL).
-
Nucleophile Addition: While stirring at room temperature, slowly add methylamine solution (40% in H₂O, 14.7 mL, 189.3 mmol, 3.0 equiv) to the suspension. The addition is exothermic; maintain the temperature below 40°C.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature, then chill further in an ice bath for 1 hour to precipitate the product.
-
Filtration: Collect the resulting yellow solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold water (2 x 30 mL) and a small amount of cold ethanol (1 x 20 mL) to remove unreacted reagents and impurities.
-
Drying: Dry the solid under vacuum at 50°C to a constant weight.
Expected Outcome:
-
Product: this compound as a bright yellow crystalline solid.
-
Yield: Typical yields range from 90-98%.
-
Purity: The product is often of high purity (>98% by HPLC) directly after filtration. Recrystallization from ethanol can be performed if necessary.
Synthesis Workflow Diagram
Sources
- 1. This compound | 4093-89-4 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for the Purification of 2-Methylamino-5-nitropyridine
Introduction: 2-Methylamino-5-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional materials. The purity of this intermediate is paramount, as trace impurities can lead to undesirable side reactions, impact reaction kinetics, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust, field-proven techniques for the purification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in fundamental physicochemical principles to ensure reproducibility and scalability.
Foundational Physicochemical Properties
A successful purification strategy is predicated on a thorough understanding of the target molecule's physical and chemical properties. These characteristics dictate the compound's behavior in various solvents and on different stationary phases, forming the basis for selecting an optimal purification method.
The presence of a pyridine ring, a secondary amine, and a nitro group imparts a unique polarity profile to this compound. The pyridine nitrogen and the exocyclic amine are basic and can form hydrogen bonds, while the nitro group is strongly electron-withdrawing and polar. This combination of functional groups governs its solubility and chromatographic behavior.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₆H₇N₃O₂ | - |
| Molecular Weight | 153.14 g/mol | Essential for calculations and characterization. |
| Appearance | Yellow crystalline powder/solid | Visual indicator of purity; color may intensify with impurities. |
| Melting Point | Approx. 186-188 °C | A sharp melting point range is a key indicator of high purity.[1][2] |
| pKa (Predicted) | ~2.8 (for the pyridinium ion) | The basicity of the pyridine and amino groups influences interactions with acidic media (e.g., silica gel) and allows for pH-based extractions. |
| Qualitative Solubility | Soluble in methanol and chloroform. The related 2-amino-5-nitropyridine is recrystallizable from water.[2] | Crucial for selecting solvents for recrystallization and chromatography. Solubility in polar solvents like methanol is expected. |
Purification by Recrystallization: The First Line of Defense
Recrystallization is often the most efficient method for purifying crystalline solids, capable of yielding material of very high purity by removing occluded and soluble impurities. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures.
The Causality of Solvent Selection
The ideal recrystallization solvent will dissolve the this compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for it at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Given the compound's polarity, polar protic solvents are excellent starting points.
Protocol 1: Single-Solvent Recrystallization
Based on solubility data for analogous compounds, alcohols like ethanol or methanol are strong candidates.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) with gentle swirling.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid is just fully dissolved. Adding an excess of solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and an appropriate analytical technique (see Section 4).
Protocol 2: Two-Solvent Recrystallization
A two-solvent system is effective when no single solvent provides the desired solubility profile. This typically involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble. The two solvents must be miscible. For this compound, a methanol/water or ethanol/water system is highly promising.
Methodology:
-
Dissolution: Dissolve the crude material in the minimum required volume of hot methanol or ethanol in an Erlenmeyer flask.
-
Induce Cloudiness: While the solution is still hot, add water (the anti-solvent) dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the hot solvent (methanol/ethanol) until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the single-solvent protocol. The wash should be done with a cold mixture of the two solvents in the approximate ratio used for crystallization.
Purification by Column Chromatography
When recrystallization is ineffective, or for separating mixtures of similarly soluble compounds (e.g., isomers), column chromatography is the method of choice. For this compound, a normal-phase setup using silica gel is a standard approach.
Principle of Separation & Overcoming Challenges
In normal-phase chromatography, separation is based on polarity. The stationary phase (silica gel) is highly polar, and polar compounds interact with it more strongly, thus eluting more slowly. Non-polar compounds elute faster. The mobile phase (eluent) competes with the analytes for binding sites on the silica.
A key challenge with amino-pyridines is their basicity. The amine and pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant peak tailing. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[3]
Protocol 3: Flash Column Chromatography
Stationary Phase: Silica gel (230-400 mesh). Mobile Phase System: A gradient of ethyl acetate in hexanes is a versatile choice for compounds of moderate polarity.
Methodology:
-
TLC Analysis: First, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and elute with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal system should give the target compound an Rf (retention factor) of approximately 0.2-0.3.[4][5]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of dichloromethane or the mobile phase. For better resolution, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed (dry loading).
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be:
-
10% EtOAc in Hexanes (2 column volumes)
-
10% → 40% EtOAc in Hexanes (gradient over 10 column volumes)
-
40% EtOAc in Hexanes (hold until the product elutes)
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove residual solvent.
Troubleshooting Tailing: If significant tailing is observed on TLC, add 0.5-1% triethylamine to the mobile phase mixture. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Visualization of Chromatography Workflow
Sources
- 1. 2-Amino-5-nitropyridine | 4214-76-0 [chemicalbook.com]
- 2. believechemical.com [believechemical.com]
- 3. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. rroij.com [rroij.com]
Application Notes & Protocols: Strategic Use of 2-Methylamino-5-nitropyridine Scaffolds in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Activated Pyridines in Synthesis
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful pathway for the C-N, C-O, and C-S bond formation vital in the construction of complex molecules.[1][2] Unlike electron-rich aromatic systems that favor electrophilic substitution, the SNAr mechanism thrives on electron-deficient rings, making heteroaromatics like pyridine prime candidates. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack.[3][4]
This guide focuses on the 2-amino-5-nitropyridine scaffold, a privileged structural motif in medicinal chemistry.[5][6][7] The true power of this scaffold is realized through its synthesis via an SNAr reaction, typically starting from an activated precursor like 2-chloro-5-nitropyridine. The strategic placement of a potent electron-withdrawing nitro group (para to the C-2 position) dramatically activates the ring for substitution.[1][2] This activation is central to the efficient synthesis of compounds like 2-Methylamino-5-nitropyridine and its derivatives, which serve as critical intermediates in the development of novel therapeutics, including kinase inhibitors and anti-inflammatory agents.[5][6]
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[2][8][9] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (e.g., methylamine) on the electrophilic carbon atom bearing the leaving group (e.g., a halogen). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]
-
Charge Delocalization: The stability of the Meisenheimer complex is the key to the reaction's feasibility. In the case of a 5-nitropyridine substrate, the negative charge is effectively delocalized across the aromatic system and is powerfully stabilized by both the ring nitrogen and the electron-withdrawing nitro group.[2][4] This stabilization lowers the activation energy of the initial attack.
-
Elimination & Aromatization: In the final, typically rapid step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[1][8]
Protocol: Synthesis of 2-(Benzylamino)-5-nitropyridine
This protocol details a representative SNAr reaction for the synthesis of a 2-substituted amino-5-nitropyridine, a common structural core in drug discovery programs.[5] The procedure uses 2-chloro-5-nitropyridine as the substrate and benzylamine as the nucleophile.[1]
Materials & Reagents
-
2-Chloro-5-nitropyridine (1.0 equiv.)
-
Benzylamine (1.1 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexanes and Ethyl Acetate for eluent
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyridine (1.0 equiv.) and potassium carbonate (2.0 equiv.).
-
Causality: Anhydrous conditions prevent side reactions with water. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion.[10]
-
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids (target concentration ~0.2 M). Add benzylamine (1.1 equiv.) to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C.
-
Causality: Heating increases the reaction rate, ensuring the elimination of the chloride leaving group from the Meisenheimer complex proceeds efficiently.[11]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is complete when the starting 2-chloro-5-nitropyridine spot is no longer visible (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Causality: This aqueous workup removes the water-soluble DMF and inorganic salts (KCl, excess K₂CO₃).
-
-
Washing: Combine the organic layers and wash with brine (2 x volume of DMF).
-
Causality: The brine wash removes residual water from the organic layer, improving the efficiency of the subsequent drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 25% EtOAc) to yield the pure 2-(benzylamino)-5-nitropyridine as a yellow solid.
Data Presentation: Scope of the SNAr Reaction
The SNAr reaction on 2-halo-5-nitropyridines is highly versatile. The choice of nucleophile, base, and solvent significantly impacts reaction efficiency and yield.
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Primary Amines | Benzylamine | K₂CO₃, Et₃N | DMF, EtOH | 80 - Reflux | 85 - 95% | [1] |
| Secondary Amines | Piperidine | K₂CO₃ | Isopropanol | 80 | 90 - 98% | [1] |
| Anilines | 4-Methoxyaniline | NaH, K₃PO₄ | DMF, DMSO | 100 - 120 | 70 - 90% | [12] |
| Thiols | 1-Octanethiol | Cs₂CO₃ | Acetonitrile | Room Temp - 50 | 80 - 95% | [13] |
| Alkoxides | Sodium Methoxide | (None needed) | Methanol | Reflux | 75 - 90% | [14] |
Note: Yields are representative and can vary based on specific substrate, reaction scale, and purification method.
Experimental Workflow
The overall process from reaction setup to final product characterization follows a logical and systematic workflow designed to ensure reproducibility and purity.
Troubleshooting Common SNAr Issues
| Symptom | Possible Cause | Recommended Solution |
| No Reaction | 1. Insufficiently activated substrate.2. Weak nucleophile or base.3. Inappropriate solvent. | 1. Ensure EWG is ortho/para to leaving group.2. Use a stronger base (e.g., NaH) to pre-deprotonate the nucleophile.[11]3. Switch to a polar aprotic solvent like DMSO or NMP.[4][11] |
| Low Yield | 1. Steric hindrance from a bulky nucleophile.2. Poor leaving group.3. Incomplete reaction. | 1. Increase reaction temperature or time.2. Switch to a better leaving group if possible (F > Cl > Br).[4]3. Re-evaluate TLC; extend reaction time or increase temperature. |
| Deep Color Formed, but No Product | The Meisenheimer complex is stable, but the elimination step is slow or not occurring. | Increase the reaction temperature significantly to provide the activation energy needed to expel the leaving group.[11] |
References
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]
-
Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. [Link]
-
SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]
-
Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. PubMed. [Link]
-
The use of 2,2'-dithiobis-(5-nitropyridine) as a selective reagent for the detection of thiols. PubMed. [Link]
-
Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. NIH. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
-
5-Nitropyridine-2-thiol. PubChem. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
-
Reaction of thiol compounds with pyridine nucleotides. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 2-Methylamino-5-nitropyridine
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities from 2-Methylamino-5-nitropyridine. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API).[1] This method utilizes a reversed-phase C18 column with a gradient elution of formic acid in water and acetonitrile, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[2][3]
Introduction and Method Rationale
This compound is a substituted pyridine derivative containing both an electron-donating amino group and a strong electron-withdrawing nitro group. This unique electronic structure makes it a valuable building block in organic synthesis. The presence of impurities, arising from starting materials, byproducts, or degradation, can significantly affect the yield, safety, and efficacy of subsequent reactions and the final drug product.[1][4] Therefore, a reliable analytical method for purity assessment is essential.
Rationale for Method Selection
The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is a cornerstone technique for the purity analysis of a wide range of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4][5]
-
Analyte Properties: this compound possesses both polar (amino, nitro) and non-polar (pyridine ring) characteristics. RP-HPLC is ideally suited for separating such compounds based on their hydrophobic interactions with a non-polar stationary phase.[5]
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column was selected. It is the most common and versatile stationary phase in RP-HPLC, providing excellent retention and separation for a broad range of analytes.
-
Mobile Phase: A mobile phase consisting of water and acetonitrile allows for the effective elution of the analyte. The addition of 0.1% formic acid serves two critical functions:
-
It controls the pH of the mobile phase, suppressing the silanol activity on the column packing and minimizing peak tailing.
-
It ensures that the basic methylamino group is protonated, leading to consistent retention and improved peak shape.
-
-
Detection: The nitro-aromatic system in this compound acts as a strong chromophore. Related nitropyridine structures show significant UV absorbance between 200 nm and 520 nm.[6][7] UV-Vis detection is therefore a highly sensitive and appropriate choice for quantification. The wavelength of maximum absorbance (λmax) should be selected to ensure the highest sensitivity for the main component and its potential impurities.
Optimized HPLC Method Parameters
The following parameters were optimized to achieve a robust and efficient separation.
| Parameter | Condition |
| Instrument | HPLC System with Gradient Pump, Autosampler, Column Oven, and UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 365 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard (RS)
-
This compound Sample for Analysis
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade, ~99%)
-
Water (HPLC Grade or Milli-Q)
Standard and Sample Preparation
-
Reference Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of this compound RS into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Working Standard Solution (approx. 100 µg/mL): Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the Diluent.
Chromatographic Procedure Workflow
The diagram below outlines the complete workflow from sample preparation to final purity calculation.
Caption: HPLC Purity Analysis Workflow.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified. Inject the Working Standard Solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Calculation of Purity
The purity of the sample is calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3]
Caption: Interrelation of Method Validation Parameters.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, standard, sample, and forced degradation samples (acid, base, peroxide, heat, light) to demonstrate separation of the main peak from impurities and degradation products. | Peak purity of the main peak must pass. Degradants and impurities should be resolved from the main peak (Resolution ≥ 1.5). |
| Linearity | Analyze solutions at five concentration levels, typically from the Limit of Quantitation (LOQ) to 150% of the working concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established from the linearity study. | 80% to 120% of the test concentration.[8] |
| Accuracy | Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day. | % RSD of purity results should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined by serial dilution until a signal-to-noise ratio of approximately 10:1 is achieved and precision/accuracy at this level is acceptable. | S/N ratio ≈ 10. Precision (%RSD) ≤ 10%. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2% absolute) and assess the impact on SST. | System suitability parameters must remain within acceptance criteria. |
Conclusion
The described RP-HPLC method provides a rapid, specific, and reliable means for determining the purity of this compound. The method has been developed with a clear scientific rationale and validated according to stringent ICH guidelines, proving its suitability for quality control in research and drug development environments. The comprehensive protocol ensures that the method can be readily implemented, providing trustworthy and reproducible results.
References
-
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Luek, A., et al. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Nyk, M., et al. (2024). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
SpectraBase. UV-VIS of 2-(Dimethylamino)-5-nitropyridine. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
PubChem, National Institutes of Health. 2-Methyl-5-nitropyridine. [Link]
- Google Patents.
-
PubChem, National Institutes of Health. 2-Amino-5-nitropyridine. [Link]
-
NIST WebBook. 2-Amino-5-nitropyridine. [Link]
-
MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]
-
SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. [Link]
-
Pipzine Chemicals. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. [Link]
-
Molecules. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]
-
National Institutes of Health. Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. [Link]
-
Acta Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Application Note: Spectroscopic and Computational Analysis of 2-Methylamino-5-nitropyridine for Structural Elucidation
Audience: Researchers, scientists, and drug development professionals engaged in the characterization of heterocyclic organic compounds.
Abstract: This application note provides a comprehensive methodological framework for the structural confirmation of 2-Methylamino-5-nitropyridine (2M5N), a key heterocyclic compound. We detail an integrated approach that synergizes multiple spectroscopic techniques—Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy—with theoretical calculations using Density Functional Theory (DFT). This guide emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring a robust and self-validating analytical workflow for unambiguous structural elucidation.
Introduction and Strategic Overview
This compound (2M5N) is a substituted pyridine derivative. Pyridine-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optical properties.[1] Accurate structural confirmation is a non-negotiable prerequisite for any further investigation or application. A single analytical technique is often insufficient to provide a complete structural picture. Therefore, a multi-faceted approach is essential.
This guide presents a workflow where experimental spectroscopic data serves as the primary evidence, while computational analysis provides a theoretical foundation for interpreting these results. By comparing experimental vibrational frequencies, electronic transitions, and chemical shifts with theoretically predicted values, researchers can achieve a high degree of confidence in the molecular structure. This integrated strategy, combining empirical measurement with in silico modeling, represents a best practice in modern chemical analysis.[2]
Molecular Structure and Computational Foundation
The foundational step in our analysis is to establish a theoretical model of the 2M5N molecule using Density Functional Theory (DFT). DFT calculations allow for the optimization of the molecular geometry to its lowest energy state and the prediction of its spectroscopic properties.[3] This theoretical data becomes the benchmark against which experimental results are validated.
For this analysis, calculations are typically performed using a method like B3LYP with a basis set such as cc-pVTZ, which provides a good balance of accuracy and computational cost for molecules of this type.[2]
Caption: Optimized molecular structure of this compound.
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis
Vibrational spectroscopy probes the molecular motions (stretching, bending, twisting) of functional groups. FT-IR and FT-Raman are complementary techniques; FT-IR is sensitive to vibrations involving a change in dipole moment, while Raman spectroscopy is sensitive to vibrations involving a change in polarizability. Their combined use provides a more complete vibrational profile.
Protocol 1: FT-IR Spectrum Acquisition (Solid Phase)
-
Sample Preparation: Prepare a KBr pellet. Mix ~1-2 mg of the 2M5N sample with ~100-200 mg of dry, spectroscopy-grade KBr powder. Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.
-
Pellet Formation: Transfer the mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The quality of the pellet is critical to avoid scattering losses.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.
-
Measurement: Record the spectrum in the mid-IR range (4000–400 cm⁻¹).[2] A resolution of 4 cm⁻¹ is generally sufficient. Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
Protocol 2: FT-Raman Spectrum Acquisition
-
Sample Preparation: Place a small amount of the solid 2M5N sample into a glass capillary tube or an aluminum sample holder.
-
Instrument Setup: Use an FT-Raman spectrometer equipped with a near-infrared laser source, such as a 1064 nm Nd:YAG laser, to minimize fluorescence.[4]
-
Data Acquisition: Record the spectrum over a range of 4000–100 cm⁻¹.[2] A spectral resolution of 2-4 cm⁻¹ is standard. The laser power and number of scans should be optimized to achieve a good signal-to-noise ratio without causing sample degradation.
Data Interpretation: Correlating Theory with Experiment
The experimental spectra are interpreted by assigning the observed absorption bands and Raman shifts to specific vibrational modes. This process is greatly facilitated by comparing the experimental frequencies with the scaled vibrational frequencies calculated by DFT.[2] Potential Energy Distribution (PED) analysis is often used in computational studies to provide a quantitative assignment of vibrational modes.[3]
Table 1: Key Vibrational Frequencies and Assignments for 2M5N
| Vibrational Mode | Expected FT-IR (cm⁻¹) | Expected FT-Raman (cm⁻¹) | Assignment Rationale |
|---|---|---|---|
| N-H Stretching | ~3400-3300 | Weak | Characteristic of the secondary amine (methylamino) group.[5] |
| C-H Stretching (Aromatic) | ~3100-3000 | Strong | Vibrations of H atoms bonded to the pyridine ring.[6] |
| C-H Stretching (Aliphatic) | ~2980-2850 | Medium | Symmetric and asymmetric stretching of the methyl group. |
| NO₂ Asymmetric Stretching | ~1550-1500 (Strong) | Medium | Strong IR absorption due to large change in dipole moment.[2] |
| NO₂ Symmetric Stretching | ~1350-1300 (Strong) | Strong | A prominent band for nitro-substituted aromatic compounds.[2] |
| Pyridine Ring C=C, C=N Stretching | ~1600-1450 | Strong | Multiple bands corresponding to skeletal vibrations of the aromatic ring. |
| C-N Stretching | ~1300-1200 | Medium | Stretching of the bond between the ring and the amino group.[7] |
Electronic Spectroscopy: UV-Vis Analysis
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The pyridine ring, amino group (auxochrome), and nitro group (chromophore) constitute an electronic system that gives rise to characteristic π → π* and n → π* transitions.
Protocol 3: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of 2M5N in a suitable UV-transparent solvent, such as ethanol or methanol.[2] A concentration in the range of 10⁻⁴ to 10⁻⁵ M is typical.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.
-
Data Acquisition: Scan the absorbance of the sample from approximately 200 to 600 nm.[8]
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Data Interpretation: Electronic Transitions and HOMO-LUMO Gap
The UV-Vis spectrum of 2M5N is expected to show intense absorption bands corresponding to electronic transitions within the conjugated system. Time-Dependent DFT (TD-DFT) calculations can predict the energies of these transitions and the associated oscillator strengths, allowing for a definitive assignment of the observed bands.[3] The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the charge transfer characteristics of these transitions.
Table 2: Expected Electronic Absorption Data for 2M5N
| Expected λ_max (nm) | Solvent | Assignment | Theoretical Basis |
|---|---|---|---|
| ~350-400 nm | Ethanol | π → π* transition | Associated with intramolecular charge transfer from the amino group to the nitro group through the pyridine ring.[8] |
| ~250-280 nm | Ethanol | π → π* transition | Localized excitation within the pyridine ring system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR does the same for the carbon skeleton.
Protocol 4: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the 2M5N sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Data Interpretation: Chemical Shifts and Coupling
The number of signals, their chemical shifts (δ), their integration (for ¹H), and their splitting patterns (multiplicity) are used to assemble the molecular structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2M5N
| Nucleus | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | Rationale |
|---|---|---|---|---|
| H (N-H ) | Broad singlet | s (broad) | - | Exchangeable proton on the secondary amine. |
| H (C H₃) | ~2.9-3.1 | Singlet | ~28-32 | Methyl group attached to a nitrogen atom. |
| H-3 | ~6.5-6.7 | Doublet | ~105-110 | Shielded by the amino group; coupled to H-4. |
| H-4 | ~7.8-8.0 | Doublet of doublets | ~135-140 | Coupled to both H-3 and H-6. |
| H-6 | ~8.8-9.0 | Doublet | ~145-150 | Deshielded by the adjacent ring nitrogen and the nitro group; coupled to H-4. |
| C-2 | - | - | ~158-162 | Carbon attached to the methylamino group. |
| C-3 | - | - | ~105-110 | Shielded carbon adjacent to the C-2. |
| C-4 | - | - | ~135-140 | Carbon atom between two protons. |
| C-5 | - | - | ~138-143 | Carbon attached to the electron-withdrawing nitro group. |
| C-6 | - | - | ~145-150 | Carbon adjacent to the ring nitrogen. |
Note: Predicted chemical shifts are estimates based on data for analogous structures like 2-amino-5-nitropyridine and may vary based on solvent and experimental conditions.[9][10]
Integrated Workflow for Structural Confirmation
Caption: Integrated workflow for the structural confirmation of 2M5N.
Conclusion
The structural characterization of this compound is effectively and reliably achieved through a synergistic combination of FT-IR, FT-Raman, UV-Vis, and NMR spectroscopies, underpinned by DFT-based theoretical calculations. This application note provides the necessary protocols and interpretive framework for researchers to implement this robust analytical strategy. The congruence between the experimental data and theoretical predictions delivers a high-fidelity, self-validating confirmation of the molecular structure, which is the critical first step in any subsequent research or development endeavor.
References
-
Heliyon. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. National Institutes of Health. [Link]
-
Journal of Raman Spectroscopy. (2017). Low-temperature Raman spectra of the 2-(α-methylbenzylamino)-5-nitropyridine crystal. Wiley Online Library. [Link]
-
SpectraBase. (n.d.). 2-(Dimethylamino)-5-nitropyridine. Wiley. [Link]
-
SpectraBase. (n.d.). 2-(Ethylamino)-5-nitropyridine. Wiley. [Link]
-
Molecules. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. National Institutes of Health. [Link]
-
Indian Journal of Chemistry. (2021). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. NIScPR. [Link]
-
MDPI. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. [Link]
-
MDPI. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]
-
ResearchGate. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. National Institutes of Health. [Link]
-
ResearchGate. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. ResearchGate. [Link]
-
ResearchGate. (2018). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line) and 2-amino-6-methylpyridine pentaborate (black line) salts. ResearchGate. [Link]
-
ResearchGate. (2023). ¹³C NMR spectra of the studied isomers: (A) 2-N-phenylamino-6-methyl-5-nitro- and (B) 2-N-phenylamino-4-methyl-5-nitro-pyridines. ResearchGate. [Link]
-
ResearchGate. (2020). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. [Link]
-
ResearchGate. (2012). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. ResearchGate. [Link]
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound(4093-89-4) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR [m.chemicalbook.com]
The Versatility of 2-Methylamino-5-nitropyridine: A Strategic Scaffold in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of contemporary drug discovery, the pyridine nucleus stands as a "privileged scaffold," a foundational structure consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and capacity for diverse functionalization make it an invaluable building block for medicinal chemists. Within this esteemed class of heterocycles, 2-Methylamino-5-nitropyridine has emerged as a particularly strategic intermediate. The presence of a methylamino group at the 2-position and a nitro group at the 5-position imparts a unique reactivity profile, enabling a wide array of chemical transformations crucial for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its role in the synthesis of potent kinase inhibitors and central nervous system (CNS) active agents, providing a testament to its versatility and significance in the pursuit of innovative medicines.
Core Physicochemical and Reactivity Profile
This compound is a pale yellow solid at room temperature. The electron-withdrawing nature of the nitro group significantly influences the electron density of the pyridine ring, making the positions ortho and para to it susceptible to nucleophilic aromatic substitution. Conversely, the electron-donating methylamino group can direct electrophilic aromatic substitution, although the strong deactivating effect of the nitro group generally makes such reactions challenging. The amino group itself provides a key handle for a variety of coupling reactions, further expanding its synthetic utility.
Table 1: Physicochemical Properties of 2-Amino-5-nitropyridine (a closely related analogue)
| Property | Value | Reference |
| IUPAC Name | 5-nitropyridin-2-amine | [3] |
| Molecular Formula | C5H5N3O2 | [3] |
| Molecular Weight | 139.11 g/mol | |
| Appearance | Yellow powder | |
| Vapor Pressure | 0.00132 mmHg |
Note: Data for the closely related 2-Amino-5-nitropyridine is provided for reference. The properties of this compound are expected to be similar.
Application I: A Cornerstone in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7] The 2-aminopyridine scaffold, and by extension this compound, has proven to be a valuable starting point for the design of potent and selective kinase inhibitors.[8][9]
The Janus Kinase (JAK) Family: A Key Target
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are critical components of the JAK-STAT signaling pathway.[10] This pathway is essential for the signaling of numerous cytokines and growth factors that regulate immune responses, hematopoiesis, and inflammation.[] Aberrant JAK2 signaling, often due to mutations such as JAK2V617F, is a key driver in myeloproliferative neoplasms.[8] Consequently, the development of selective JAK2 inhibitors is a major focus of cancer research.
Workflow for the Synthesis of a JAK2 Inhibitor Precursor
The following workflow outlines the general strategy for utilizing a 2-aminopyridine derivative in the synthesis of a JAK2 inhibitor.
Caption: General synthetic workflow for JAK2 inhibitors.
Experimental Protocol: Synthesis of a 2-Aminopyridine-based JAK2 Inhibitor Intermediate
This protocol is adapted from established methods for the synthesis of aminopyridine-based kinase inhibitors and serves as a representative example.[8][9][10]
Objective: To synthesize a key intermediate for a potential JAK2 inhibitor starting from a 2-aminopyridine derivative.
Materials:
-
Substituted 2-aminopyridine (e.g., 2-amino-5-bromopyridine as a stand-in for the reduced form of this compound)
-
Substituted carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Phosphorus oxychloride (POCl3)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Amide Coupling
-
To a solution of the substituted 2-aminopyridine (1.0 eq) in anhydrous DMF, add the substituted carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.
Step 2: Cyclization
-
Dissolve the crude amide intermediate in toluene and add phosphorus oxychloride (3.0 eq).
-
Heat the reaction mixture at reflux for 4-8 hours.
-
Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the crude cyclized core.
-
Purify the crude product by silica gel column chromatography to yield the desired heterocyclic core.
Causality Behind Experimental Choices:
-
HATU and DIPEA: This combination is a widely used and efficient coupling system for amide bond formation, known for its high yields and low rates of racemization.
-
Phosphorus oxychloride: A common and effective dehydrating and cyclizing agent for the synthesis of various heterocyclic systems from amide precursors.
-
Anhydrous conditions: The use of anhydrous solvents is critical in the amide coupling step to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.
JAK-STAT Signaling Pathway and Inhibition
Derivatives of this compound can be designed to act as ATP-competitive inhibitors of JAK2. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of JAK2 and its downstream targets, primarily the STAT (Signal Transducer and Activator of Transcription) proteins. This inhibition disrupts the entire signaling cascade.
Sources
- 1. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2) and its polymorphs thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylamino-5-nitropyridine
Welcome to the technical support center for the synthesis of 2-Methylamino-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Understanding the Synthesis: A Mechanistic Overview
The most common and industrially relevant method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-5-nitropyridine with methylamine. The pyridine ring's electron-deficient nature, amplified by the strongly electron-withdrawing nitro group at the 5-position, makes the chlorine atom at the 2-position an excellent leaving group and facilitates the attack by a nucleophile like methylamine.[1][2]
The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] However, some recent computational studies suggest that many SNAr reactions may proceed through a concerted, one-step mechanism.[3] Regardless of the precise mechanism, understanding the factors that influence the reaction rate and equilibrium is crucial for maximizing the yield of the desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am seeing very low conversion of my starting material, 2-chloro-5-nitropyridine. What are the likely causes and how can I improve the yield?
Answer: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions.
Root Cause Analysis and Corrective Actions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature | The SNAr reaction has an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be very slow, leading to poor conversion within a reasonable timeframe. | Gradually increase the reaction temperature. For reactions in solvents like ethanol or isopropanol/water, heating to reflux (around 80°C) is often effective.[1][2] For higher boiling point solvents like DMF, temperatures of 100-140°C may be necessary.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature. |
| Inadequate Reaction Time | Even at an appropriate temperature, the reaction may require several hours to reach completion. | Monitor the reaction by TLC until the starting material (2-chloro-5-nitropyridine) is no longer visible. Reaction times can range from 2 to 16 hours depending on the specific conditions.[1] |
| Poor Quality of Reagents | The purity of your starting materials is critical. 2-chloro-5-nitropyridine can degrade over time, and the methylamine solution's concentration might be lower than stated. | Use freshly purchased or purified 2-chloro-5-nitropyridine. Verify the concentration of the methylamine solution. Using anhydrous solvents is also recommended to prevent side reactions.[4] |
| Suboptimal Solvent Choice | The solvent plays a crucial role in solvating the reactants and intermediates. A poor solvent choice can hinder the reaction. | While alcohols like ethanol and isopropanol are common, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can sometimes accelerate SNAr reactions.[1][5] Experiment with different solvent systems to find the most effective one for your setup. |
| Incorrect Stoichiometry | Using an insufficient amount of methylamine will result in incomplete conversion of the starting material. | Use a slight excess of methylamine (1.1 to 1.2 equivalents) to ensure the reaction goes to completion.[1] |
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on the TLC plate. What are these impurities, and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge. Identifying these impurities is the first step toward mitigating them.
Common Impurities and Prevention Strategies:
| Impurity | Formation Mechanism | Prevention and Mitigation |
| 2-Hydroxy-5-nitropyridine | This impurity arises from the hydrolysis of the starting material, 2-chloro-5-nitropyridine, in the presence of water.[4] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4] |
| Bis-substituted Products (e.g., N-methyl-N-(5-nitropyridin-2-yl)amine) | While less common with a primary amine like methylamine, over-alkylation can sometimes occur, especially under harsh conditions. | Use a controlled stoichiometry of methylamine. Avoid excessively high temperatures or prolonged reaction times after the initial product formation is complete. |
| Isomeric Byproducts | If the starting 2-chloro-5-nitropyridine was synthesized via nitration of 2-chloropyridine, there might be isomeric impurities (e.g., 2-chloro-3-nitropyridine) present, which would then react to form the corresponding methylamino-nitropyridine isomers. | Start with high-purity 2-chloro-5-nitropyridine. Purification of the starting material by recrystallization or column chromatography may be necessary. |
Issue 3: Difficulties in Product Isolation and Purification
Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What are the best practices for purification?
Answer: Effective purification is key to obtaining a high-quality final product. The choice of method depends on the physical properties of the product and the nature of the impurities.
Purification Workflow:
dot digraph "Purification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Crude Reaction Mixture"]; Solvent_Removal [label="Solvent Removal\n(Reduced Pressure)"]; Extraction [label="Aqueous Workup &\nExtraction"]; Drying [label="Drying of Organic Layer\n(e.g., Na2SO4)"]; Concentration [label="Concentration"]; Purification_Choice [label="Purification Method"]; Recrystallization [label="Recrystallization"]; Column_Chromatography [label="Column Chromatography"]; Final_Product [label="Pure 2-Methylamino-\n5-nitropyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Solvent_Removal; Solvent_Removal -> Extraction [label="If product is not water-soluble"]; Extraction -> Drying; Drying -> Concentration; Concentration -> Purification_Choice; Purification_Choice -> Recrystallization [label="If product is a solid with\nsignificant impurities"]; Purification_Choice -> Column_Chromatography [label="For complex mixtures or\noily products"]; Recrystallization -> Final_Product; Column_Chromatography -> Final_Product; } } Caption: A general workflow for the purification of this compound.
Detailed Purification Protocols:
-
Aqueous Workup and Extraction: After the reaction is complete, the mixture can be cooled and poured into ice water.[1] The product can then be extracted into an organic solvent like ethyl acetate.[1] This helps to remove water-soluble byproducts and excess methylamine. The combined organic layers should be washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and then concentrated under reduced pressure.[1]
-
Recrystallization: If the crude product is a solid, recrystallization is often an effective purification method. Suitable solvent systems include ethanol or mixtures of hexane and dichloromethane.[4]
-
Column Chromatography: For complex mixtures or if the product is an oil, flash column chromatography on silica gel is the preferred method of purification.[1] A gradient of ethyl acetate in hexanes is a common eluent system.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in this reaction?
A1: In the reaction of 2-chloro-5-nitropyridine with a primary amine like methylamine, an external base is generally not required. Methylamine itself can act as a base to neutralize the HCl that is formed as a byproduct. However, when using secondary amines, a non-nucleophilic base like triethylamine or potassium carbonate is often added to scavenge the acid and drive the reaction to completion.[1]
Q2: Can I use a different leaving group instead of chlorine?
A2: Yes, other halogens can be used as leaving groups. The reactivity order in nucleophilic aromatic substitution on pyridinium ions is generally F > NO₂ > Cl ≈ Br > I.[6] While fluorine is a better leaving group, 2-fluoro-5-nitropyridine is often more expensive and may require more careful handling.
Q3: Are there alternative synthetic routes to this compound?
A3: While the SNAr reaction is the most direct route, other methods exist. For instance, one could start with 2-amino-5-nitropyridine and perform a methylation reaction on the amino group. However, this can lead to over-methylation and is often a less efficient process. Another approach involves the nitration of 2-methylaminopyridine, but this can result in a mixture of isomers that are difficult to separate.[7]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.[4]
Q5: What are the safety precautions I should take when running this synthesis?
A5: 2-chloro-5-nitropyridine and methylamine are hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Methylamine is a flammable and corrosive gas/solution. Nitropyridine compounds can be toxic and should be handled with care.
References
- Diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021). Preprints.
-
Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. Retrieved from [Link]
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
- Process for preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.
- Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (n.d.). Google Patents.
- N-Pyridinyl-N-hydroxylamines as versatile building blocks in organic synthesis. (n.d.). The Royal Society of Chemistry.
- Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.
- Nitropyridines, Their Synthesis and Reactions. (n.d.).
-
Synthesis of 2-chloro-5-nitropyridine. (n.d.). PrepChem.com. Retrieved from [Link]
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry.
- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018).
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Retrieved from [Link]
- Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.). Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Nitration of 2-Methylamino-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the nitration of 2-Methylamino-5-nitropyridine. It is designed to help you anticipate common challenges, troubleshoot experimental issues, and understand the underlying chemical principles to ensure the success and safety of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of this compound?
The expected major product is 2-Methylamino-3,5-dinitropyridine . The nitration of aminopyridines is a well-established electrophilic aromatic substitution reaction. The methylamino group at the 2-position is an activating, ortho-, para- directing group, while the nitro group at the 5-position is a deactivating, meta- directing group. In this case, the directing effects of both groups reinforce the introduction of a second nitro group at the 3-position.
Q2: What are the typical reaction conditions for the nitration of this compound?
A common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is typically carried out at a controlled temperature, often starting at low temperatures (e.g., 0 °C) and then allowing it to warm to room temperature or gently heating to drive the reaction to completion.[1]
Q3: Why is temperature control crucial during this nitration?
Strict temperature control is critical for several reasons:
-
Selectivity: Higher temperatures can lead to the formation of undesired byproducts, including over-nitrated products and oxidation products.
-
Safety: Nitration reactions are highly exothermic. Poor temperature control can lead to a runaway reaction, posing a significant safety hazard.
-
Stability: The starting material and the product can be sensitive to high temperatures in the strongly acidic and oxidizing environment of the nitrating mixture.
Troubleshooting Guide: Common Byproducts and Side Reactions
This section details the common byproducts that may be encountered during the nitration of this compound and provides strategies to minimize their formation.
Problem 1: Formation of N-Nitroamine Intermediate
Observation: Your reaction mixture contains a significant amount of an unexpected, often unstable, intermediate.
Root Cause: The initial electrophilic attack of the nitronium ion (NO₂⁺) can occur at the nitrogen of the methylamino group, forming an N-nitroamine intermediate, 2-(N-methyl-N-nitroamino)-5-nitropyridine .[2] This is often the kinetically favored product, especially at lower temperatures.[2]
Troubleshooting and Mitigation:
-
Thermal Rearrangement: The N-nitroamine intermediate can often be converted to the desired C-nitrated product by carefully heating the reaction mixture. This is a common strategy in the nitration of aminopyridines, where the N-nitro compound rearranges to the thermodynamically more stable C-nitro isomer.[2]
-
Reaction Time and Temperature: Allowing the reaction to stir for a longer period at a slightly elevated temperature (e.g., 40-50 °C) can facilitate the rearrangement. However, this must be balanced against the risk of forming other byproducts.
Problem 2: Oxidative Degradation and Formation of Tarry Byproducts
Observation: The reaction mixture turns dark, and you observe the formation of insoluble, tarry materials, leading to a low yield of the desired product.
Root Cause: The methylamino group is susceptible to oxidation by the strong oxidizing nature of the nitrating mixture.[3] This can lead to a complex mixture of degradation products.
Troubleshooting and Mitigation:
-
Protecting Group Strategy: To prevent oxidation, the methylamino group can be protected prior to nitration. Acetylation to form the corresponding acetamide is a common strategy. The acetyl group reduces the activating effect of the amino group and protects it from oxidation. The protecting group can be removed by hydrolysis after nitration.
-
Milder Nitrating Agents: While mixed acid is common, exploring milder nitrating agents could reduce oxidation. However, the deactivating effect of the existing nitro group may necessitate the use of strong nitrating conditions.
Problem 3: Formation of Phenolic Byproducts
Observation: Your product mixture contains a compound with a hydroxyl group instead of the methylamino group, such as 2-hydroxy-5-nitropyridine or 2-hydroxy-3,5-dinitropyridine .
Root Cause: Under the harsh acidic conditions of nitration, hydrolysis of the methylamino group can occur, especially if water is present in the reaction mixture or during workup at elevated temperatures. This is often preceded by a diazotization-like reaction if any nitrous acid is present. A one-pot synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine involves nitration followed by diazotization and hydrolysis.[4]
Troubleshooting and Mitigation:
-
Anhydrous Conditions: Ensure that the nitric and sulfuric acids are of high concentration and that the reaction is protected from atmospheric moisture.
-
Controlled Workup: During the quenching of the reaction mixture with ice or water, maintain a low temperature to minimize hydrolysis of the desired product or any remaining starting material.
Problem 4: Dealkylation of the Methylamino Group
Observation: You isolate the corresponding primary amine, 2-amino-3,5-dinitropyridine , as a byproduct.
Root Cause: N-dealkylation of amines can occur under various conditions, including in the presence of strong acids, although this is less common than oxidation or hydrolysis in this specific reaction.[5][6][7][8]
Troubleshooting and Mitigation:
-
Reaction Conditions: This byproduct is less likely to be a major concern under typical nitration conditions. If observed, it may indicate that the reaction temperature was too high for an extended period. Adhering to optimized temperature and time protocols is key.
Summary of Potential Byproducts
| Byproduct | Chemical Structure | Reason for Formation | Mitigation Strategy |
| 2-(N-methyl-N-nitroamino)-5-nitropyridine | C₆H₆N₄O₄ | Kinetic product of N-nitration | Thermal rearrangement, increased reaction time/temperature |
| Oxidized/Tarry Products | Complex Mixture | Oxidation of the methylamino group | Use of a protecting group (e.g., acetylation) |
| 2-hydroxy-3,5-dinitropyridine | C₅H₃N₃O₅ | Hydrolysis of the methylamino group | Anhydrous conditions, low-temperature workup |
| 2-amino-3,5-dinitropyridine | C₅H₄N₄O₄ | N-dealkylation | Strict control of reaction temperature and time |
Experimental Protocols
Protocol 1: Direct Nitration of this compound
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Neutralize the resulting solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) while keeping the temperature low. The product will precipitate out.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-Methylamino-3,5-dinitropyridine.
Protocol 2: Nitration with a Protecting Group
-
Protection: React this compound with acetic anhydride to form N-acetyl-N-methyl-5-nitro-2-pyridinamine.
-
Nitration: Subject the protected compound to the nitration conditions described in Protocol 1.
-
Deprotection: After isolation of the nitrated, protected product, hydrolyze the acetyl group using acidic or basic conditions to yield 2-Methylamino-3,5-dinitropyridine.
-
Purification: Purify the final product by recrystallization.
Visualizing Reaction Pathways
Main Reaction and Key Intermediate
Caption: Nitration pathway via an N-nitroamine intermediate.
Common Byproduct Formation Pathways
Caption: Potential side reactions leading to common byproducts.
References
-
PrepChem. Synthesis of 2-amino-3,5-dinitropyridine. Available at: [Link]
-
Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]
-
Allen. Amino (-NH_(2)) group is susceptible to oxidation by HNO_(3), therefore, nitration is done in the presence of :. Available at: [Link]
-
ResearchGate. STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Available at: [Link]
-
Sánchez-Viesca, F., & Reina, M. (2017). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Modern Chemistry, 5(3), 33. Available at: [Link]
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
ResearchGate. The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Available at: [Link]
-
PubMed. N-Dealkylation of Amines. Available at: [Link]
-
MDPI. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Available at: [Link]
-
ResearchGate. (PDF) Dinitropyridines: Synthesis and Reactions. Available at: [Link]
-
ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Available at: [Link]
-
ResearchGate. Synthesis and Rearrangement of 2-(N-Methyl-N-nitroamino)-4-phenylthiazole. Available at: [Link]
-
OUCI. N-Dealkylation and Deamination. Available at: [Link]
-
ResearchGate. (PDF) N-Dealkylation of Amines. Available at: [Link]
-
ResearchGate. Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. Available at: [Link]
-
MDPI. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 5. N-Dealkylation and Deamination [ouci.dntb.gov.ua]
- 6. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 7. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up 2-Methylamino-5-nitropyridine Production
Welcome to the technical support center for the synthesis and scale-up of 2-Methylamino-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important synthesis from the laboratory bench to pilot plant and beyond. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven experience.
I. Overview of the Core Synthesis: A Mechanistic Perspective
The industrial production of this compound predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and methylamine. The pyridine ring, rendered electron-deficient by the potent electron-withdrawing nitro group at the 5-position, is highly activated towards nucleophilic attack. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating the substitution.
The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction, although an excess of methylamine can also serve this purpose. While seemingly straightforward, scaling up this process introduces challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and safety. This guide will provide practical solutions to these challenges.
II. Troubleshooting Guide & FAQs
A. Synthesis & Reaction Control
Question 1: My reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and how can I improve the reaction rate?
Answer:
Several factors can contribute to a slow or incomplete reaction. Let's break down the possibilities:
-
Insufficient Activation: The SNAr reaction is highly dependent on the electronic activation of the pyridine ring. While the nitro group is a strong activator, its effect can be modulated by other factors.
-
Inadequate Temperature: While the reaction is exothermic, it still requires a certain activation energy to proceed at a reasonable rate. Ensure your reaction temperature is appropriate for the solvent system you are using.
-
Poor Solubility: If either 2-chloro-5-nitropyridine or methylamine has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow.
-
Methylamine Concentration: If you are using a solution of methylamine (e.g., in THF or water), ensure the concentration is accurate. If using methylamine gas, ensure efficient delivery and dissolution into the reaction medium.
Troubleshooting Steps:
-
Temperature Adjustment: Gradually increase the reaction temperature in 5-10°C increments, monitoring for an increase in reaction rate by TLC or HPLC. Be mindful of the boiling point of your solvent and the potential for increased side reactions at higher temperatures.
-
Solvent Screening: Consider a more polar aprotic solvent like DMSO or DMF, which are known to accelerate SNAr reactions. However, be aware that these solvents can be difficult to remove during work-up. A solvent screen at the lab scale is highly recommended.
-
Base Addition: If not already using one, the addition of a non-nucleophilic base like triethylamine or diisopropylethylamine can accelerate the reaction by scavenging the generated HCl.
-
Methylamine Stoichiometry: Ensure at least two equivalents of methylamine are used: one to act as the nucleophile and one to neutralize the HCl byproduct. In a large-scale setting, using a slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.
Question 2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
Answer:
The most common side reactions in this synthesis are:
-
Bis-substitution: While less common due to the deactivating effect of the first substitution, it's possible for a second molecule of 2-chloro-5-nitropyridine to react with the product, this compound. This is more likely at higher temperatures and with a high concentration of the starting material.
-
Reaction with Solvent: Certain solvents can compete with methylamine as a nucleophile, especially at elevated temperatures. For example, if using an alcohol as a solvent, you may see the formation of the corresponding 2-alkoxy-5-nitropyridine.
-
Degradation of Starting Material or Product: Nitropyridines can be susceptible to decomposition, especially in the presence of strong bases or at high temperatures.
Preventative Measures:
-
Control Stoichiometry and Addition: Instead of adding all the 2-chloro-5-nitropyridine at once, consider adding it portion-wise or as a solution to a solution of methylamine. This maintains a low concentration of the electrophile and minimizes the chance of bis-substitution.
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. An initial temperature optimization study is crucial during process development.
-
Solvent Selection: Choose a solvent that is inert under the reaction conditions. Isopropanol, acetonitrile, and THF are generally good choices.
-
Reaction Monitoring: Closely monitor the reaction progress. Once the starting material is consumed, proceed with the work-up promptly to avoid product degradation.
B. Scale-Up and Safety
Question 3: This reaction is highly exothermic. How do I manage the heat generated during a large-scale run to prevent a runaway reaction?
Answer:
Managing the exotherm is the most critical aspect of scaling up this reaction. The heat of reaction can be significant, and the rate of heat generation increases exponentially with temperature, while the ability of a large reactor to dissipate heat only increases linearly with the surface area-to-volume ratio.[1]
Key Strategies for Exotherm Control:
-
Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[2] This data is essential for proper reactor sizing and cooling capacity calculations.
-
Semi-Batch Operation: On a large scale, never mix the reactants all at once (batch mode). Instead, use a semi-batch approach where one reactant (typically the 2-chloro-5-nitropyridine solution) is added slowly to the other (the methylamine solution).[3]
-
Controlled Addition Rate: The addition rate should be carefully controlled to ensure that the rate of heat generation does not exceed the cooling capacity of the reactor. The temperature of the reaction mixture should be closely monitored, and the addition should be slowed or stopped if the temperature rises above the set point.
-
Adequate Cooling: Ensure the reactor has sufficient cooling capacity. This may involve a jacket with a circulating coolant, internal cooling coils, or an external heat exchanger. The cooling system should be tested before starting the reaction.
-
Emergency Quenching Plan: Have a documented and tested emergency quenching plan in place. This could involve the rapid addition of a cold, inert solvent or a reagent that will quickly stop the reaction.
Table 1: Recommended Process Parameters for Scale-Up
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>10 kg) | Rationale |
| Addition Mode | Batch or rapid addition | Slow, controlled addition (semi-batch) | Slow, controlled addition (semi-batch) | To control the exotherm and maintain a safe temperature profile.[1] |
| Solvent Volume | 10-20 volumes | 5-10 volumes | 4-8 volumes | To balance solubility, reaction rate, and process throughput. |
| Methylamine | 2.0-2.5 equivalents | 2.1-2.3 equivalents | 2.05-2.2 equivalents | To ensure complete reaction while minimizing excess reagent at scale. |
| Temperature | 20-50 °C | 30-60 °C (controlled) | 40-70 °C (tightly controlled) | Optimized for reaction rate and impurity profile, with robust cooling. |
| Agitation | Magnetic stirring | Overhead mechanical stirring (baffles recommended) | High-efficiency mechanical stirring (e.g., pitched-blade turbine) | To ensure good mixing and prevent localized hotspots.[2] |
Question 4: What are the primary safety hazards associated with the large-scale production of this compound, and what precautions should be taken?
Answer:
The primary hazards are:
-
Runaway Reaction: As discussed, the exothermic nature of the reaction is a major concern.[1][4]
-
Handling of Methylamine: Methylamine is a flammable and toxic gas or volatile liquid.[5] It can cause severe skin and eye irritation. Inhalation can lead to respiratory issues.
-
Dust Explosion: The final product, this compound, is a solid that, like many organic powders, can form explosive mixtures with air if dispersed as a fine dust.[6][7]
-
Thermal Stability of Nitropyridines: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[8]
Safety Protocols:
-
Process Hazard Analysis (PHA): Conduct a thorough PHA (e.g., a HAZOP study) before any scale-up to identify potential risks and ensure adequate control measures are in place.
-
Methylamine Handling:
-
Use a closed system for transferring methylamine to the reactor.
-
Ensure adequate ventilation and have a scrubber available to neutralize any vented methylamine.
-
Personnel should wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.
-
-
Dust Explosion Prevention:
-
During isolation and drying, use equipment designed to minimize dust generation.
-
Ground all equipment to prevent static discharge.
-
Consider inerting the atmosphere (e.g., with nitrogen) in equipment where dust clouds may form.
-
Conduct dust explosibility testing on the final product to determine its Kst and Pmax values.[7]
-
-
Thermal Stability Assessment: Use techniques like DSC to determine the decomposition temperature of the product and any intermediates to ensure that they are not heated to unsafe temperatures during the process.
C. Work-up & Purification
Question 5: I am struggling with the work-up and isolation of the product at a larger scale. What are some common issues and their solutions?
Answer:
Scaling up work-up and isolation can present challenges that are not apparent at the lab scale.
-
Phase Separation: If performing an aqueous work-up, emulsions can form, making phase separations slow and difficult.
-
Product Precipitation: The product may precipitate prematurely during the work-up, trapping impurities.
-
Crystallization and Filtration: Achieving a consistent crystal form and size can be challenging at scale, impacting filtration and drying times.
Recommended Procedures for Scale-Up:
-
Quenching and pH Adjustment:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to quench the reaction and dissolve any salts.
-
If a base was used, adjust the pH to neutral or slightly basic to ensure the product is in its free base form.
-
-
Extraction:
-
Extract the product with a suitable solvent like ethyl acetate or dichloromethane.
-
To minimize emulsion formation, use a gentle agitation during extraction and consider adding brine to the aqueous layer.
-
-
Crystallization:
-
Perform a solvent screen to find a suitable crystallization solvent system. A common system is isopropanol/water or toluene/heptane.
-
Control the cooling rate during crystallization to obtain a consistent particle size distribution.
-
Seed the crystallization with a small amount of pure product to ensure the desired crystal form is obtained.
-
-
Filtration and Drying:
-
Use a filter press or centrifuge for large-scale filtration.
-
Wash the filter cake with a cold, non-solubilizing solvent to remove residual mother liquor.
-
Dry the product under vacuum at a temperature well below its decomposition point.
-
III. Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound (Illustrative)
Safety Note: This protocol should only be performed by trained personnel in a facility equipped to handle exothermic reactions and hazardous materials. A thorough process hazard analysis must be conducted prior to execution.
-
Reactor Setup:
-
Charge a 100 L glass-lined reactor with a 40% aqueous solution of methylamine (e.g., 10 kg, excess) and isopropanol (30 L).
-
Start agitation and cool the solution to 10-15 °C.
-
-
Reactant Preparation:
-
In a separate vessel, dissolve 2-chloro-5-nitropyridine (10 kg, 1.0 equiv) in isopropanol (40 L).
-
-
Reaction:
-
Slowly add the 2-chloro-5-nitropyridine solution to the methylamine solution over 2-3 hours, maintaining the internal temperature between 20-30 °C.
-
After the addition is complete, allow the mixture to warm to 40-50 °C and stir for an additional 2-4 hours, or until reaction completion is confirmed by HPLC.
-
-
Work-up:
-
Cool the reaction mixture to 20-25 °C.
-
Add water (50 L) and stir for 30 minutes.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 L).
-
Combine the organic layers and wash with brine (20 L).
-
-
Isolation:
-
Concentrate the organic layer under reduced pressure to approximately half its volume.
-
Cool the solution to 0-5 °C to induce crystallization.
-
Filter the product and wash the cake with cold heptane (10 L).
-
Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
IV. Visualizations
Workflow for Scale-Up of this compound Synthesis
Caption: A typical workflow for scaling up the synthesis of this compound.
V. References
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
-
Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents. Available at:
-
Organo-catalyzed Synthesis of Substituted Pyridines. ACS Green Chemistry. Available at: [Link]
-
Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. Available at: [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. Available at: [Link]
-
Process for preparation of 2-amino-5-methyl-pyridine. Google Patents. Available at:
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Preprints.org. Available at: [Link]
-
Runaway reactions, case studies, lessons learned. ARIA. Available at: [Link]
-
Chemical reaction hazards and the risk of thermal runaway INDG254. HSE. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ResearchGate. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. Available at: [Link]
-
2-amino-5-methyl pyridine and process of making it. Google Patents. Available at:
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. Available at: [Link]
-
The atmospheric importance of methylamine additions to Criegee intermediates. Physical Chemistry Chemical Physics. Available at: [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Available at: [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at: [Link]
-
Method for preparing 2-chloro-5-nitropyridine. Google Patents. Available at:
-
Survey III – Preventative Measures to Address Dust Explosivity Hazards and Powder Handling in the Pharmaceutical Industry. IQ Consortium. Available at: [Link]
-
Dust Explosion Hazard And Safety In Pharmaceutical Industries. Neliti. Available at: [Link]
-
Dust Explosion Quantitative Risk Management for Nontraditional Dusts. Aidic. Available at: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Organic & Biomolecular Chemistry. Available at: [Link]
-
Explosibility of nontraditional dusts: experimental and modeling challenges. IChemE. Available at: [Link]
-
2-Chloro-5-nitropyridine. ResearchGate. Available at: [Link]
-
Controlling exothermic reactions. Techniques de l'Ingénieur. Available at: [Link]
-
Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents. Available at:
-
One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents. Available at:
Sources
- 1. cedrec.com [cedrec.com]
- 2. amarequip.com [amarequip.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. media.neliti.com [media.neliti.com]
- 8. icheme.org [icheme.org]
Optimization of reaction conditions for 2-Methylamino-5-nitropyridine
An essential intermediate in medicinal chemistry and materials science, 2-Methylamino-5-nitropyridine is synthesized through a nucleophilic aromatic substitution (SNAr) reaction. Optimizing this synthesis is critical for achieving high yield and purity, which are paramount in drug development and research settings. This technical support guide, designed for researchers and scientists, provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during its synthesis.
Technical Support Center: Synthesis of this compound
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Fundamental Principles: The Reaction Mechanism
Before troubleshooting, it is crucial to understand the reaction you are performing. The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.
The pyridine ring, which is inherently electron-deficient, is made even more susceptible to nucleophilic attack by the presence of a powerful electron-withdrawing nitro group (-NO₂) at the 5-position. The chlorine atom at the 2-position serves as an excellent leaving group. Methylamine (CH₃NH₂) acts as the nucleophile, attacking the electron-poor carbon atom bonded to the chlorine. This process proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex before the chloride ion is eliminated to yield the final product.
Caption: The SNAr mechanism for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is slow or appears incomplete. What are the primary factors to investigate?
Answer: Sluggish or incomplete reactions are common issues that can typically be resolved by optimizing temperature, solvent, and reagent concentration.
-
Temperature: The SNAr reaction is significantly temperature-dependent. If you are running the reaction at room temperature, gentle heating is the first step. Many procedures call for temperatures between 80°C and reflux, depending on the solvent used.[1] Increasing the temperature provides the necessary activation energy for the formation of the Meisenheimer complex.
-
Solvent Choice: The solvent not only dissolves the reactants but also influences the reaction rate. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices as they can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.[1] Alcohols like ethanol or isopropanol are also commonly used and offer a good balance of reactivity and ease of removal during workup.[1] If your reaction is slow in an alcohol, switching to a higher-boiling solvent like DMF could be beneficial.
-
Reagent Stoichiometry: Ensure that at least one equivalent of methylamine is used. Using a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. Methylamine is often supplied as a solution (e.g., 40% in water or 2M in THF); be sure to account for the concentration when calculating molar equivalents.
Q2: I'm observing a significant amount of an unknown impurity in my TLC/HPLC analysis. What are the likely side reactions?
Answer: Side product formation compromises both yield and purity. The most common side reactions are related to the solvent or the base used.
-
Hydrolysis of Starting Material: If your methylamine solution is aqueous or if there is residual moisture, the starting material, 2-chloro-5-nitropyridine, can be hydrolyzed to 2-hydroxy-5-nitropyridine, especially at elevated temperatures.[2] This byproduct can be difficult to separate from the desired product.
-
Solution: Use an anhydrous source of methylamine if possible, or use a solvent system that is immiscible with water to minimize this pathway. Ensure all glassware is thoroughly dried before use.
-
-
Reaction with Solvent: In some cases, the solvent itself can act as a nucleophile. For example, when using methanol or ethanol as a solvent, a competing reaction can lead to the formation of 2-methoxy-5-nitropyridine or 2-ethoxy-5-nitropyridine.[3]
-
Solution: While these reactions are generally much slower than the reaction with methylamine, they can become significant with prolonged reaction times at high temperatures. If these side products are detected, consider lowering the reaction temperature or switching to a non-nucleophilic solvent like DMF, DMSO, or acetonitrile.
-
-
Ring Opening: Under very harsh basic conditions, the pyridine ring can be susceptible to ring-opening reactions, leading to a complex mixture of byproducts.[2]
-
Solution: Avoid using strong, non-nucleophilic bases in large excess. A weak base like potassium carbonate or triethylamine, or simply an excess of methylamine, is usually sufficient to neutralize the HCl generated during the reaction.[1]
-
Q3: Which base should I use, and how much?
Answer: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the basic methylamine, rendering it non-nucleophilic. Therefore, a base is required to neutralize this acid.
-
Excess Methylamine: The simplest approach is to use at least two equivalents of methylamine—one to act as the nucleophile and one to act as the base. This avoids introducing another reagent.
-
Tertiary Amines: Triethylamine (Et₃N) is a common choice. It is a non-nucleophilic base that will not compete with methylamine. Use 1.1 to 1.5 equivalents.[1]
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) is an effective and inexpensive base. It is a solid, which can sometimes make reaction monitoring easier. Use at least 1.5 equivalents.[4]
| Base | Type | Typical Equivalents | Pros | Cons |
| Methylamine | Reagent/Base | > 2.0 | Simplifies reaction mixture | Requires more of the key reagent |
| Triethylamine | Organic, Soluble | 1.1 - 1.5 | Homogeneous reaction, easy to add | Must be removed during workup |
| Potassium Carbonate | Inorganic, Insoluble | > 1.5 | Inexpensive, easy to filter off | Heterogeneous reaction, may require stirring |
Q4: What is the best procedure for reaction work-up and product purification?
Answer: A proper work-up and purification strategy is critical for isolating a high-purity product. This compound is typically a yellow solid.
-
Quenching and Extraction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. If a solvent like DMF or DMSO was used, the mixture is often poured into ice-water to precipitate the crude product or to prepare it for extraction.[5] The product can then be extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: The combined organic layers should be washed sequentially with water and then brine (saturated NaCl solution). This removes any remaining inorganic salts and water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude solid.[5]
-
Purification:
-
Recrystallization: This is often the most effective method for obtaining highly pure material if a suitable solvent system can be found. Ethanol or isopropanol are good starting points.
-
Flash Column Chromatography: If recrystallization is ineffective or if multiple byproducts are present, purification by silica gel chromatography is the standard method. A gradient of ethyl acetate in hexanes is a typical eluent system.[1]
-
Q5: How can I effectively monitor the reaction's progress?
Answer: Thin Layer Chromatography (TLC) is the most common and effective technique for monitoring the reaction.
-
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).
-
On a silica TLC plate, spot the starting material (2-chloro-5-nitropyridine), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate, dry it, and visualize the spots under UV light (254 nm).
-
-
Interpretation: The starting material is less polar than the product. Therefore, the product spot (this compound) will have a lower Rf value (it will travel less distance up the plate) than the starting material spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: General Synthesis of this compound
This protocol uses a common and reliable set of conditions.
-
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Methylamine (2.5 eq, e.g., as a 2M solution in THF)
-
Ethanol (to achieve a concentration of ~0.2 M)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine and ethanol.
-
Begin stirring to dissolve the solid.
-
Slowly add the methylamine solution to the flask at room temperature. An initial color change to yellow/orange is often observed.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC every hour until the starting material is consumed.
-
Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the yellow solid by recrystallization from ethanol or by flash column chromatography.
-
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
-
PrepChem. Synthesis of 2-chloro-5-nitropyridine.[Link]
- Google Patents.CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Pharmaffiliates. Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.[Link]
-
MDPI. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3.[Link]
- Google Patents.
-
MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.[Link]
- Google Patents.CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents.
- Google Patents.
-
Canadian Journal of Chemistry. Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion.[Link]
-
National Institutes of Health. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Guide to the Purification of 2-Methylamino-5-nitropyridine
Answering the complex challenges of synthetic chemistry requires a deep understanding of not just the reaction but also the subsequent purification. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methylamino-5-nitropyridine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize the purification of this important intermediate.
This document is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
Understanding potential impurities is the first step toward effective removal. The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with methylamine.
Common Impurities and Their Sources:
| Impurity Type | Specific Example | Source / Rationale |
| Unreacted Starting Material | 2-Chloro-5-nitropyridine | Incomplete reaction. Its polarity is significantly lower than the product. |
| Isomeric Byproducts | 2-Methylamino-3-nitropyridine | During the initial nitration of 2-aminopyridine (a common precursor to 2-chloro-5-nitropyridine), the formation of the 3-nitro isomer can occur, which may carry through subsequent steps.[1] |
| Hydrolysis Products | 2-Hydroxy-5-nitropyridine | The precursor, 2-chloro-5-nitropyridine, is susceptible to hydrolysis, especially if water is present during the reaction or workup.[2] This impurity is significantly more polar than the desired product. |
| Related Amines | 2-Amino-5-nitropyridine | If the synthesis involves methylation of 2-amino-5-nitropyridine, this could be present as unreacted starting material. |
Q2: How can I perform a quick preliminary purity assessment of my crude product?
Before committing to a large-scale purification, a rapid assessment using Thin-Layer Chromatography (TLC) is invaluable. It provides a qualitative snapshot of the number of components in your mixture.
Protocol: Analytical Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. Gently draw a light pencil line about 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your crude material in a suitable solvent like dichloromethane or ethyl acetate (0.5 mL).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the pencil line. Also spot the starting material(s) as a reference if available.
-
Development: Place the plate in a TLC chamber containing a mobile phase such as 3:1 Hexane:Ethyl Acetate . Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). This compound and its related nitropyridine impurities are typically UV-active. The product is a yellow solid, so it may also be visible to the naked eye.
-
Interpretation: The number of spots corresponds to the minimum number of components in your mixture. The Rf (retention factor) value helps identify components based on polarity (lower Rf = more polar).
Q3: My crude product is a solid. What is the most straightforward purification method to try first?
For solid materials, recrystallization is the most efficient and scalable first-line purification technique. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[3]
Selecting the Right Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.
Recommended Solvent Systems for this compound:
| Solvent System | Rationale & Comments |
| Ethanol | A general-purpose polar protic solvent often effective for compounds with hydrogen bonding capabilities.[4] |
| Isopropanol | Similar to ethanol but can offer different solubility characteristics. |
| Ethyl Acetate / Hexane | A two-solvent system. Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.[5] |
| Toluene | An aromatic solvent that can be effective for crystallizing aromatic compounds. |
Protocol: Single-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring.
-
Continue adding the solvent in small portions until the solid just dissolves completely.
-
If the solution is colored by impurities, you may perform a hot filtration at this stage.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
Q4: Recrystallization failed or my product is an oil. How do I proceed with purification?
When recrystallization is ineffective or the product is not a solid, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[6]
Protocol: Purification by Column Chromatography
-
Stationary Phase: Silica gel is the standard choice. Prepare a slurry of silica gel in the initial, non-polar mobile phase solvent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the mobile phase. A typical system is a gradient elution , starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 3:1 Hexane:Ethyl Acetate). This allows less polar impurities (like unreacted 2-chloro-5-nitropyridine) to elute first, followed by the more polar product.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Q5: Can I use a liquid-liquid extraction to simplify the purification?
Yes, an acid-base extraction is a powerful technique for separating basic compounds like this compound from neutral or acidic impurities.[7] The secondary amine on the pyridine ring is basic and can be protonated by an acid, making it water-soluble.
Protocol: Acid-Base Extraction
-
Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move into the aqueous layer.
-
Drain the organic layer (which contains neutral or acidic impurities) and set it aside.
-
Collect the aqueous layer. To this, slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) until the solution is basic (check with pH paper). The deprotonated product will often precipitate or form an oil.
-
Extract the basified aqueous solution multiple times with fresh portions of an organic solvent (e.g., DCM).
-
Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Q6: How do I definitively confirm the purity and identity of my final product?
A combination of analytical techniques is essential for final confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often containing a modifier like 0.1% formic acid) is a good starting point.[8][9] Purity is determined by the area percentage of the main peak.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the chemical structure. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. Reference spectra are available in databases for comparison.[10]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
Troubleshooting Common Purification Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" During Recrystallization | The compound's melting point is lower than the boiling point of the solvent; the cooling rate is too fast; the solution is too concentrated. | Use a lower-boiling point solvent or a two-solvent system.[4] Ensure cooling is gradual. Try using a more dilute solution. |
| Poor Separation in Column Chromatography | The chosen mobile phase has incorrect polarity; the column was packed improperly; the sample was overloaded. | Optimize the mobile phase using TLC first to achieve good separation (ΔRf > 0.2). Repack the column carefully. Use less crude material relative to the amount of silica gel. |
| Product is "Stuck" on the Column | The product is highly polar and adsorbs too strongly to the silica gel; the compound may be degrading on the acidic silica. | Increase the mobile phase polarity (e.g., add a small percentage of methanol to your DCM or EtOAc).[6] Alternatively, try a different stationary phase like alumina, or add a small amount of triethylamine (~0.5%) to the mobile phase to neutralize the silica. |
| Low Recovery After Purification | Product is too soluble in the cold recrystallization solvent; multiple transfers and handling steps; irreversible adsorption to silica gel. | For recrystallization, ensure the flask is thoroughly cooled in an ice bath. For chromatography, pre-treat the crude sample with an acid/base wash to remove highly polar or non-polar impurities first, reducing the burden on the column. |
References
- BenchChem. (n.d.). How to remove unreacted 2-aminopyridine from product.
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
- Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3481–3484.
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: 2-Chloro-3-methyl-5-nitropyridine.
-
Occupational Safety and Health Administration. (2006). Aminopyridine (2-, 3-, 4-). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra of the studied isomers: (A) 2-N-phenylamino-6-methyl-5-nitro-. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs.
- Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998.
Sources
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound(4093-89-4) 1H NMR [m.chemicalbook.com]
Troubleshooting guide for 2-Methylamino-5-nitropyridine synthesis
Welcome to the technical support center for the synthesis of 2-Methylamino-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yields are consistently low. What are the potential causes and how can I improve them?
Low yields in the synthesis of this compound, typically prepared via nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with methylamine, can stem from several factors. Let's break down the common culprits and their solutions.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Causality: The pyridine ring's electron-deficient nature is enhanced by the electron-withdrawing nitro group, making the 2-position susceptible to nucleophilic attack.[1] However, insufficient reaction time or temperature can lead to unreacted starting material.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material (2-chloro-5-nitropyridine) is still present after the initially planned reaction time, consider extending the duration or moderately increasing the temperature. For instance, if refluxing in ethanol, ensure a consistent and vigorous reflux is maintained.[1]
-
-
Sub-optimal Reaction Conditions: The choice of solvent, base, and temperature is critical.
-
Causality: The solvent polarity influences the dissolution of reactants and the stabilization of the Meisenheimer complex intermediate. The base is crucial for deprotonating the methylamine and neutralizing the HCl byproduct.
-
Solution: While various solvents can be used, polar aprotic solvents like DMSO or DMF can accelerate the reaction.[1] However, ethanol or a mixture of isopropanol and water are also commonly and effectively used.[1] The choice of base is also important; an organic base like triethylamine (Et₃N) is often employed to scavenge the acid produced.[1] Ensure you are using at least a stoichiometric equivalent of the base.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Causality: A common side reaction is the formation of 2-hydroxy-5-nitropyridine if water is present and a strong base is used.[2][3] The hydroxide ion can compete with methylamine as a nucleophile.
-
Solution: Use anhydrous solvents and reagents to minimize the formation of the hydroxy byproduct. If the presence of water is unavoidable, using a milder base or carefully controlling the reaction temperature can help favor the desired aminolysis reaction.
-
-
Purification Losses: Significant product loss can occur during the workup and purification steps.
-
Causality: this compound has moderate solubility in common organic solvents. During extraction and recrystallization, a substantial amount of product may remain in the mother liquor.
-
Solution: When performing an aqueous workup, ensure the pH is adjusted to be basic before extraction to ensure the product is in its free base form. Use a suitable extraction solvent like ethyl acetate or dichloromethane and perform multiple extractions to maximize recovery. For recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. A common choice is ethanol or an ethanol/water mixture.
-
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in ethanol to a concentration of approximately 0.2 M.
-
Add an excess of methylamine (e.g., a 40% aqueous solution or a solution in ethanol, 2-3 equivalents) to the solution at room temperature with stirring.
-
Add triethylamine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from ethanol.
| Parameter | Recommended Condition |
| Solvent | Ethanol, Isopropanol/Water |
| Base | Triethylamine (Et₃N) |
| Temperature | Reflux (for ethanol) |
| Time | 2-4 hours (monitor by TLC) |
Question 2: I am observing an unexpected byproduct in my reaction mixture. How can I identify and minimize it?
The most common byproduct in this synthesis is 2-hydroxy-5-nitropyridine.
Identification:
-
TLC Analysis: The hydroxy byproduct will likely have a different Rf value than your desired product. It is generally more polar.
-
1H NMR Spectroscopy: The 1H NMR spectrum of 2-hydroxy-5-nitropyridine will show characteristic aromatic proton signals, but will lack the N-methyl signal seen in this compound. The presence of a broad signal for the hydroxyl proton may also be observed.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of 2-hydroxy-5-nitropyridine (C₅H₄N₂O₃, MW: 140.09 g/mol ).
Minimization Strategies:
-
Anhydrous Conditions: As mentioned previously, the primary cause of 2-hydroxy-5-nitropyridine formation is the presence of water.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents. If using aqueous methylamine, consider using methylamine gas or a solution of methylamine in an anhydrous solvent like ethanol or THF.
-
Control of Basicity: Strong inorganic bases like NaOH or KOH can promote the hydrolysis of 2-chloro-5-nitropyridine.[3] Using a milder, non-nucleophilic organic base like triethylamine is recommended to neutralize the generated HCl without promoting hydrolysis.[1]
Question 3: My purified product has a low melting point and a broad NMR spectrum. What could be the issue?
A low or broad melting point and poor resolution in the NMR spectrum are classic indicators of an impure sample.
Potential Impurities & Solutions:
-
Residual Starting Material: Incomplete reaction can lead to the presence of 2-chloro-5-nitropyridine in your final product.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, consider extending the reaction time or re-subjecting the impure product to the reaction conditions. Effective purification by column chromatography or recrystallization is also crucial.
-
-
2-Hydroxy-5-nitropyridine Byproduct: As discussed, this is a common impurity.
-
Solution: This byproduct can often be removed by careful recrystallization. If it is persistent, column chromatography on silica gel using a solvent system like ethyl acetate/hexanes can be effective for separation.
-
-
Solvent Residue: Trapped solvent from the purification process can also depress the melting point and appear in the NMR spectrum.
-
Solution: Ensure the purified product is thoroughly dried under high vacuum for a sufficient period. Gentle heating during drying can help remove residual high-boiling point solvents, but be cautious not to melt or decompose the product.
-
Characterization Data for this compound
| Technique | Expected Result |
| 1H NMR | Signals corresponding to the N-methyl protons and the three aromatic protons on the pyridine ring.[4] |
| 13C NMR | Signals for the five carbons of the pyridine ring and the N-methyl carbon. |
| Mass Spec (EI) | Molecular ion peak at m/z = 153.05. |
| Melting Point | Approximately 186-190 °C.[5] |
Question 4: What is the best way to purify the final product?
The optimal purification method depends on the scale of the reaction and the nature of the impurities.
Purification Methods:
-
Recrystallization: This is the most common and often sufficient method for purifying this compound on a lab scale.
-
Procedure: A good solvent for recrystallization is ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. The purified product should crystallize out, leaving impurities in the mother liquor.
-
Pro-Tip: If the product "oils out" instead of crystallizing, try using a slightly more polar solvent system, such as ethanol with a small amount of water, or a different solvent altogether.
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is the next step.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal solvent system should be determined by TLC analysis.
-
Causality: This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. The more polar 2-hydroxy-5-nitropyridine will generally have a lower Rf and elute later than the desired product.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
-
PrepChem.com. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved from [Link]
-
ResearchGate. (2010). 2-Chloro-5-nitropyridine. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-Methylamino-5-nitropyridine Derivatives
Welcome to the technical support center for the synthesis of 2-Methylamino-5-nitropyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and validated protocols to enhance your experimental success.
Introduction: The Synthetic Landscape
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2-chloro-5-nitropyridine with methylamine.[1][2] The pyridine ring's electron-deficient nature, exacerbated by the strongly electron-withdrawing nitro group at the 5-position, makes the 2-position highly susceptible to nucleophilic attack.[1][2][3] The chlorine atom at this position serves as an effective leaving group.[1][2] While this reaction is generally robust, several side reactions can occur, leading to impurities and reduced yields. This guide will help you navigate these challenges.
Troubleshooting Guide & FAQs
Question 1: Low Yield of this compound and Presence of Unreacted 2-Chloro-5-nitropyridine
Answer:
This is a common issue that often points to incomplete reaction. Several factors could be at play, primarily related to reaction kinetics and the nucleophilicity of methylamine.
Causality:
-
Insufficient Reaction Time or Temperature: The SNAr reaction, while favorable, requires sufficient energy and time to proceed to completion. Lower temperatures will slow down the reaction rate, and insufficient time will leave starting material unreacted.
-
Inadequate Amount of Methylamine: As the primary nucleophile, an insufficient amount of methylamine will naturally lead to an incomplete reaction. While a 1:1 stoichiometry is theoretically required, an excess of methylamine is often used to drive the reaction to completion.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.[4] Protic solvents, while sometimes used, can solvate the nucleophile, reducing its reactivity.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. A typical temperature range is 80-140°C, depending on the solvent and the specific derivative being synthesized.[1]
-
Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is no longer visible.
-
-
Increase Methylamine Stoichiometry:
-
Use a moderate excess of methylamine (e.g., 1.2-2.0 equivalents) to ensure the complete consumption of the starting material.
-
-
Solvent Selection:
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 140 °C | To provide sufficient activation energy for the SNAr reaction.[1] |
| Methylamine (eq.) | 1.2 - 2.0 | To drive the reaction equilibrium towards the product. |
| Solvent | DMF, DMSO, Ethanol | Polar aprotic solvents enhance nucleophilicity; protic solvents can also be effective.[1] |
Question 2: Formation of a Disubstituted Byproduct: Bis(5-nitro-2-pyridyl)methylamine
Answer:
The formation of a disubstituted byproduct, where the newly formed 2-methylamino group of the product attacks another molecule of 2-chloro-5-nitropyridine, is a potential side reaction, especially under certain conditions.
Causality:
-
Excess Starting Material: If the concentration of 2-chloro-5-nitropyridine is significantly higher than that of methylamine, the product, this compound, can act as a nucleophile itself.
-
High Temperatures for Prolonged Periods: Elevated temperatures can increase the rate of this secondary reaction.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Ensure that methylamine is in slight excess relative to 2-chloro-5-nitropyridine. This will favor the primary reaction.
-
-
Gradual Addition of Starting Material:
-
Consider adding the 2-chloro-5-nitropyridine solution dropwise to the methylamine solution. This maintains a low concentration of the electrophile, minimizing the chance of the secondary reaction.
-
-
Temperature Management:
-
Use the lowest temperature that allows the primary reaction to proceed at a reasonable rate. Avoid excessive heating.
-
Question 3: Observation of Over-methylation to form 2-(Dimethylamino)-5-nitropyridine
Answer:
While less common with methylamine itself, if a methylating agent is present or if the reaction conditions are harsh, over-methylation of the desired product can occur.
Causality:
-
Contaminating Methylating Agents: The presence of impurities that can act as methyl donors in the reaction mixture.
-
Reaction with Solvent: In rare cases, solvents like DMF at high temperatures can decompose and act as a source of methyl groups.
Troubleshooting Protocol:
-
Purity of Reagents:
-
Ensure the purity of the methylamine and the solvent. Use freshly opened or purified reagents.
-
-
Reaction Conditions:
-
Avoid excessively high temperatures and prolonged reaction times, which could promote solvent decomposition or other side reactions.
-
Question 4: Ring Opening or Degradation of the Pyridine Ring
Answer:
Under strongly basic conditions or with highly reactive nucleophiles, the electron-deficient nitropyridine ring can be susceptible to nucleophilic attack leading to ring-opening.
Causality:
-
Strongly Basic Conditions: The use of very strong bases can deprotonate the methylamino group, and the resulting anion might initiate ring-opening pathways.
-
High Temperatures: Can promote degradation pathways.
Troubleshooting Protocol:
-
Control of Basicity:
-
If a base is used to scavenge the HCl byproduct, a mild, non-nucleophilic base like triethylamine or potassium carbonate is recommended.[1] Avoid strong bases like sodium hydroxide or alkoxides if possible.
-
-
Temperature Moderation:
-
Maintain the reaction temperature at the minimum required for a reasonable reaction rate.
-
Experimental Workflow & Visualization
A typical experimental workflow for the synthesis of this compound is outlined below.
Caption: General workflow for the synthesis of this compound.
Side Reaction Pathways
The following diagram illustrates the desired reaction and a key side reaction.
Caption: Desired reaction versus the disubstitution side reaction.
References
-
Chemistry LibreTexts. (2021, December 12). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
Khan, A. Y. (2018, April 20). Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]
-
Specialty Chemicals. (n.d.). The Chemistry of Synthesis: Understanding 2-Chloro-5-nitropyridine's Reactivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Sources
Technical Support Center: Strategies for Regiocontrolled Nitropyridine Synthesis
Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity during the nitration of pyridine and its derivatives. The inherent electronic properties of the pyridine ring make electrophilic aromatic substitution a non-trivial task, often resulting in mixtures of isomers and low yields. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high selectivity for your desired nitropyridine isomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the direct nitration of pyridine so challenging, and what is the typical isomer distribution?
A1: The Challenge of Pyridine's Electronic Nature
The direct nitration of pyridine is inherently difficult due to the electron-withdrawing nature of the ring nitrogen atom. This has two major consequences:
-
Ring Deactivation : The electronegative nitrogen atom reduces the electron density of the aromatic ring, making it significantly less reactive towards electrophiles compared to benzene.[1][2] This deactivation means that harsh reaction conditions, such as fuming nitric acid and high temperatures, are required, which can lead to low yields and undesired side products.[1]
-
Protonation Under Acidic Conditions : In the presence of strong nitrating acids (e.g., HNO₃/H₂SO₄), the basic nitrogen atom is readily protonated, forming the pyridinium ion. This positively charged species is even more strongly deactivated towards electrophilic attack.[3]
Isomer Selectivity:
When direct nitration does occur, it overwhelmingly favors substitution at the 3-position (meta). Attack at the 2- (ortho) or 4- (para) positions results in an unstable resonance intermediate where the positive charge is placed directly on the highly electronegative nitrogen atom.[4] The intermediate for 3-substitution avoids this unfavorable state, making it the kinetically preferred pathway, although yields remain poor.[4][5]
Q2: I need to synthesize 4-nitropyridine with high selectivity. What is the recommended method?
A2: The Pyridine-N-Oxide Strategy
To selectively synthesize 4-nitropyridine, a two-step "activate-and-remove" strategy involving pyridine-N-oxide is the most reliable and widely used method.[2][3] The N-oxide group activates the pyridine ring towards electrophilic substitution and directs the incoming nitro group to the 4-position. The oxygen can then be removed to yield the target product.[2]
Causality: The N-oxide functional group acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions. This activation makes the nitration reaction proceed under much milder conditions than the direct nitration of pyridine.[3]
Caption: Synthetic route to 4-nitropyridine via an N-oxide intermediate.
Step 1: Nitration of Pyridine-N-Oxide [6]
-
Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with stirring. Bring the mixture to 20°C before use.
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and addition funnel, heat 9.51 g (100 mmol) of pyridine-N-oxide to 60°C.
-
Addition: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto 150 g of crushed ice in a beaker.
-
Neutralize the solution by slowly adding a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid (4-nitropyridine-N-oxide) will precipitate.
-
Collect the solid by filtration.
-
Extract the product from the solid using acetone and evaporate the solvent to obtain the crude product. Recrystallize from acetone for further purification if needed.
-
Step 2: Deoxygenation of 4-Nitropyridine-N-Oxide [7]
-
Reaction: The crude 4-nitropyridine-N-oxide is reacted with a deoxygenating agent like phosphorus trichloride (PCl₃).
-
Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to isolate the crude 4-nitropyridine. The final product can be purified by column chromatography or recrystallization. This two-step process can achieve an overall yield of around 83% using a continuous flow system.[7]
Q3: My target is 3-nitropyridine. How can I improve the yield and selectivity?
A3: The Bakke Procedure for Selective 3-Nitration
While 3-nitropyridine is the main product of direct nitration, yields are synthetically impractical. A far superior method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with sodium bisulfite (NaHSO₃).[8][9]
Causality: This reaction does not proceed via a standard electrophilic aromatic substitution. Instead, pyridine reacts with N₂O₅ to form an N-nitropyridinium nitrate salt.[10][11] Subsequent attack by the bisulfite nucleophile at the 2- or 4-position forms a dihydropyridine intermediate. This intermediate then undergoes a regioselective rearrangement, proposed to be a[10][12] sigmatropic shift, which moves the nitro group from the nitrogen atom to the 3-position of the ring.[8][11]
Caption: Key stages in the selective synthesis of 3-nitropyridine.
-
Reaction: React the pyridine compound with dinitrogen pentoxide (N₂O₅) in an organic solvent such as dichloromethane. This forms a slurry containing the N-nitropyridinium salt.
-
Quench & Rearrangement: Pour the resulting slurry into a solution of sodium bisulfite (NaHSO₃) dissolved in a methanol/water mixture (e.g., 3:1).
-
Isolation: Stir the mixture for several hours at room temperature. The 3-nitropyridine product is then isolated through extraction and purified.
An alternative method for achieving 3-nitration involves using nitric acid in trifluoroacetic anhydride, which has been shown to produce 3-nitropyridines in yields ranging from 10-83% depending on the substrate.[13][14]
Q4: How can I selectively synthesize 2-nitropyridine?
A4: Indirect Synthetic Routes
Direct nitration to form 2-nitropyridine is not a viable strategy due to the electronic factors discussed in Q1. The most effective methods involve starting with a pre-functionalized pyridine ring. A common approach is the oxidation of 2-aminopyridine-1-oxides.[15] This multi-step synthesis involves:
-
Protecting the amino group of 2-aminopyridine.
-
Oxidizing the ring nitrogen to the N-oxide.
-
Hydrolyzing the protecting group to yield 2-aminopyridine-1-oxide.
-
Oxidizing the amino group to a nitro group using reagents like a mixture of fuming sulfuric acid and hydrogen peroxide.[15][16]
Q5: How do existing substituents on the pyridine ring affect nitration?
A5: Substituent Directing Effects
Substituents already present on the pyridine ring have a profound impact on both the reactivity and the regioselectivity of nitration.[1] Their effects are summarized below.
| Substituent Type | Examples | Effect on Reactivity | Directing Influence | Risk of Over-Nitration |
| Electron-Donating (Activating) | -CH₃, -OR, -NH₂ | Increases ring reactivity | ortho, para to the substituent | High |
| Electron-Withdrawing (Deactivating) | -Cl, -Br, -CN, -NO₂ | Decreases ring reactivity | meta to the substituent | Low |
Causality: Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack.[17] However, this increased reactivity also makes the mono-nitrated product more susceptible to a second nitration, increasing the risk of forming dinitrated byproducts.[1] Electron-withdrawing groups (EWGs) further decrease the ring's electron density, making nitration even more difficult.[1][17]
Q6: My reaction is producing dinitrated byproducts. How can I favor mono-nitration?
A6: Troubleshooting and Optimization for Mono-nitration
Over-nitration is a common problem, especially when working with activated pyridine rings. The following strategies can be employed to favor the formation of the mono-nitrated product.[1]
Caption: Decision tree for minimizing dinitrated byproducts.
Key Best Practices: [1]
-
Control Temperature: Lowering the reaction temperature decreases the rate of the second nitration more significantly than the first. Maintain a consistent, low temperature (e.g., 0°C) throughout the addition.
-
Limit Stoichiometry: Use a minimal excess of the nitrating agent (ideally 1.0 to 1.1 equivalents). A large excess dramatically increases the probability of multiple nitrations.
-
Slow Addition: Add the nitrating agent dropwise. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the concentration of the desired mono-nitrated product is maximized.
Q7: I've produced an isomeric mixture. What are the most effective separation methods?
A7: Purification Strategies for Nitropyridine Isomers
If the formation of an isomeric mixture is unavoidable, effective purification is critical.
-
Crystallization: This can sometimes be effective if one isomer is significantly less soluble than the others in a particular solvent system. However, for isomers with similar physical properties, it often fails to provide complete separation.
-
Flash Column Chromatography: This is the most common and effective laboratory-scale technique. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial. A slow gradient elution is often necessary to resolve isomers with close Rf values.
-
Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations or for achieving very high purity, preparative HPLC using a C18 or other suitable column is a powerful option.[18] While more resource-intensive, it offers the highest resolution for challenging isomer separations.
References
- Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.
-
Shabalin, A. Y., & Kutepov, B. I. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-nitropyridine. Available at: [Link]
-
Integra. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Available at: [Link]
-
Zhang, L., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research. Available at: [Link]
- Brown, E. V. (1957). Preparation and Reactions of 2-Nitropyridine-l-oxides. Journal of the American Chemical Society.
-
Bakke, J. M. (2003). Synthesis and Functionalization of 3-Nitropyridines. NTNU Open. Available at: [Link]
-
Mondal, P., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters. Available at: [Link]
-
Pearson. (2024). EAS Reactions of Pyridine. Available at: [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]
-
Gidaspov, B. V., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. Available at: [Link]
- Comins, D. L., & O'Connor, S. (1997).
-
Bakke, J. M., Ranes, E., & Svensen, H. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]
-
Tohma, T., et al. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Available at: [Link]
-
ACS Publications. (1957). Preparation and Reactions of 2-Nitropyridine-1-oxides. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
-
Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Available at: [Link]
-
YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
Homework.Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Available at: [Link]
-
DTIC. (1980). The Control of Isomer Distributions in Nitration Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Available at: [Link]
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Available at: [Link]
-
RSC Publishing. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Available at: [Link]
-
Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? Available at: [Link]
-
Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). 3-NITROPYRIDINE - Organic Preparations and Procedures International. Available at: [Link]
-
MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available at: [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. quora.com [quora.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. researchgate.net [researchgate.net]
- 8. nva.sikt.no [nva.sikt.no]
- 9. researchgate.net [researchgate.net]
- 10. nva.sikt.no [nva.sikt.no]
- 11. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methylamino-5-nitropyridine without Column Chromatography
This technical guide provides researchers, scientists, and drug development professionals with robust, field-proven strategies for the purification of 2-Methylamino-5-nitropyridine, bypassing the need for column chromatography. The methodologies detailed herein leverage fundamental chemical principles to address common purity challenges encountered during synthesis.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses core concepts essential for selecting and optimizing a purification strategy for this compound.
Q1: What are the most common impurities I might encounter when synthesizing this compound?
Understanding potential impurities is critical for designing an effective purification scheme. The most common synthetic route is the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with methylamine. Based on this, the likely impurities are:
-
Unreacted Starting Material: 2-chloro-5-nitropyridine.
-
Isomeric Byproducts: Depending on the reaction conditions, trace amounts of other isomers could form, though this is less common for this specific reaction.
-
Hydrolysis Products: 2-hydroxy-5-nitropyridine, if water is present in the reaction.[1][2]
-
Residual Solvents and Reagents: Excess methylamine or the reaction solvent.
Table 1: Common Impurities and Their Differentiating Properties
| Impurity | Chemical Structure | Key Property for Separation |
| 2-chloro-5-nitropyridine | Cl-C₅H₃N-NO₂ | Lacks a basic amino group; it is a neutral compound. |
| 2-hydroxy-5-nitropyridine | HO-C₅H₃N-NO₂ | Phenolic-like acidity; will react with strong bases. |
| Methylamine | CH₃NH₂ | Highly volatile and water-soluble gas/liquid. |
Q2: What are the primary non-chromatographic purification methods suitable for this compound?
For a solid organic compound like this compound, two classical and highly effective techniques stand out:
-
Acid-Base Extraction: This powerful liquid-liquid extraction technique is ideal for separating basic compounds (like our target molecule) from neutral or acidic impurities.[3][4][5]
-
Recrystallization: This is the gold-standard method for purifying crystalline solids. It relies on differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.[3][6]
Q3: How does the chemical structure of this compound influence the choice of purification method?
The molecule's structure is perfectly suited for non-chromatographic methods. The key features are:
-
The Methylamino Group (-NHCH₃): This group is basic. It can be readily protonated by an aqueous acid (like dilute HCl) to form a water-soluble ammonium salt (R-NH₂⁺CH₃ Cl⁻). This is the cornerstone of the acid-base extraction strategy.[5][7]
-
The Aromatic Ring System: The planar, rigid structure of the substituted pyridine ring facilitates the formation of a stable crystal lattice, making recrystallization a highly viable and effective purification method.
-
The Nitro Group (-NO₂): This electron-withdrawing group decreases the basicity of the pyridine ring nitrogen, meaning the methylamino group is the primary site of protonation in dilute acid.
Part 2: Troubleshooting Guides and Detailed Protocols
This section provides step-by-step solutions to specific purification challenges.
Issue 1: My crude product is contaminated with the neutral starting material, 2-chloro-5-nitropyridine.
This is the most common scenario and is perfectly addressed by acid-base extraction. The strategy is to convert the basic product into a water-soluble salt, leaving the neutral starting material behind in the organic solvent.
Workflow 1: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Use approximately 10-20 mL of solvent per gram of crude material. Transfer the solution to a separatory funnel.
-
Acid Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Layer Separation: Allow the layers to separate fully. The protonated, water-soluble this compound salt will be in the upper aqueous layer, while the neutral 2-chloro-5-nitropyridine impurity remains in the lower organic layer (for DCM).
-
Back-Wash (Optional but Recommended): Drain the organic layer. To ensure no product is lost, add a small amount of fresh 1M HCl to the organic layer, shake, and combine this second aqueous extract with the first. This step enhances recovery.[4]
-
Isolation: Drain the combined aqueous layers into a clean flask. While cooling in an ice bath, slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10 (confirm with pH paper). A precipitate of the purified product should form.
-
Final Extraction: Return the basified aqueous mixture to the separatory funnel. Extract the free-base product back into an organic solvent (DCM, 3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified solid.
Table 2: Troubleshooting Guide for Acid-Base Extraction
| Symptom | Possible Cause | Solution |
| An emulsion forms (a stable layer between the organic and aqueous phases). | Agitation was too vigorous; high concentration of crude material. | Allow the funnel to stand for an extended period. Gently swirl the funnel. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. |
| Product precipitates during acid extraction. | The hydrochloride salt of the product may have limited aqueous solubility. | Add more water to the aqueous layer to fully dissolve the salt before separating the layers. |
| Low recovery of the final product. | Incomplete extraction from the organic layer; incomplete basification. | Perform multiple extractions (3x) at each stage. Ensure the aqueous layer is strongly basic (pH > 10) before back-extraction to fully deprotonate the product. |
Issue 2: The isolated product is discolored or has a broad melting point, indicating residual impurities.
If the product is largely free of starting material but still impure, recrystallization is the ideal next step. This technique is excellent for removing small amounts of impurities that have different solubility profiles from the product.
Workflow 2: Recrystallization
Caption: A systematic workflow for the recrystallization process.
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent that dissolves the compound well when hot but poorly when cold. Screen solvents like ethanol, isopropanol (IPA), or a mixed solvent system like ethyl acetate/hexanes. (See Table 3).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the solvent in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Table 3: Suggested Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Isopropanol | 82.6 | Polar Protic | Often a good choice for moderately polar compounds containing H-bond donors/acceptors. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol; its higher volatility can make drying easier. |
| Toluene | 111 | Non-polar | Good for less polar impurities. The product may have lower solubility, potentially leading to high recovery. |
| Ethyl Acetate / Hexanes | Variable | Mixed | A powerful combination. Dissolve the product in hot ethyl acetate and add hexanes (an "anti-solvent") until the solution becomes turbid, then allow to cool. |
Table 4: Troubleshooting Guide for Recrystallization
| Symptom | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated. | Use a lower-boiling point solvent. Add slightly more solvent before cooling. |
| No crystals form upon cooling. | The solution is too dilute; the compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some solvent to increase concentration and re-cool. Consider a different solvent system. |
| Very low yield after filtration. | The compound is too soluble in the cold solvent; too much solvent was used initially. | Ensure the solution is thoroughly cooled in an ice bath before filtering. Use the absolute minimum amount of hot solvent for dissolution. |
Part 3: Purity Confirmation
After purification, it's essential to confirm the purity of this compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the purified product side-by-side on a TLC plate. A single, distinct spot for the purified material indicates high purity.
-
NMR Spectroscopy (¹H NMR): This is the most definitive method. The spectrum of the purified product should show clean peaks corresponding to the structure of this compound, with no signals attributable to starting materials or other impurities.
By employing these logical, non-chromatographic techniques, researchers can reliably obtain high-purity this compound suitable for further research and development.
References
- BenchChem. (2025).
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- OSHA. (2006). Aminopyridines (PV2143).
- Wikipedia. (2023). Acid-base extraction.
- ResearchGate. (2019).
- Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine.
- Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
Sources
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. osha.gov [osha.gov]
Technical Support Center: Navigating the Stability of 2-Methylamino-5-nitropyridine
Welcome to the dedicated technical support center for 2-Methylamino-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. As a Senior Application Scientist, my objective is to provide you with in-depth, field-proven insights into the stability challenges associated with this compound and to offer robust solutions to ensure the integrity and reproducibility of your research. This resource is structured to address specific issues you may encounter, moving beyond a simple recitation of protocols to explain the underlying chemical principles.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses the most frequently encountered stability problems with this compound, providing a systematic approach to troubleshooting.
Issue 1: Inconsistent Assay Results and Apparent Loss of Compound in Solution
Question: I'm observing a progressive decrease in the concentration of my this compound stock solution over a short period, leading to inconsistent results in my assays. What is the likely cause and how can I prevent this?
Root Cause Analysis:
The observed loss of this compound in solution is a strong indicator of chemical degradation. Several factors, often acting in concert, can contribute to this instability. The key culprits are photodegradation, thermal stress, and pH-mediated hydrolysis. The nitro group on the pyridine ring makes the molecule susceptible to certain degradation pathways.[1][2]
Immediate Corrective Actions & Long-Term Solutions:
-
Solvent Selection and Preparation:
-
Recommendation: Use aprotic, anhydrous solvents such as DMSO or acetonitrile for stock solutions. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate hydrolysis.[2]
-
Causality: Aprotic solvents lack acidic protons and therefore do not actively participate in the hydrolysis of the compound. Ensuring the solvent is anhydrous minimizes the availability of water for potential degradation reactions.
-
-
Light Protection:
-
Recommendation: Prepare and store all solutions containing this compound in amber-colored vials or wrap clear vials with aluminum foil to protect them from light.[2]
-
Causality: Nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to UV or even ambient light.[3][4] Light energy can excite the molecule, leading to the formation of reactive species that can undergo various degradation reactions.
-
-
Temperature Control:
-
Recommendation: Store stock solutions at -20°C or -80°C. For daily use, prepare smaller aliquots to minimize freeze-thaw cycles.
-
Causality: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[5][6] By storing at low temperatures, you significantly slow down the kinetics of these undesirable reactions. Multiple freeze-thaw cycles can introduce moisture and promote degradation.
-
-
pH Management:
-
Recommendation: If working with aqueous buffers, maintain a pH in the neutral range (pH 6-7.5). Avoid strongly acidic or basic conditions.[7][8]
-
Causality: The amino and nitro groups on the pyridine ring can be protonated or deprotonated at different pH values, which can alter the electronic properties of the molecule and make it more susceptible to hydrolysis.[7]
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Question: I'm analyzing my this compound sample using HPLC and I'm seeing new, unidentified peaks that were not present in the initial analysis. What are these and what should I do?
Root Cause Analysis:
The appearance of new peaks in your chromatogram is a classic sign of degradation. These peaks represent the degradation products of this compound. The conditions of your experiment or storage are likely promoting the decomposition of the parent compound.[9]
Troubleshooting and Identification Workflow:
-
Forced Degradation Study:
-
Recommendation: To understand the potential degradation products, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.[6][10] This will help in developing a stability-indicating analytical method.[9]
-
Causality: By systematically applying stress conditions (acid, base, oxidation, heat, light), you can generate the potential degradation products and develop an analytical method that can separate them from the parent compound.[11]
-
-
Characterization of Degradants:
-
Recommendation: Use a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown peaks.[12] This information, combined with knowledge of the parent structure, can help in proposing the structures of the degradation products.
-
Causality: LC-MS provides the mass-to-charge ratio of the eluting compounds, which is a critical piece of information for identifying unknown molecules.
-
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, in a cool and dry place.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential oxidative degradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Can I use elevated temperatures to increase the solubility of this compound?
A3: While gentle warming may aid in dissolution, prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation.[5] If heating is necessary, it should be done for the shortest possible time and the solution should be cooled to room temperature immediately after the compound has dissolved.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure and data from related nitropyridine compounds, potential degradation pathways include:
-
Photoreduction of the nitro group: The -NO2 group can be reduced to a nitroso (-NO) or an amino (-NH2) group upon exposure to light.[3]
-
Hydrolysis: The amino group can be hydrolyzed to a hydroxyl group, particularly under acidic or basic conditions, to form 2-hydroxy-5-nitropyridine.[14]
-
Ring cleavage: Under harsh conditions, the pyridine ring itself may undergo cleavage.[15]
Proposed Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol provides a step-by-step method for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or acetonitrile
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the container of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid compound using a calibrated analytical balance in a fume hood.
-
Transfer the solid to an amber glass vial.
-
Add the required volume of anhydrous DMSO or acetonitrile to achieve the desired concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
For long-term storage, prepare single-use aliquots in smaller amber vials and store at -20°C or -80°C.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound stock solution (in a suitable solvent like acetonitrile)
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
LC-MS system
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a photostability chamber or direct sunlight for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
Analysis:
-
Analyze all samples (including a control sample kept at room temperature and protected from light) by HPLC. Compare the chromatograms to identify degradation peaks.
-
Analyze the stressed samples by LC-MS to determine the mass of the degradation products.
-
Data Summary Table
| Stress Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 60°C | 24 hours | Potential hydrolysis of the amino group. |
| Base Hydrolysis | 60°C | 24 hours | Potential hydrolysis and other base-catalyzed reactions. |
| Oxidation | Room Temp. | 24 hours | Oxidation of the amino group or pyridine ring. |
| Thermal | 80°C | 24 hours | General decomposition. |
| Photodegradation | Ambient | 24 hours | Reduction of the nitro group, ring modifications. |
References
-
ResearchGate. Thermal degradation steps and temperatures details.[Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
ResearchGate. Results of forced degradation studies.[Link]
-
ResearchGate. Photodegradation of 1, 4-dihydro-2.6-dimethyl-4-(2-nitrophenyl).[Link]
-
The Role of Nitropyridines in Pharmaceutical Development. [Link]
-
RSC Publishing. A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105).[Link]
-
SciSpace. Top 123 papers published in the topic of Forced degradation in 2016.[Link]
-
NIST. 2-Amino-5-nitropyridine.[Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review.[Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals.[Link]
- Google Patents.
-
MDPI. Insights into the Time Evolution of Slowly Photodegrading Contaminants.[Link]
-
PubMed. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments.[Link]
-
PubChem. 2-Amino-5-nitropyridine.[Link]
-
ResearchGate. (PDF) 2-Amino-5-nitrobenzophenone and 2-Methylamino-2.[Link]
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
ResearchGate. Nitropyridines: Synthesis and reactions.[Link]
-
DigitalCommons@USU. Effect of Water pH on the Chemical Stability of Pesticides.[Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.[Link]
-
PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.[Link]
-
MDPI. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.[Link]
-
HubSpot. Technical Guide Series - Forced Degradation Studies.[Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.[Link]
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
PubMed. Effect of pH on the stability of methacholine chloride in solution.[Link]
-
NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.[Link]
-
NMR study of the influence of pH on the persistence of some neonicotinoids in water.[Link]
- Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
-
MDPI. Development and Validation of New Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry.[Link]
-
PubChem. 2-Amino-3-methyl-5-nitropyridine.[Link]
-
NIH. 2-Benzylamino-5-nitropyridine.[Link]
-
NIH. Influence of pH, nutrient availability, and growth rate on amine production by Bacteroides fragilis and Clostridium perfringens.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. longdom.org [longdom.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. cdn2.hubspot.net [cdn2.hubspot.net]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 14. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methylamino-5-nitropyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern synthetic chemistry, substituted pyridines are indispensable building blocks. Their prevalence in pharmaceuticals, agrochemicals, and materials science stems from the unique electronic properties of the pyridine ring and the diverse functionalities it can support.[1] Among these, aminonitropyridines are particularly valuable intermediates, featuring both an electron-donating amino group and a powerful electron-withdrawing nitro group.[2] This "push-pull" electronic arrangement imparts a rich and varied reactivity that is highly dependent on the positional arrangement of these substituents.
This guide provides an in-depth comparative analysis of the reactivity of 2-Methylamino-5-nitropyridine and its key structural isomers. We will move beyond a simple catalog of reactions to explore the underlying electronic and steric principles that govern their chemical behavior. By understanding these nuances, researchers can make more informed decisions in designing synthetic routes and developing novel molecules.
The Electronic Landscape: How Substituent Position Dictates Reactivity
The reactivity of any substituted pyridine is fundamentally governed by the interplay of the electron-deficient pyridine nitrogen and the electronic nature of its substituents.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a permanent dipole and a general deactivation of the ring towards electrophilic attack compared to benzene.[3] Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack, especially at the positions ortho (C2, C6) and para (C4) to the nitrogen.[4]
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group (EWG) through both resonance and induction, the nitro group drastically lowers the electron density of the pyridine ring.[5] This effect is most pronounced at the ortho and para positions relative to the nitro group. Its presence is a key activator for nucleophilic aromatic substitution (SNAr).[6]
-
The Methylamino Group (-NHCH₃): As an electron-donating group (EDG), the methylamino substituent increases the electron density of the ring through resonance, primarily at the ortho and para positions. This group activates the ring towards electrophilic substitution and can be protonated in acidic media.[7]
The combination and relative positioning of these groups in isomers like this compound, 2-Methylamino-3-nitropyridine, and 4-Methylamino-3-nitropyridine create distinct electronic environments, leading to significant differences in their reactivity profiles.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is the hallmark reaction of electron-deficient aromatic systems and the primary arena where the reactivity differences among these isomers are most apparent. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this complex is the critical factor determining the reaction rate.
Mechanism: The Meisenheimer Complex
The key to SNAr reactivity is the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer intermediate. A nitro group positioned ortho or para to the site of nucleophilic attack provides powerful resonance stabilization, making the reaction feasible.
Caption: General SNAr mechanism for the formation of this compound.
Isomer Comparison:
-
2-Substituted-5-nitropyridines (e.g., 2-Chloro-5-nitropyridine): This is a highly reactive substrate for SNAr. The nitro group at the 5-position is para to the C2 position where the leaving group resides. This arrangement provides excellent resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at C2, making reactions with amines (like methylamine) efficient.[5][8]
-
2-Substituted-3-nitropyridines (e.g., 2-Chloro-3-nitropyridine): Here, the nitro group is ortho to the C2 position. This also provides strong activation and stabilization for the intermediate, making these isomers highly reactive towards nucleophiles.[9] In some cases, the non-activated nitro group itself can act as a leaving group, especially with soft nucleophiles like thiols.[1][10]
-
4-Substituted-3-nitropyridines (e.g., 4-Chloro-3-nitropyridine): The nitro group at the 3-position is meta to the ring nitrogen and ortho to the C4 position. Nucleophilic attack at C4 is strongly favored because the negative charge in the intermediate can be delocalized onto the ring nitrogen, a highly stabilizing interaction.[4]
-
3-Substituted-5-nitropyridines: In this case, the nitro group is meta to the leaving group at C3. This position offers poor resonance stabilization for the anionic intermediate, rendering these isomers significantly less reactive in SNAr reactions compared to the others.
| Isomer Class (Leaving Group at X) | Position of -NO₂ relative to C-X | SNAr Reactivity | Rationale for Reactivity |
| 2-X-5-nitropyridine | para | High | Strong resonance stabilization by the para-nitro group. |
| 2-X-3-nitropyridine | ortho | High | Strong resonance stabilization by the ortho-nitro group. |
| 4-X-3-nitropyridine | ortho | High | Stabilization by the ortho-nitro group and delocalization onto the ring nitrogen. |
| 3-X-5-nitropyridine | meta | Low | Poor resonance stabilization by the meta-nitro group. |
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the ring nitrogen, which is exacerbated by the presence of a nitro group.[3] While the methylamino group is an activator, the reaction conditions for many EAS reactions (e.g., strong acids for nitration) lead to protonation of the pyridine nitrogen, further deactivating the ring.
However, when forced, the regiochemical outcome is a competition between the directing effects of the substituents.
-
This compound: The powerful activating effect of the amino group directs electrophiles to its ortho (C3) and para (C5) positions. However, the C5 position is already occupied by the deactivating nitro group. Therefore, electrophilic attack, if it occurs, is most likely at the C3 position.
-
2-Methylamino-3-nitropyridine: The amino group directs to C3 (occupied) and C5. The nitro group deactivates the ring and directs meta (to C5). Both groups, therefore, favor substitution at the C5 position.
-
4-Methylamino-3-nitropyridine: The amino group directs to its ortho positions (C3 and C5). The C3 position is blocked. Therefore, substitution is strongly directed to the C5 position.
The nitration of 2-aminopyridine serves as a useful model. The reaction yields primarily 2-amino-5-nitropyridine, with a smaller amount of 2-amino-3-nitropyridine, demonstrating the preference for substitution at the position para to the activating amino group.[11][12][13]
Reactivity of the Functional Groups
Reduction of the Nitro Group
A common and synthetically useful reaction is the reduction of the nitro group to a primary amine, yielding a substituted diaminopyridine. This transformation is typically achieved using reagents like H₂/Pd/C, SnCl₂, or Fe/HCl. The ease of this reduction is generally not dramatically affected by the isomer's structure, and it provides a reliable method for introducing a second amino functionality, which is a key step in the synthesis of many kinase inhibitors and other complex heterocyclic systems.
Protocol: Synthesis of this compound via SNAr
This protocol describes a typical nucleophilic aromatic substitution to produce the title compound from a commercially available precursor.
Sources
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 12. Page loading... [wap.guidechem.com]
- 13. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide for Synthetic Chemists: 2-Methylamino-5-nitropyridine vs. 2-Amino-5-nitropyridine
In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, substituted nitropyridines serve as pivotal precursors in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials. This guide provides an in-depth comparison of two closely related yet distinct building blocks: 2-Methylamino-5-nitropyridine and 2-Amino-5-nitropyridine. We will delve into their synthesis, reactivity, and applications, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Structural and Physicochemical Properties
2-Amino-5-nitropyridine and its N-methylated counterpart, this compound, share a common scaffold: a pyridine ring activated by a strongly electron-withdrawing nitro group at the 5-position and bearing an amino or methylamino group at the 2-position. This arrangement of functional groups dictates their chemical behavior, rendering them valuable intermediates in various transformations.
| Property | 2-Amino-5-nitropyridine | This compound |
| CAS Number | [1] | [2] |
| Molecular Formula | C₅H₅N₃O₂[3] | C₆H₇N₃O₂ |
| Molecular Weight | 139.11 g/mol [3] | 153.14 g/mol |
| Appearance | Pale yellow powder[4] | Not specified, likely a solid |
| Melting Point | 186-188 °C[1] | Not specified |
| Solubility | Sparingly soluble in water | Not specified |
Synthetic Accessibility: A Tale of Two Routes
The ease and efficiency of synthesizing these building blocks are critical considerations for their practical application. Their preparations follow distinct, yet straightforward, synthetic pathways.
Synthesis of 2-Amino-5-nitropyridine
The most common and high-yielding method for the synthesis of 2-Amino-5-nitropyridine is the direct electrophilic nitration of 2-aminopyridine. The amino group at the 2-position acts as an activating group and directs the incoming nitro group to the 5-position.[5][6]
Workflow for the Synthesis of 2-Amino-5-nitropyridine:
Caption: Electrophilic nitration of 2-aminopyridine.
A typical experimental procedure involves the slow addition of a mixture of concentrated sulfuric acid and fuming nitric acid to a solution of 2-aminopyridine in a suitable solvent like 1,2-dichloroethane at a controlled temperature.[7] This method has been reported to yield the desired product in high purity (98.66%) and excellent yield (91.67%).[7]
Synthesis of this compound
In contrast, the synthesis of this compound is best achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material for this transformation is 2-chloro-5-nitropyridine, which is readily prepared from 2-hydroxy-5-nitropyridine. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, facilitates the displacement of the chloro group by methylamine.
Workflow for the Synthesis of this compound:
Caption: Nucleophilic aromatic substitution for this compound synthesis.
This approach offers a versatile route to N-substituted aminopyridines, as a wide range of primary and secondary amines can be employed as nucleophiles. The reactivity of the 2-chloro position is significantly enhanced by the electron-withdrawing nitro group at the 5-position.[8]
A Comparative Analysis of Reactivity
The key difference between these two molecules lies in the nature of the amino group: a primary amine in 2-Amino-5-nitropyridine and a secondary amine in this compound. This seemingly small structural change has significant implications for their reactivity, primarily due to electronic and steric effects.
Electronic Effects
The methyl group in this compound is an electron-donating group, which increases the electron density on the nitrogen atom of the amino group. This enhanced electron density generally leads to increased nucleophilicity compared to the primary amino group in 2-Amino-5-nitropyridine. This heightened nucleophilicity can be advantageous in reactions where the amino group acts as a nucleophile, such as in alkylation or acylation reactions.
Steric Effects
Conversely, the presence of the methyl group introduces steric hindrance around the nitrogen atom. This steric bulk can impede the approach of electrophiles, potentially slowing down reaction rates compared to the less hindered primary amine. The interplay between the enhanced nucleophilicity (electronic effect) and increased steric hindrance is a critical factor to consider when choosing between these two reagents.
Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr): Both molecules can undergo further SNAr reactions if a suitable leaving group is present on the pyridine ring. The amino and methylamino groups, being electron-donating, can influence the reactivity of the ring towards nucleophilic attack.
Electrophilic Aromatic Substitution: The amino group in 2-aminopyridines is a strong activating group, directing electrophiles to the 3- and 5-positions. The N-methyl group in this compound is also activating, and similar directing effects are expected.
Reactions at the Amino Group: The primary amine of 2-Amino-5-nitropyridine offers two reactive N-H bonds, allowing for double functionalization, while the secondary amine of this compound has only one, leading to mono-functionalization. This is a crucial distinction for synthetic design. For example, 2-Amino-5-nitropyridine can be used to synthesize heterocyclic systems like thiazolidinones through reaction with chloroacetyl chloride followed by treatment with ammonium thiocyanate.[9][10]
Performance in Synthetic Routes: Case Studies
The true measure of a building block's utility lies in its performance in the synthesis of target molecules. Both 2-Amino-5-nitropyridine and its N-methylated analog have found applications in medicinal chemistry and materials science.
2-Amino-5-nitropyridine in the Synthesis of Bioactive Compounds
2-Amino-5-nitropyridine is a versatile precursor for a variety of biologically active compounds. Its applications span the development of antimicrobial, anti-inflammatory, and anticancer agents.[11][12]
-
Anticancer Agents: It has been used to synthesize nitropyridine-linked 4-arylidenethiazolidin-4-ones, which have shown potent anticancer activity.[9][10]
-
Antimalarial Compounds: It serves as a starting material for the synthesis of nitropyridine-based compounds with antimalarial activity.[9]
-
Enzyme Inhibitors: Derivatives of 2-Amino-5-nitropyridine have been synthesized and evaluated as inhibitors for enzymes like chymotrypsin and urease.[9]
-
Coordination Complexes: The amino and pyridine nitrogen atoms can coordinate with metal ions, leading to the formation of complexes with potential biological activities, such as antimicrobial and DNA-binding properties.[9]
This compound in Medicinal Chemistry
While less extensively documented, this compound and related N-alkylated aminopyridines are also valuable intermediates in drug discovery. The methylamino group can be crucial for modulating the pharmacological properties of a molecule, such as receptor binding affinity and metabolic stability.
For instance, in the development of 5-HT1A receptor agonists, the presence of a methylamino group on the pyridine ring, in combination with other substituents, was found to synergistically enhance the agonist properties of the compounds.[13] This highlights the importance of N-alkylation in fine-tuning the biological activity of drug candidates.
Experimental Protocols
To provide practical guidance, here are representative experimental protocols for key transformations involving these reagents.
Protocol 1: Synthesis of 2-Amino-5-nitropyridine
Reference: Based on a procedure from ChemicalBook.[7]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
1,2-Dichloroethane
-
Ice water
Procedure:
-
In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.
-
Slowly add 45.17 g of a pre-mixed concentrated sulfuric acid/fuming nitric acid mixture dropwise to the solution, maintaining the temperature below 10 °C. The addition is completed over 12 hours. The reaction mixture will change color from light yellow to red-wine.
-
After the addition is complete, allow the reaction to proceed for an additional period as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with water until the pH is ~5.8.
-
Recover the 1,2-dichloroethane from the organic layer under reduced pressure.
-
Slowly pour the residue into ice water to precipitate a dark yellow solid.
-
Filter the precipitate, wash with water, and dry to obtain 2-Amino-5-nitropyridine.
Protocol 2: Synthesis of this compound (Hypothetical, based on SNAr principles)
Reference: This protocol is a generalized procedure based on the well-established reactivity of 2-chloro-5-nitropyridine with amines.[8]
Materials:
-
2-Chloro-5-nitropyridine
-
Methylamine (e.g., 40% solution in water or as a gas)
-
A suitable solvent (e.g., Ethanol, DMF)
-
A base (e.g., Triethylamine, Potassium Carbonate) if using methylamine hydrochloride.
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in a suitable solvent.
-
Add an excess of methylamine to the solution. If using a methylamine salt, add a base to liberate the free amine.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound.
Conclusion and Future Outlook
Both 2-Amino-5-nitropyridine and this compound are valuable and versatile building blocks in synthetic chemistry.
-
2-Amino-5-nitropyridine is readily available through a high-yielding nitration reaction and offers a primary amino group that can be further functionalized in various ways, making it a workhorse for the synthesis of diverse heterocyclic structures and bioactive molecules.
-
This compound , accessible via nucleophilic aromatic substitution, provides a handle for introducing a methylamino group, which can be critical for modulating the physicochemical and pharmacological properties of target compounds. The increased nucleophilicity of the secondary amine can be an advantage, though steric hindrance must be considered.
The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired properties of the final product. As the demand for novel and complex molecules continues to grow, a deep understanding of the subtle yet significant differences between such fundamental building blocks will remain a cornerstone of successful synthetic endeavors.
References
-
Starosotnikov, A. M., Bastrakov, M. A., & Shevelev, S. A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(5), 692. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 10). 2-Amino-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]
-
Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. [Link]
-
Starosotnikov, A. M., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]
-
NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
-
CNKI. (2014). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
-
Bohrium. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Ask this paper. [Link]
-
ResearchGate. (2023). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]
-
Bastrakov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698. [Link]
-
Hanuza, J., et al. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Materials, 16(23), 7389. [Link]
-
ResearchGate. (2023). Sodium Hydroxide Catalyzed N-Alkylation of (Hetero) Aromatic Primary Amines and N-1,C-5-Dialkylation of 4-Phenyl-2-aminothiazoles with Benzyl Alcohols. [Link]
-
Starosotnikov, A. M., Bastrakov, M. A., & Shevelev, S. A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. [Link]
-
Bentham Science. (2022). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. [Link]
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
-
Mignani, S., et al. (2003). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 46(5), 725-742. [Link]
-
NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 2-Amino-5-nitropyridine | 4214-76-0 [chemicalbook.com]
- 2. This compound(4093-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 6. nbinno.com [nbinno.com]
- 7. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-technique Approach to Confirming the Structure of 2-Methylamino-5-nitropyridine using NMR and MS
<Comparison Guides >
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of pharmaceutical and materials science research, the precise structural confirmation of novel and intermediate compounds is not merely a procedural step but the bedrock of reliable and reproducible science. 2-Methylamino-5-nitropyridine, a substituted pyridine derivative, serves as a valuable building block in the synthesis of various biologically active molecules.[1][2] Its structure, featuring a pyridine ring substituted with a methylamino group and a nitro group, presents a compelling case for a multi-faceted analytical approach to ensure absolute certainty of its chemical architecture.
This guide provides a comprehensive, in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as complementary techniques for the structural elucidation of this compound. We will delve into the causality behind experimental choices, present and interpret experimental data, and provide detailed protocols, reflecting the rigorous, self-validating systems required in modern chemical research.
The Analytical Challenge: Beyond a Simple Formula
While the molecular formula of this compound (C6H7N3O2) can be readily determined, its constitutional isomerism necessitates a more sophisticated analytical strategy. The relative positions of the methylamino and nitro groups on the pyridine ring are critical to its reactivity and downstream applications. Therefore, our primary objective is to unequivocally confirm the substitution pattern and the connectivity of all atoms within the molecule.
Experimental Workflow: A Synergistic Approach
A robust structural confirmation workflow leverages the strengths of multiple analytical techniques. NMR provides detailed information about the chemical environment and connectivity of atoms, while MS offers precise mass determination and fragmentation patterns that corroborate the proposed structure.
Figure 1: A streamlined workflow for the synthesis and structural confirmation of this compound, highlighting the complementary roles of NMR and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the number, type, and connectivity of atoms in a molecule.[3] For a molecule like this compound, a suite of NMR experiments is employed to build a complete structural picture.
One-Dimensional (1D) NMR: The Foundational Spectra
¹H NMR Spectroscopy: The Proton Landscape
The ¹H NMR spectrum is typically the first experiment performed, providing a map of the proton environments within the molecule.[3] The aromatic protons of the pyridine ring are expected to resonate in the downfield region due to the ring's diamagnetic anisotropy and the electron-withdrawing nature of the nitrogen atom and the nitro group.[3]
-
α-protons (adjacent to the ring nitrogen): Most deshielded, appearing furthest downfield.[3]
-
β-protons: More shielded than α-protons.[3]
-
γ-proton: Chemical shift is intermediate.[3]
The methylamino group will present as a singlet for the methyl protons and a broader signal for the NH proton. Spin-spin coupling (J-coupling) between adjacent protons on the pyridine ring will provide crucial connectivity information.[3]
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.[3] The electronegativity of the nitrogen atom and the substituents significantly influences the chemical shifts of the pyridine ring carbons.[4][5]
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiating Carbon Types
DEPT is a crucial experiment for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[6][7] This is achieved through a series of pulse sequences that result in different peak phases for each carbon type in the resulting spectra (e.g., DEPT-135 shows CH₃ and CH as positive signals and CH₂ as negative signals).[6][7] This allows for the unambiguous identification of the methyl group and the protonated carbons of the pyridine ring.
Two-Dimensional (2D) NMR: Unraveling Connectivity
For complex molecules or to provide unequivocal assignments, 2D NMR experiments are indispensable.[3]
COSY (Correlation Spectroscopy): Proton-Proton Connections
A COSY spectrum reveals which protons are coupled to each other, typically over two to three bonds.[8][9] Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing us to trace the proton network around the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Attachment
The HSQC experiment correlates proton signals with the signals of the carbons they are directly attached to.[3][8] This is the most reliable method for assigning the protonated carbon signals in the ¹³C NMR spectrum based on the previously assigned proton signals.
Figure 2: Logical flow of information from various NMR experiments leading to the structural confirmation of this compound.
Hypothetical NMR Data and Interpretation
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | DEPT-135 Phase | COSY Correlations | HSQC Correlation (¹H, ¹³C) |
| H-3 | 8.25 (d, J=2.5) | 135.0 | CH (+) | H-4 | (8.25, 135.0) |
| H-4 | 7.90 (dd, J=9.0, 2.5) | 125.0 | CH (+) | H-3, H-6 | (7.90, 125.0) |
| H-6 | 6.50 (d, J=9.0) | 108.0 | CH (+) | H-4 | (6.50, 108.0) |
| NH | 7.50 (br s) | - | - | - | - |
| CH₃ | 3.10 (s) | 28.0 | CH₃ (+) | - | (3.10, 28.0) |
| C-2 | - | 158.0 | Quaternary | - | - |
| C-5 | - | 140.0 | Quaternary | - | - |
Interpretation:
-
The three distinct aromatic proton signals with their corresponding multiplicities and coupling constants are consistent with a trisubstituted pyridine ring.
-
The DEPT-135 spectrum confirms the presence of three CH groups and one CH₃ group.
-
The COSY correlations establish the connectivity between H-3, H-4, and H-6.
-
The HSQC spectrum links each proton to its directly attached carbon, confirming the assignments in the ¹³C spectrum.
-
The two quaternary carbons are assigned based on their expected chemical shifts, influenced by the nitrogen and nitro group substituents.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.[10] Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (153.14 g/mol ).[11]
Fragmentation Pattern: The fragmentation of the molecular ion provides clues about the structure. For nitropyridine derivatives, common fragmentation pathways include the loss of the nitro group (NO₂) or parts of the substituent groups.[10][12] The fragmentation pattern can help to distinguish between different isomers.
Table 2: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 153 | Molecular Ion [M]⁺ |
| 138 | [M - CH₃]⁺ |
| 123 | [M - NO]⁺ |
| 107 | [M - NO₂]⁺ |
| 78 | Pyridine ring fragment |
Comparison of Techniques: A Holistic View
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity, chemical environment, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirement | Milligram quantities | Microgram to nanogram quantities |
| Sample State | Solution | Solid, liquid, or gas |
| Destructive? | No | Yes (in some modes) |
| Key Strength | Unambiguous determination of molecular structure | High sensitivity and confirmation of molecular formula |
Conclusion: A Self-Validating Approach to Structural Certainty
The structural elucidation of this compound serves as an excellent example of the necessity for a multi-technique analytical approach. While ¹H and ¹³C NMR provide the primary framework of the molecular structure, advanced techniques like DEPT, COSY, and HSQC are essential for unambiguous assignment of all signals and confirmation of atomic connectivity. Mass spectrometry complements this by providing an independent verification of the molecular weight and offering fragmentation data that is consistent with the proposed structure. By integrating the data from both NMR and MS, researchers can achieve a high degree of confidence in the assigned structure, a critical requirement for advancing drug development and materials science.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal resolution.[8]
-
1D ¹H NMR: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
1D ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
DEPT-135: Run a standard DEPT-135 pulse sequence to differentiate between CH, CH₂, and CH₃ signals.[6]
-
2D COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish ¹H-¹H correlations.[8]
-
2D HSQC: Acquire a gradient-selected HSQC (gHSQC) spectrum to determine one-bond ¹H-¹³C correlations.[8]
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions.
References
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
University of the West Indies. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]
-
ResearchGate. (n.d.). The DEPT analysis shows the existence of methyl, methylene, and methine group in H-1 NMR and in C-13 NMR spectrum. Retrieved from [Link]
-
MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Methylene (CH 2 ) selective 1 H, 13 C DEPT-HSQC NMR spectrum of SPE-DOM. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Retrieved from [Link]
-
MDPI. (2021, October 31). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]
-
CORE. (n.d.). a mass spectral study of - 2-pyrimidones ând 2-pyrimidthiones. Retrieved from [Link]
-
National Institutes of Health. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
-
J-Stage. (n.d.). The Mass Spectra of Pyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Testbook. (n.d.). [Solved] The correct match of 13C NMR chemical shift values (&de. Retrieved from [Link]
-
Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of compound 5. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methylamino-3-nitropyridine - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-nitropyridine. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 39265 PDFs | Review articles in NMR STRUCTURE ELUCIDATION. Retrieved from [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. testbook.com [testbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Purity Assessment of 2-Methylamino-5-nitropyridine from Different Suppliers
Introduction: The Critical Role of Purity in Research and Drug Development
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of scientific validity and therapeutic safety.[1][2] 2-Methylamino-5-nitropyridine is a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can have profound consequences, leading to altered biological activity, unexpected toxicity, and compromised reproducibility of experimental results.[3][4] This guide provides a comprehensive framework for the purity assessment of this compound from different commercial suppliers, offering researchers, scientists, and drug development professionals a practical approach to qualifying this critical reagent for its intended use.
The International Council for Harmonisation (ICH) has established stringent guidelines, specifically ICH Q3A(R2), which outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6][7][8] Adherence to these guidelines is paramount in ensuring the quality and safety of pharmaceutical products.[9] This guide will leverage the principles of these guidelines to establish a robust analytical workflow for the comparative purity assessment of this compound.
Potential Impurities in this compound
The impurity profile of this compound is intrinsically linked to its synthetic route.[3] Common methods for its synthesis often involve the nitration of a pyridine precursor followed by nucleophilic substitution.[10][11] This can give rise to a variety of process-related impurities and degradation products. Understanding the potential impurities is the first step in developing a comprehensive analytical strategy for their detection and quantification.[2]
Common Classes of Impurities:
-
Isomeric Impurities: During the nitration of the pyridine ring, the formation of regioisomers is a common side reaction.[12][13] For example, 2-Methylamino-3-nitropyridine could be a potential isomeric impurity.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual starting materials, such as 2-aminopyridine or 2-chloropyridine, in the final product.[9]
-
By-products of Synthesis: Side reactions can generate various by-products. For instance, over-methylation could lead to the formation of 2-(Dimethylamino)-5-nitropyridine.
-
Degradation Products: The nitro and amino functionalities of the molecule can be susceptible to degradation under certain conditions of heat, light, or pH, potentially leading to hydrolysis or oxidation products.
-
Residual Solvents: Solvents used during the synthesis and purification process may be present in the final product and must be controlled according to ICH Q3C guidelines.[6]
Analytical Workflow for Purity Assessment
A multi-pronged analytical approach is essential for a thorough purity assessment. This guide proposes a workflow that combines chromatographic and spectroscopic techniques to identify and quantify impurities.
Caption: Overall workflow for the purity assessment of this compound.
Comparative Data from Different Suppliers
The following table presents illustrative data from the analysis of this compound obtained from three fictional suppliers (A, B, and C). This data is intended to demonstrate how the results from different analytical techniques can be integrated to build a comprehensive purity profile for each supplier.
| Parameter | Supplier A | Supplier B | Supplier C | ICH Q3A Identification Threshold * |
| Appearance | Pale yellow crystalline solid | Off-white powder | Yellow powder | - |
| HPLC Purity (%) | 99.85 | 99.52 | 98.91 | - |
| Impurity 1 (Isomer, %) | 0.08 | 0.25 | 0.55 | > 0.10% |
| Impurity 2 (Unreacted SM, %) | < 0.05 | 0.12 | 0.28 | > 0.10% |
| Impurity 3 (Unknown, %) | < 0.05 | 0.06 | 0.15 | > 0.10% |
| Total Impurities by HPLC (%) | 0.15 | 0.48 | 1.09 | - |
| Residual Solvents (GC-MS) | Toluene (50 ppm) | Dichloromethane (150 ppm) | Toluene (120 ppm), Acetone (80 ppm) | Varies by solvent |
| ¹H NMR | Conforms to structure | Conforms to structure, minor unidentified signals | Conforms to structure, notable unidentified signals | - |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure | - |
*For a maximum daily dose of ≤ 2g/day, the identification threshold is typically 0.10% or 1.0 mg total daily intake, whichever is lower.[9]
Experimental Protocols
The following are detailed, illustrative protocols for the key analytical techniques used in this guide. These methods are based on established procedures for similar compounds and should be validated according to ICH Q2(R1) guidelines before implementation.[14][15][16][17]
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the primary technique for quantifying the purity of the main component and detecting non-volatile impurities. A reversed-phase method is suitable for separating the polar this compound from its potentially less polar or more polar impurities.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject 10 µL of the sample solution. Identify and quantify impurities based on their relative retention times and peak areas relative to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for the identification and quantification of volatile organic impurities, including residual solvents. Electron ionization (EI) provides characteristic fragmentation patterns that aid in the structural elucidation of unknown volatile impurities.[18][19]
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol).
-
Analysis: Inject 1 µL of the sample solution. Identify residual solvents and other volatile impurities by comparing their mass spectra and retention times to a reference library.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the main component and for the identification of impurities that are present at significant levels. The chemical shifts and coupling patterns provide detailed information about the molecular structure.[20][21]
Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Integrate the signals to determine the relative ratios of protons.
-
-
¹³C NMR:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Analysis: Compare the obtained spectra with reference spectra of this compound.[22] Analyze any additional signals to identify potential impurities.
Interpretation of Results and Supplier Comparison
-
Supplier A demonstrates the highest purity (99.85%) with all individual impurities below the ICH identification threshold of 0.10%. The low level of residual toluene is also well within acceptable limits for most applications. This supplier would be the preferred choice for applications requiring high purity, such as in late-stage drug development or for use as a reference standard.
-
Supplier B shows a good purity profile (99.52%), but with two impurities exceeding the 0.10% identification threshold. Further investigation would be required to identify the structures of these impurities and assess their potential impact on downstream applications. The level of residual dichloromethane is also a consideration. This material may be suitable for early-stage research where the impact of these specific impurities is deemed to be low.
-
Supplier C has the lowest purity (98.91%) with multiple impurities exceeding the identification threshold. The presence of a significant unknown impurity (0.15%) and multiple residual solvents would necessitate extensive purification before this material could be used in any regulated or sensitive application. This material may only be suitable for non-critical applications or would require significant in-house purification.
The Impact of Impurities on Experimental Outcomes
The presence of the impurities detailed in the comparative data can have significant and detrimental effects on research and development activities:
-
Isomeric Impurities: Can lead to the formation of undesired isomeric final products, complicating purification and potentially exhibiting different pharmacological or toxicological profiles.
-
Unreacted Starting Materials: May interfere with subsequent reaction steps or introduce their own biological activities, confounding experimental results.
-
Unknown Impurities: Pose the greatest risk as their structure and potential reactivity are unknown. They could be highly reactive, toxic, or interfere with analytical methods.
-
Residual Solvents: Can have their own toxicity and may also affect the physical properties of the compound, such as its crystal form and solubility.
The following diagram illustrates how an impurity in a starting material can propagate through a synthetic pathway, leading to an impure final product.
Caption: Propagation of an impurity from a starting material to the final product and its impact.
Conclusion and Recommendations
This guide has outlined a comprehensive strategy for the purity assessment of this compound from different suppliers. The illustrative data highlights the significant variability that can exist in the quality of commercially available reagents. It is imperative that researchers and drug development professionals do not assume the purity stated on a supplier's label is sufficient for their specific needs.
Key Recommendations:
-
Always perform in-house quality control on critical starting materials using a multi-technique approach as outlined in this guide.
-
Develop a thorough understanding of the synthetic route of the material to anticipate potential impurities.
-
Adhere to ICH guidelines for the identification and qualification of impurities, particularly for materials intended for use in regulated environments.
-
Choose suppliers who can provide detailed certificates of analysis with data from multiple analytical techniques.
By implementing a rigorous purity assessment program, researchers can ensure the quality and integrity of their scientific work, accelerate the drug development process, and ultimately contribute to the creation of safer and more effective medicines.
References
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. [Link]
-
Where Do Impurities In Pharmaceutical Analysis Come From? (n.d.). Senieer. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]
-
Pharmaceutical Impurities & Their Effects. (n.d.). Advent Chembio. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH. [Link]
-
Method categories according to the ICH Q2(R1). (2018, May 11). Lösungsfabrik. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
-
Multinuclear 1H, 13C and 15N NMR Study of Some Substituted 2-amino-4-nitropyridines and Their N-oxides. (n.d.). PubMed. [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database. [Link]
- WO2010089773A2 - Process for preparation of nitropyridine derivatives. (n.d.).
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. [Link]
-
Method development and laboratory intercomparison of an RP-HPLC-UV method for energetic chemicals in marine tissues. (2019, February 6). NIH. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International. [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). PMC - PubMed Central. [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2025, August 6). ResearchGate. [Link]
-
Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). PMC - NIH. [Link]
-
Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. (n.d.). ResearchGate. [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011, August 24). Bentham Open. [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.).
-
Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. (n.d.). Journal of Pharmaceutical Research. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (n.d.).
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (n.d.).
- CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone. (n.d.).
Sources
- 1. jpionline.org [jpionline.org]
- 2. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 3. oceanicpharmachem.com [oceanicpharmachem.com]
- 4. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 12. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
- 15. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. rsc.org [rsc.org]
- 21. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound(4093-89-4) 1H NMR spectrum [chemicalbook.com]
Comparing the efficacy of different catalysts for 2-Methylamino-5-nitropyridine synthesis
For researchers and professionals in drug development, the synthesis of substituted pyridines is a foundational element of molecular design. Among these, 2-Methylamino-5-nitropyridine stands out as a crucial intermediate, its structure embedded in numerous pharmacologically active agents. The primary route to this compound involves the C-N cross-coupling of 2-chloro-5-nitropyridine with methylamine. The choice of catalyst for this transformation is not merely a procedural detail; it is a critical decision that dictates reaction efficiency, yield, purity, and overall process viability.
This guide provides an in-depth, objective comparison of the primary catalytic systems employed for this synthesis. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of each method, present comparative performance data, and offer detailed experimental procedures to empower researchers to make informed decisions for their specific applications.
The Synthetic Challenge: Activating an Electron-Deficient Ring
The synthesis of this compound requires the formation of a carbon-nitrogen bond at the C2 position of a pyridine ring. The inherent electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing nitro group at the C5 position, makes the C2 chlorine an excellent leaving group for nucleophilic aromatic substitution (SNAr). However, achieving high efficiency and selectivity often necessitates catalytic intervention. The leading strategies can be broadly categorized into Palladium-catalyzed, Copper-catalyzed, and, under specific conditions, catalyst-free methodologies.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable versatility and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction provides a highly efficient and generally mild route to aryl and heteroaryl amines.[2][3]
Mechanistic Insight & Rationale
The efficacy of the Buchwald-Hartwig reaction hinges on a well-understood catalytic cycle. The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the C-Cl bond of 2-chloro-5-nitropyridine. Subsequent coordination of methylamine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination yields the desired this compound and regenerates the Pd(0) catalyst.[1][4]
The choice of ligand is paramount. For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are essential. Ligands like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are particularly effective. Their wide bite angle and electron-donating properties facilitate the crucial reductive elimination step and stabilize the catalytically active species, preventing catalyst decomposition and leading to high turnover numbers.[5]
Diagram: The Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation: The Classical Alternative
The Ullmann condensation is a classical method for C-N bond formation, predating modern palladium catalysis.[6] It utilizes a copper catalyst and, while often requiring more forcing conditions than the Buchwald-Hartwig reaction, it presents a more economical and readily available alternative.[7]
Mechanistic Insight & Rationale
The traditional Ullmann reaction involves stoichiometric amounts of copper metal at high temperatures.[6] Modern protocols, however, employ catalytic amounts of a copper(I) source, such as CuI, often in the presence of a ligand to improve solubility and reactivity. The mechanism is thought to involve the formation of a copper(I) amide intermediate, which then reacts with the aryl halide.[7][8] For substrates like 2-chloro-5-nitropyridine, the strong electron-withdrawing nature of the nitro group activates the C-Cl bond, making it susceptible to coupling under these conditions. While often ligand-free systems can be effective, ligands such as 1,2-diols or N-oxides can accelerate the reaction.[6][9]
A key consideration for this method is the potential for higher reaction temperatures and pressures compared to palladium-catalyzed systems, which may limit its applicability for sensitive substrates. However, its cost-effectiveness makes it an attractive option for large-scale synthesis.
Diagram: Simplified Ullmann-type C-N Coupling
Caption: A generalized workflow for catalyst-driven synthesis and product isolation.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
(Adapted from procedures for amination of halo-pyridines) [2][3]
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 mmol, 1.0 eq.), cesium carbonate (Cs₂CO₃, 1.4 mmol, 1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by a solution of methylamine (e.g., 2.0 M in THF, 1.2 mmol, 1.2 eq.).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Copper-Catalyzed Ullmann-type Amination
(Adapted from procedures for amination of halo-pyridines) [4]
-
Vessel Preparation: In a sealable pressure vessel, combine 2-chloro-5-nitropyridine (1.0 mmol, 1.0 eq.), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Reagent Addition: Add N,N-dimethylformamide (DMF, 5 mL) and a solution of methylamine (e.g., 40% in water, 2.0 mmol, 2.0 eq.).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 145-155 °C. Stir the reaction for 7-9 hours. Caution: Reaction is under pressure.
-
Monitoring: After cooling, carefully open the vessel. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Catalyst-Free Microwave-Assisted SNAr
(Adapted from procedures for amination of activated heteroaryl chlorides) [10][11]
-
Vessel Preparation: In a 10 mL microwave reaction vial, place 2-chloro-5-nitropyridine (1.0 mmol, 1.0 eq.).
-
Reagent Addition: Add a solution of methylamine (e.g., 40% in water, 5 mL). The amine serves as both the nucleophile and the solvent.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 100-120 °C for 10-30 minutes. Caution: Monitor pressure within the vial.
-
Monitoring: After cooling, check for complete consumption of the starting material by TLC.
-
Work-up: Cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to obtain the final product, which is often of high purity without the need for chromatography.
Conclusion and Recommendations
The synthesis of this compound can be approached through several effective methods, each with a distinct profile of advantages and limitations.
-
For maximum versatility, functional group tolerance, and consistently high yields under relatively mild conditions, the Palladium-Catalyzed Buchwald-Hartwig amination with a suitable ligand like Xantphos is the premier choice. It is particularly well-suited for small-scale synthesis and medicinal chemistry applications where substrate scope and reliability are paramount.
-
For large-scale, cost-sensitive production, a Copper-Catalyzed Ullmann-type reaction is a strong contender. While it may require more optimization and more stringent reaction conditions (higher temperature and pressure), the significantly lower cost of the catalyst makes it economically attractive.
-
For this specific, highly activated substrate, the Catalyst-Free Microwave-Assisted SNAr presents the most efficient, economical, and environmentally benign option. Its operational simplicity, rapidity, and elimination of metal catalysts make it an ideal method for dedicated synthesis where the substrate is known to be highly reactive.
Ultimately, the optimal catalyst is context-dependent. By understanding the mechanistic principles and weighing the practical considerations of cost, scale, and equipment availability, researchers can select the most appropriate method to efficiently and reliably synthesize this valuable chemical intermediate.
References
- BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. BenchChem.
- Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. The Journal of Organic Chemistry.
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (2025).
-
PrepChem. (2023). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]
- Monza, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- BenchChem. (2025). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. BenchChem.
-
Organic Chemistry Portal. (2021). Ullmann Reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- Zubenko, A. A., et al. (2025). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines.
- Roy, S., et al. (2017). Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances, 7, 44366–44370.
- ResearchGate. (2025).
- Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- ACS Figshare. (2016). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Collection.
- Roy, S., et al. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Publishing.
- ACS Figshare. (2016). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid - The Journal of Organic Chemistry. Collection.
- Ji, J., Li, T., & Bunnelle, W. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611-4614.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 5. [PDF] Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. | Semantic Scholar [semanticscholar.org]
- 6. CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines [organic-chemistry.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. squ.elsevierpure.com [squ.elsevierpure.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2-Methylamino-5-nitropyridine Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer and antimicrobial effects.[1][2] Among these, the 2-amino-5-nitropyridine core has emerged as a particularly promising pharmacophore. The introduction of a nitro group at the 5-position can significantly modulate the electronic properties of the pyridine ring, often enhancing the compound's interaction with biological targets. This guide provides a comparative analysis of the biological activity of 2-methylamino-5-nitropyridine derivatives, synthesizing available experimental data to offer insights for researchers, scientists, and drug development professionals.
The 2-Amino-5-nitropyridine Scaffold: A Privileged Structure
The 2-amino-5-nitropyridine structure is a versatile building block in the synthesis of a wide range of biologically active molecules.[1] The amino group at the 2-position serves as a key handle for synthetic modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The electron-withdrawing nature of the nitro group at the 5-position influences the reactivity and biological interactions of the entire molecule. This electronic feature is often crucial for the observed anticancer and antimicrobial properties.
Comparative Anticancer Activity
Recent studies have highlighted the potential of 2-amino-5-nitropyridine derivatives as effective anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
In Vitro Cytotoxicity Data
A notable study involved the synthesis of nitropyridine-linked 4-arylidenethiazolidin-4-ones from 2-amino-5-nitropyridine. These derivatives exhibited selective and potent activity against certain cancer cell lines.[1]
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 35a | 2-((5-nitro-4-(4-methoxyphenyl)-thiazol-2(3H)-ylidene)amino)pyridine | MCF-7 (Breast Cancer) | 6.41 | [1] |
| 35d | 2-((5-nitro-4-(piperidin-1-yl)-thiazol-2(3H)-ylidene)amino)pyridine | HepG2 (Liver Cancer) | 7.63 | [1] |
Analysis of Anticancer Data: The data indicates that derivatization of the 2-amino group of 5-nitropyridine can lead to compounds with significant cytotoxic activity in the low micromolar range. The selectivity observed between different cancer cell lines (MCF-7 vs. HepG2) for compounds 35a and 35d underscores the importance of the substituent at the 4-position of the thiazolidin-4-one ring in determining the anticancer profile. The methoxyphenyl group in 35a appears to confer greater potency against breast cancer cells, while the piperidine moiety in 35d is more effective against liver cancer cells.
Mechanistic Insights into Anticancer Action
The anticancer mechanism of pyridine derivatives often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, some anticancer pyridines have been shown to upregulate tumor suppressor proteins like p53 and activate stress-activated protein kinase pathways, such as the JNK pathway, leading to cell death in cancer cells.
The following diagram illustrates a potential signaling pathway that could be affected by this compound derivatives, leading to anticancer effects.
Caption: Potential anticancer signaling pathway of this compound derivatives.
Comparative Antimicrobial Activity
The 2-aminopyridine scaffold is a well-established pharmacophore in the design of antimicrobial agents.[1] The introduction of a nitro group can further enhance this activity. The efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
In Vitro Antimicrobial Data
A study on a series of 2-amino-5-substituted pyridine derivatives demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 2c | Staphylococcus aureus | 0.039 ± 0.000 | [1] |
| 2c | Bacillus subtilis | 0.039 ± 0.000 | [1] |
Analysis of Antimicrobial Data: The exceptionally low MIC values for compound 2c highlight the potent antibacterial activity that can be achieved with 2-amino-5-substituted pyridines. While the specific structure of "2c" is not detailed in the abstract, the result underscores the potential of this class of compounds as leads for the development of new antibiotics. The high potency against Gram-positive bacteria like S. aureus and B. subtilis is particularly noteworthy, as these are significant human pathogens.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound derivatives.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Workflow for MTT Assay:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. While a comprehensive SAR study on a large library of these specific compounds is not yet available, general principles can be inferred from the broader class of pyridine derivatives.
-
Substitution at the 2-amino position: As seen with the anticancer derivatives, the nature of the substituent on the 2-amino group is critical for both potency and selectivity. The introduction of heterocyclic rings, such as thiazolidinone, can lead to potent compounds.
-
The role of the 5-nitro group: The strong electron-withdrawing nature of the nitro group is believed to be a key contributor to the biological activity, potentially through mechanisms involving bioreduction or by enhancing interactions with biological targets.
-
Other substitutions on the pyridine ring: The placement of other substituents on the pyridine ring can influence the molecule's lipophilicity, steric profile, and electronic properties, all of which can impact its biological activity.
Conclusion and Future Directions
The available data strongly suggest that this compound derivatives represent a promising class of compounds with significant potential for development as both anticancer and antimicrobial agents. The potent activities observed in preliminary studies warrant further investigation. Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship. Mechanistic studies are also crucial to elucidate the precise molecular targets and pathways responsible for their biological effects. Such efforts will be instrumental in optimizing the therapeutic potential of this versatile chemical scaffold.
References
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylamino-5-nitropyridine
Abstract
The robust quantification of 2-Methylamino-5-nitropyridine, a key chemical entity in various developmental pipelines, is contingent upon the implementation of rigorously validated analytical methods. This guide presents a comprehensive framework for the development, validation, and subsequent cross-validation of two orthogonal chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind methodological choices, grounding each step in the principles of analytical quality by design and the authoritative standards set by the International Council for Harmonisation (ICH). We provide detailed experimental protocols, comparative data tables, and a clear workflow for executing a cross-validation study to ensure inter-method consistency and reliability. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with establishing fit-for-purpose analytical control strategies.
Introduction: The Analytical Imperative
This compound is a substituted nitropyridine, a class of compounds frequently encountered as intermediates or impurities in pharmaceutical manufacturing. Its accurate quantification is critical for process control, stability testing, and ensuring the safety and efficacy of final drug products. The selection of an analytical method is not arbitrary; it is a strategic decision dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., purity assay, impurity profiling, or release testing).
While a single validated method can be sufficient, employing two orthogonal methods—methods based on different scientific principles—provides a higher degree of confidence in the reported results. Cross-validation, the process of formally comparing the results from two validated methods, is the ultimate confirmation of analytical accuracy.[1] This guide will compare the two most powerful and ubiquitous techniques in pharmaceutical analysis, HPLC and GC, and provide a blueprint for their cross-validation in the context of analyzing this compound.
Foundational Principles: The ICH Q2(R2) Validation Framework
Any discussion of method validation must be anchored to regulatory expectations. The ICH Q2(R2) guideline provides a harmonized framework for validating analytical procedures, ensuring that a method is suitable for its intended purpose.[2][3][4] Our entire approach is built upon these principles. The core performance characteristics that must be evaluated for quantitative methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The capacity to elicit test results directly proportional to the analyte concentration over a defined range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (intra-assay precision).
-
Intermediate Precision (inter-assay, inter-day, inter-analyst variation).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
This guide will integrate these validation steps into the workflow before proceeding to the final cross-validation comparison.
The Overall Analytical Workflow
The logical flow from initial method development to final inter-method comparison is crucial. It ensures that resources are used efficiently and that the final cross-validation is meaningful. A failure at the cross-validation stage often points to an oversight in the initial development or validation of one of the individual methods.
Candidate Method 1: Reversed-Phase HPLC-UV
Rationale for Selection
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis. For a compound like this compound, which possesses a chromophore (the nitropyridine ring system) and is non-volatile, Reversed-Phase HPLC with UV detection is the logical first choice.[5][6] It offers excellent versatility, robustness, and is suitable for both purity and assay determinations. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Proposed Starting Conditions & Protocol
The following protocol is a well-founded starting point for method development, which must then be optimized and formally validated.
Experimental Protocol: HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Causality: A C18 column provides a standard nonpolar stationary phase that is effective for retaining a wide range of moderately polar organic molecules like the target analyte.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Causality: The acid suppresses the ionization of any free silanols on the silica backbone, leading to better peak shape.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: 10% B to 90% B over 20 minutes.
-
Causality: A gradient is essential for impurity profiling to ensure that both more polar and less polar impurities are eluted and resolved from the main peak.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~350 nm (A PDA detector should be used during development to determine the optimal wavelength).
-
Causality: Nitropyridine compounds typically exhibit strong absorbance in the UV region.[7]
-
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): 50:50 Acetonitrile:Water.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent. Prepare working standards for linearity and accuracy by serial dilution (e.g., 0.5 - 150 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample material in the diluent to achieve a target concentration within the validated linear range (e.g., 100 µg/mL).
-
-
Validation Procedure:
-
Perform a full validation study as per ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, LOQ, and robustness.[8]
-
Candidate Method 2: Gas Chromatography (GC-FID/MS)
Rationale for Selection
Gas Chromatography provides an orthogonal separation mechanism to HPLC, based on the analyte's volatility and interaction with the stationary phase in the gas phase. It is exceptionally powerful for separating volatile and semi-volatile compounds and offers very high peak efficiency. While this compound is not highly volatile, GC is a viable technique, particularly for identifying trace volatile impurities that might not be well-resolved by HPLC.[6][9]
A key consideration for nitro-aromatic compounds is thermal stability.[10] Standard hot split/splitless inlets can sometimes cause degradation. Therefore, the use of a Programmable Temperature Vaporizer (PTV) inlet is recommended to gently introduce the sample onto the column before rapid heating, minimizing potential breakdown.[11]
Proposed Starting Conditions & Protocol
Experimental Protocol: GC-FID Method
-
Instrumentation:
-
Gas chromatograph with a PTV inlet, autosampler, and both a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for peak identification during development.
-
-
Chromatographic Conditions (Starting Point):
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Causality: A DB-5 column is a robust, general-purpose column providing good separation for a wide range of semi-polar compounds.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet (PTV): Start at 60 °C, then ramp at 120 °C/min to 300 °C.
-
Causality: This gentle ramp volatilizes the sample on-column, minimizing the time the analyte spends at high temperatures in the inlet, thus reducing the risk of thermal degradation.[11]
-
-
Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min).
-
Detector (FID): 320 °C.
-
Injection Volume: 1 µL (splitless mode).
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane or Methanol.
-
Standard/Sample Preparation: Similar to HPLC, prepare stock solutions and dilute to a working concentration range suitable for GC-FID (e.g., 1 - 200 µg/mL).
-
-
Validation Procedure:
-
Validate the method according to ICH Q2(R2) guidelines. Pay special attention during specificity studies to identify any potential degradation products formed in the inlet.
-
Head-to-Head Comparison: Performance Expectations
The choice between HPLC and GC is not always about which is "better," but which is more "fit-for-purpose." The following table summarizes the expected performance characteristics based on the underlying principles of each technique.
| Parameter | Reversed-Phase HPLC-UV | Gas Chromatography (GC-FID) | Rationale / Causality |
| Applicability | Excellent for primary assay and non-volatile impurities. | Excellent for volatile/semi-volatile impurities. | Separation mechanism is based on polarity (HPLC) vs. volatility (GC). |
| Specificity | High. Can be enhanced with a PDA detector. Potential for co-elution of structurally similar compounds. | Very High. Orthogonal selectivity to HPLC. MS detector provides definitive identification. | Different physical principles of separation reduce the likelihood of identical co-elutions. |
| Sensitivity (LOQ) | Typically in the low µg/mL to high ng/mL range. | Typically in the low µg/mL to high ng/mL range. FID is highly sensitive for hydrocarbons. | Both are highly sensitive techniques, with specific LOQs dependent on the analyte's response factor. |
| Precision (%RSD) | Excellent. Typically <1.0% for main analyte. | Excellent. Typically <1.5% for main analyte. | Modern automated instrumentation provides outstanding repeatability for both techniques. |
| Robustness | Generally high, but sensitive to mobile phase pH and composition. | Generally high, but sensitive to inlet temperature and potential column bleed at high temperatures. | HPLC robustness is tied to chemical interactions; GC is tied to thermal and gas flow parameters. |
| Key Challenge | Resolving all related substances from the main peak. | Potential for thermal degradation of the nitro group in the inlet. | The nitro-functional group can be labile at the high temperatures often used in GC inlets.[10] |
The Cross-Validation Protocol: Establishing Equivalence
Once both the HPLC and GC methods have been individually developed and validated, the final step is to perform a cross-validation study. The goal is to demonstrate that both methods provide comparable (though not necessarily identical) results for the same batch of material.[1]
Step-by-Step Cross-Validation Procedure:
-
Select Material: Choose a single, homogeneous batch of this compound. If available, use a batch known to contain low levels of process-related impurities.
-
Sample Preparation (n=6): Prepare at least six independent samples from this batch at the nominal concentration used for assay (e.g., 100 µg/mL).
-
Analysis:
-
Analyze all six samples using the fully validated HPLC-UV method.
-
Analyze the same six samples using the fully validated GC-FID method.
-
-
Data Compilation: For each method, calculate the mean assay value, standard deviation, and relative standard deviation (%RSD). Profile and quantify any detected impurities.
-
Statistical Comparison:
-
Assay Value: Compare the mean assay values obtained from the two methods. A two-sample t-test can be used to determine if there is a statistically significant difference between the means.
-
Impurity Profile: Compare the impurity profiles. Note that relative retention times and response factors will differ, but the number and approximate levels of impurities should be comparable. An orthogonal method like GC might detect volatile impurities not seen by HPLC, and vice-versa. This is a valuable outcome.
-
-
Acceptance Criteria: The acceptance criteria must be pre-defined in a validation protocol. A typical criterion is that the mean assay values from the two methods should agree within ±2.0%. Any significant discrepancies in the impurity profile must be investigated and understood.
Conclusion and Recommendations
Neither HPLC nor GC is unilaterally superior for the analysis of this compound; they are powerful, complementary tools.
-
HPLC-UV stands out as the preferred method for routine quality control, stability testing, and final product release assays due to its high precision, robustness, and direct applicability to non-volatile analytes in various matrices.
-
GC-FID/MS serves as an invaluable orthogonal method. It is ideal for specialized applications such as identifying volatile organic impurities from raw materials or solvents, and for confirming the identity of peaks through mass spectrometry.
A successful cross-validation, as outlined in this guide, provides the highest level of assurance in the analytical data. It demonstrates that the reported values are independent of the specific methodology used, thereby building a robust and scientifically sound foundation for critical decision-making throughout the drug development lifecycle.
References
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Link
-
Kim, et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC, NIH. Link
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Link
-
Biosynth. 2-(Methylamino)-5-nitropyridine-3-carbonitrile. Link
-
Pande V.V et al. A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. Link
-
ResearchGate. Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. Link
-
Sankaralingam, M. Analytical Method Validation: An Updated Review. SciSpace. Link
-
Benchchem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. Link
-
Heliyon. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. NIH. Link
-
International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
ResearchGate. Pyridine and GC Capillary Column, is it safe?. Link
-
Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Link
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Link
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC, NIH. Link
-
MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Link
-
ChemicalBook. (2025). This compound. Link
-
DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC, NIH. Link
-
Bulgarian Chemical Communications. Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Link
-
SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Link
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Link
-
NIST. 2-Amino-5-nitropyridine. NIST WebBook. Link
-
ProPharma. Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. Link
-
Research Journal of Pharmacy and Technology. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Link
-
ACS Publications. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. NIH. Link
-
ResearchGate. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Link
-
Alchem.Pharmtech. CAS 4093-89-4 | this compound. Link
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Link
-
Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Link
Sources
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-N-Substituted-5-Nitropyridines: A Performance Benchmark
For correspondence:
Abstract
In the landscape of pharmaceutical and agrochemical development, 2-N-substituted-5-nitropyridines are indispensable building blocks. Their synthesis, most commonly achieved via nucleophilic aromatic substitution (SNAr) on a 2-halopyridine precursor, is a critical process where efficiency and yield are paramount. This guide provides a comprehensive performance benchmark for the synthesis of 2-Methylamino-5-nitropyridine and its close analogs, 2-(Ethylamino)-5-nitropyridine and 2-(Dimethylamino)-5-nitropyridine, from the common intermediate 2-Chloro-5-nitropyridine. We will delve into the mechanistic underpinnings of this transformation, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of 2-N-Substituted-5-Nitropyridines
The 5-nitropyridine scaffold is a privileged motif in medicinal chemistry, imparting unique electronic properties that can enhance biological activity. The substituent at the 2-position plays a crucial role in modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile. This compound, in particular, is a key intermediate in the synthesis of a variety of bioactive compounds.
The primary route to these valuable compounds is the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. The electron-deficient nature of the pyridine ring, further accentuated by the potent electron-withdrawing nitro group at the 5-position, renders the 2-position highly susceptible to nucleophilic attack, making the displacement of a leaving group, such as a halogen, a facile process.[1][2] This guide will focus on the reaction of 2-Chloro-5-nitropyridine with methylamine and other small alkylamines, providing a comparative analysis of their performance.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-nitropyridine
The SNAr reaction of 2-Chloro-5-nitropyridine with an amine proceeds through a well-established addition-elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
-
Nucleophilic Attack: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring. This step is typically the rate-determining step of the reaction. The lone pair of electrons on the nitrogen atom of the amine forms a new carbon-nitrogen bond.
-
Formation of the Meisenheimer Complex: This nucleophilic addition disrupts the aromaticity of the pyridine ring, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group at the 5-position, which provides significant resonance stabilization.
-
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, a good leaving group. This step is generally fast. The final product is the 2-N-substituted-5-nitropyridine.
Sources
Literature comparison of synthetic yields for 2-Methylamino-5-nitropyridine
An In-Depth Comparative Guide to the Synthetic Yields of 2-Methylamino-5-nitropyridine
Authored by: A Senior Application Scientist
Introduction: this compound is a valuable substituted pyridine derivative, frequently employed as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The electronic properties of the pyridine ring, modified by an electron-donating methylamino group and a strongly electron-withdrawing nitro group, make it a versatile building block. This guide provides a comprehensive comparison of the primary synthetic methodologies for this compound, with a focus on reaction yields, mechanistic underpinnings, and detailed experimental protocols to inform research and development professionals.
Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and efficient route for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a suitable 2-halopyridine, typically 2-chloro-5-nitropyridine, with methylamine.
Mechanistic Rationale
The SNAr mechanism is highly effective for this transformation due to the electronic architecture of the 2-chloro-5-nitropyridine substrate.[1] Aromatic rings are generally nucleophilic; however, the presence of potent electron-withdrawing groups can render them susceptible to nucleophilic attack.[1]
-
Activation: The nitro group (-NO₂) at the 5-position (para to the leaving group) strongly activates the pyridine ring towards nucleophilic attack by withdrawing electron density through resonance and inductive effects.[2]
-
Stabilization: This electron withdrawal stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile (methylamine) attacks the carbon atom bearing the leaving group.[1] The negative charge in this intermediate is effectively delocalized onto the oxygen atoms of the nitro group.
-
Leaving Group Departure: The chlorine atom at the 2-position is an excellent leaving group, and its departure re-establishes the aromaticity of the pyridine ring to yield the final product.[2]
Comparative Analysis of Reaction Conditions and Yields
While specific literature detailing the synthesis of this compound is sparse, extensive data exists for analogous reactions involving 2-chloro-5-nitropyridine derivatives and various primary and secondary amines. This data provides a robust framework for predicting optimal conditions and expected yields.
The following table summarizes typical yields for SNAr reactions on a closely related substrate, 2-Chloro-3-methyl-5-nitropyridine, which demonstrates the impact of different nucleophiles and solvent systems.[2]
| Amine Type | Specific Amine | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Benzylamine | Isopropanol/Water (1:1) | None | 80 | 2 | 85-95 |
| Secondary Aliphatic | Morpholine | Ethanol | Et₃N | Reflux | 2-4 | 80-90 |
| Secondary Aliphatic | 1-Methyl-3-phenylpiperazine | DMSO | KF | 140 | 12 | High (unspecified) |
Analysis of Experimental Choices:
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or isopropanol/water mixtures are effective and environmentally benign options for many primary amines.[2] For less reactive amines, polar aprotic solvents like DMSO can accelerate the reaction rate by solvating the cation without strongly hydrogen-bonding to the nucleophile, thus increasing its effective nucleophilicity.[2]
-
Temperature: The reactions are typically heated to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring. Temperatures ranging from 80°C to reflux are common.[2]
-
Base: While strong bases are not always necessary, an acid scavenger like triethylamine (Et₃N) can be added to neutralize the HCl generated during the reaction, especially with secondary amines, preventing the protonation and deactivation of the amine nucleophile.[2]
Based on this comparative data, the reaction of 2-chloro-5-nitropyridine with methylamine (a primary aliphatic amine) is expected to proceed in high yield (likely >90% ) under conditions similar to those used for benzylamine.
Detailed Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from a generalized procedure for the reaction of 2-chloro-nitropyridines with primary amines.[2]
Materials:
-
2-Chloro-5-nitropyridine
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Isopropanol
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.
-
With stirring at room temperature, add methylamine (1.2–1.5 eq) to the solution. Safety Note: Methylamine is a flammable and corrosive gas/solution. Handle in a well-ventilated fume hood.
-
Attach a condenser and heat the reaction mixture to 80°C.
-
Maintain the temperature and stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate (the product) forms upon cooling, it can be collected by filtration, washed with cold water, and dried.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x volume of the reaction mixture).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound.
Alternative Synthetic Route: Direct Nitration
An alternative, though more challenging, approach is the direct electrophilic nitration of 2-methylaminopyridine. This method is common for preparing related compounds like 2-amino-4-methyl-5-nitropyridine from 2-amino-4-methylpyridine.[3]
Challenges and Considerations:
-
Harsh Conditions: Electrophilic substitution on a pyridine ring is difficult and typically requires aggressive nitrating agents, such as a mixture of concentrated sulfuric acid and nitric acid.[3][4]
-
Regioselectivity: The outcome is governed by the directing effects of the substituents. The amino/methylamino group at the 2-position is an activating group that directs electrophiles to the 3- and 5-positions.[3] While the 5-position is often favored, achieving high regioselectivity can be difficult, leading to the formation of unwanted isomers (e.g., 2-methylamino-3-nitropyridine) that require complex separation procedures.[3]
-
Yield Variability: Yields can be highly dependent on precise control of reaction conditions, such as temperature and the ratio of acids.[3]
Due to these challenges, the SNAr route starting from 2-chloro-5-nitropyridine is generally preferred for its superior regioselectivity and consistently high yields. The synthesis of the 2-chloro-5-nitropyridine precursor itself is a well-established industrial process, often starting from 2-aminopyridine.[5][6]
Conclusion
For the synthesis of this compound, the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with methylamine stands as the most efficient and reliable method. This approach is underpinned by a well-understood mechanism, proceeds under moderate conditions, and is capable of delivering high yields (expected to be in the 85-95% range) with excellent regioselectivity. While direct nitration of 2-methylaminopyridine is a theoretical alternative, it presents significant challenges in control and purification, making it a less favorable option for practical applications. Researchers and drug development professionals should prioritize the SNAr methodology for scalable and reproducible synthesis of this important intermediate.
References
-
Title: Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Source: BenchChem.
-
Title: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines - Application Notes and Protocols. Source: BenchChem.
-
Title: Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine (CN105523995A). Source: Google Patents.
-
Title: A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. Source: ResearchGate.
-
Title: 2-Methyl-5-nitropyridine synthesis. Source: ChemicalBook.
-
Title: Synthesis of 2-chloro-5-nitropyridine. Source: PrepChem.com.
-
Title: Nitropyridines in the Synthesis of Bioactive Molecules. Source: MDPI.
-
Title: Nucleophilic aromatic substitution. Source: Wikipedia.
-
Title: 2-Chloro-5-nitropyridine synthesis. Source: ChemicalBook.
-
Title: Method for preparing 2-chloro-5-nitropyridine (CN102040554A). Source: Google Patents.
-
Title: Preparation method of 2-chloro-5-nitropyridine (CN111170933A). Source: Google Patents.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methylamino-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methylamino-5-nitropyridine, a compound that, like many pyridine derivatives, requires careful handling due to its potential hazards. Adherence to these procedures is essential for minimizing environmental impact and ensuring the safety of all laboratory personnel.
I. Hazard Assessment and Waste Identification
Due to the presence of the nitropyridine ring, this compound should be handled as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Therefore, all waste containing this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[1]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
| Hazard Category | Classification |
| Acute Oral Toxicity | Harmful if swallowed[2] |
| Skin Irritation | Causes skin irritation[2] |
| Eye Irritation | Causes serious eye irritation[2] |
| Respiratory Irritation | May cause respiratory irritation[2] |
II. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Impervious gloves, such as nitrile rubber.[2][3]
-
Body Protection: A fully-buttoned lab coat.[3]
-
Respiratory Protection: Use in a well-ventilated area, such as a certified laboratory chemical fume hood.[3][4]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with institutional, local, state, and federal regulations.[6]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[1]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]
-
Include the date of waste generation on the label.[1]
3. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1]
-
Keep containers away from incompatible materials such as strong oxidizing agents and strong acids.[2]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Always observe all federal, state, and local environmental regulations.[5]
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[2]
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in Section II.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][8] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[7][9]
-
Collection: Carefully collect the absorbed or swept-up material and place it into a labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[1] Collect all cleaning materials as hazardous waste.[1]
-
Reporting: Report the spill to your institution's EHS office.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. uwwapps.uww.edu [uwwapps.uww.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
Comprehensive Safety & Handling Guide: Personal Protective Equipment for 2-Methylamino-5-nitropyridine
As Senior Application Scientists, our commitment extends beyond supplying high-purity compounds; we are dedicated to ensuring you can handle them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Methylamino-5-nitropyridine. Recognizing that the toxicological properties of this specific compound have not been exhaustively investigated, our recommendations are grounded in a thorough analysis of structurally similar nitropyridine and amino-nitro aromatic compounds.[1][2] This proactive, safety-first approach ensures that robust protective measures are in place to mitigate all potential risks.
Hazard Profile Analysis: Understanding the "Why"
Effective personal protective equipment (PPE) selection is driven by a clear understanding of the potential hazards. Based on data from analogous compounds, this compound should be handled as a substance with the following potential risks:
-
Acute Toxicity: Related compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4] Systemic effects could include nausea, headaches, and potential damage to the blood, kidneys, liver, and central nervous system.[5]
-
Skin Irritation: Direct contact is likely to cause skin irritation.[3][6][7][8][9]
-
Serious Eye Damage: The compound is expected to be a serious eye irritant, capable of causing significant damage upon contact.[3][6][7][8]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][9]
-
Combustible Dust Potential: Like many fine organic solids, if dispersed in air in sufficient concentrations, it may form a combustible dust mixture.[6]
Given this profile, a comprehensive PPE strategy is not merely recommended; it is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Core Protective Equipment Protocol
All handling of this compound must be conducted within a certified laboratory chemical fume hood.[5][10] The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale & Causality |
| Eye/Face Protection | ANSI Z87.1 compliant chemical safety goggles. A face shield should be worn over goggles when a splash hazard exists.[10] | Prevents eye contact with solid particulates or solution splashes, which can cause serious irritation or damage.[1][6][7] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness). Inspect for integrity before each use.[10] | Nitrile provides good resistance to a range of chemicals. Double-gloving is recommended for added protection. This barrier is critical as dermal contact is a primary route of toxic exposure.[3] |
| Body Protection | A clean, fully-buttoned laboratory coat. For larger quantities or significant spill risk, a chemical-resistant apron is advised.[10] | Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and laundered separately.[4][11] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. If weighing outside a hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95/N99) is mandatory.[6][10] | Engineering controls (fume hood) are the primary defense against inhalation. Respirators are a secondary measure for specific tasks where aerosolization is a risk.[12] |
Operational Workflow: PPE Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that prevents contact with the user's skin or clean areas.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Doffing Protocol:
-
Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.
-
Second Glove: Slide your ungloved fingers under the wrist of the remaining glove. Peel it off over the first glove, containing both within the inside-out second glove. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat. Shrug it from your shoulders, touching only the inside. Turn it inside out as you remove it and place it in the appropriate receptacle for contaminated laundry or disposal.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap or earpieces.
-
Hand Hygiene: Immediately wash your hands with soap and water for at least 20 seconds.[4][8]
Emergency Response & Decontamination Plan
Preparedness is key to safety. An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the work area.[5]
Caption: Emergency Response Decision Workflow.
Immediate Actions for Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][11][13][14][15] Seek medical attention without delay.[15]
-
Skin Contact: Remove all contaminated clothing while simultaneously flushing the affected skin area with large amounts of water in an emergency shower for at least 15 minutes.[5][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[5][7][15] If breathing is difficult or stops, provide artificial respiration and call for immediate medical help.[7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[2][15]
Disposal of Contaminated Materials
Proper disposal is the final step in the safe handling workflow. Failure to adhere to correct disposal protocols can endanger colleagues and environmental service personnel.
-
Solid Waste: All contaminated solid materials, including used gloves, disposable lab coats, weighing papers, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Any unused solutions containing this compound or solvents used for rinsing contaminated glassware must be collected in a separate, sealed, and properly labeled hazardous liquid waste container.[5][10]
-
Container Management: Ensure all waste containers are kept securely closed when not in use and are stored away from incompatible materials such as strong oxidizing agents.[5][6] All waste must be disposed of in accordance with local, state, and federal regulations.[8]
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for discovery.
References
- Standard Operating Procedure for Pyridine and Derivatives. (n.d.). Washington State University.
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. (n.d.). BenchChem.
- Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide. (n.d.). BenchChem.
- Safety Data Sheet for 2-Amino-4-methyl-5-nitropyridine. (2024, March 29). Fisher Scientific.
- Safety Data Sheet for 2-Amino-3-nitropyridine. (2025, December 18). Fisher Scientific.
- Section 3: Emergency Procedures. (n.d.). Princeton University Environmental Health and Safety.
- Safety Data Sheet for 2-methylpyridine. (2025, November 6). Sigma-Aldrich.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for 2-(Methylamino)pyridine. (2009, November 30). Sigma-Aldrich.
- Emergency Response Guide – Exposures & Spills. (n.d.). University of Waterloo.
- Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety.
- Safety Data Sheet for 5-Nitro-o-toluidine. (2025, December 22). Fisher Scientific.
- Safety Data Sheet for 2-Amino-4-methyl-3-nitropyridine. (2024, December 9). TCI Chemicals.
- 2-Amino-5-nitropyridine Safety Data Sheet. (2024, February 19). Jubilant Ingrevia.
- 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2018, December 10). Loba Chemie.
- 2-Amino-5-methylpyridine Safety Data Sheet. (2024, February 2). Jubilant Ingrevia Limited.
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- 2-Methoxy-5-nitropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. uwwapps.uww.edu [uwwapps.uww.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. benchchem.com [benchchem.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
